molecular formula C17H25ClN2O B1668020 1-Butyryl-4-cinnamylpiperazine CAS No. 17730-82-4

1-Butyryl-4-cinnamylpiperazine

Cat. No.: B1668020
CAS No.: 17730-82-4
M. Wt: 308.8 g/mol
InChI Key: HPGCBEMVWCCLIT-AAGWESIMSA-N
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Description

AP-237 (hydrochloride) is an analytical reference standard categorized as an opioid. This product is intended for research and forensic applications.>Bucinnazine Hydrochloride, also known as AP-237 HCl, is an analgesic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17730-82-4

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+;

InChI Key

HPGCBEMVWCCLIT-AAGWESIMSA-N

SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Isomeric SMILES

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

17719-89-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride
1-N-butyryl-4-cinnamylpiperazine
1-N-butyryl-4-cinnamylpiperazine hydrochloride
AP 237
AP-237
BUCINNAZINE HYDROCHLORIDE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyryl-4-cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine or AP-237, is a potent synthetic opioid analgesic.[1][2] Initially developed in Japan in the 1970s, it has seen clinical use, particularly in China, for the management of severe pain, including cancer-related pain.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, designed for professionals in chemical and pharmaceutical research and development. The synthesis is a multi-step process that leverages the versatile chemistry of the piperazine core.[1] This guide will detail the primary synthetic routes, including the preparation of the key intermediate, 1-cinnamylpiperazine, followed by its acylation to yield the final product.

Introduction to this compound

This compound is a member of the cinnamylpiperazine class of synthetic opioids.[4] Its structure features a central piperazine ring substituted with a butyryl group at one nitrogen and a cinnamyl group at the other.[1] This specific molecular architecture is responsible for its potent analgesic activity, which is comparable to that of morphine.[2] The compound acts as a selective agonist at the μ-opioid receptor, the primary target for many opioid analgesics.[1][2] The effects of bucinnazine can be reversed by opioid antagonists such as naloxone, confirming its mechanism of action through μ-opioid receptor activation.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O[1][2]
Molar Mass272.392 g/mol [1][2]
Boiling Point184 - 185 °C (0.2 mmHg)[5]
Melting Point (HCl salt)203-206°C to 211-213°C[1]
SolubilitySoluble in DMSO, not in water[1]
pKa6.78±0.10 (Predicted)[5]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This suggests a synthetic strategy involving the acylation of a 1-cinnamylpiperazine intermediate. This intermediate, in turn, can be synthesized from piperazine and a cinnamyl halide.

G This compound This compound Disconnection (Amide) Disconnection (Amide) This compound->Disconnection (Amide) 1-Cinnamylpiperazine 1-Cinnamylpiperazine Disconnection (Amide)->1-Cinnamylpiperazine Butyryl_Chloride Butyryl Chloride Disconnection (Amide)->Butyryl_Chloride Disconnection (C-N) Disconnection (C-N) 1-Cinnamylpiperazine->Disconnection (C-N) Piperazine Piperazine Disconnection (C-N)->Piperazine Cinnamyl_Halide Cinnamyl Halide Disconnection (C-N)->Cinnamyl_Halide

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved in two main steps:

  • Synthesis of 1-Cinnamylpiperazine: This intermediate is prepared by the N-alkylation of piperazine with a cinnamyl halide (e.g., cinnamyl chloride or bromide).[1][6]

  • Acylation of 1-Cinnamylpiperazine: The secondary amine of 1-cinnamylpiperazine is then acylated using butyryl chloride to yield the final product.[1][5]

G cluster_0 Step 1: Synthesis of 1-Cinnamylpiperazine cluster_1 Step 2: Acylation Piperazine Piperazine Reaction1 N-Alkylation Piperazine->Reaction1 Cinnamyl_Chloride Cinnamyl Chloride Cinnamyl_Chloride->Reaction1 1-Cinnamylpiperazine 1-Cinnamylpiperazine Reaction1->1-Cinnamylpiperazine 1-Cinnamylpiperazine_2 1-Cinnamylpiperazine Reaction2 N-Acylation 1-Cinnamylpiperazine_2->Reaction2 Butyryl_Chloride Butyryl Chloride Butyryl_Chloride->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocol

PART 1: Synthesis of trans-1-Cinnamylpiperazine

This procedure is adapted from established methods for the N-alkylation of piperazine.[6][7] trans-1-Cinnamylpiperazine is a key intermediate used in the synthesis of various biologically active compounds.[8]

Materials:

  • Piperazine (anhydrous)

  • Cinnamyl chloride

  • Isopropanol

  • Chloroform

  • Sodium hydroxide solution

  • Potassium carbonate (anhydrous)

  • n-Hexane

Equipment:

  • Round-bottom flask with reflux condenser and stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve a significant excess of anhydrous piperazine (e.g., 5 molar equivalents) in isopropanol.

  • Slowly add cinnamyl chloride (1 molar equivalent) dropwise to the stirred piperazine solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain it for 3 hours with continuous stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in chloroform and transfer it to a separatory funnel.

  • Wash the chloroform solution sequentially with a sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and remove the chloroform in vacuo.[6]

  • The crude product can be purified by vacuum distillation to remove excess piperazine and isolate N-cinnamylpiperazine.[6] The product can be further purified by recrystallization from n-hexane.[6]

PART 2: Synthesis of this compound

This step involves the nucleophilic acylation of the synthesized 1-cinnamylpiperazine.[1]

Materials:

  • 1-Cinnamylpiperazine (from Part 1)

  • Butyryl chloride

  • Chloroform or Benzene

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Dry benzene (for hydrochloride salt formation)

  • Dry hydrogen chloride gas

  • Ethanol-ether (for recrystallization)

Equipment:

  • Round-bottom flask with a dropping funnel and stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for gas introduction

  • Filtration apparatus

Procedure:

  • Dissolve 1-cinnamylpiperazine (1 molar equivalent) and sodium bicarbonate (a slight excess) in chloroform.[9]

  • Cool the mixture in an ice bath.

  • Add a solution of butyryl chloride (1 molar equivalent) in chloroform dropwise to the stirred mixture.[9]

  • Allow the reaction to proceed at room temperature for several hours with continuous stirring.[9]

  • Wash the chloroform solution with water and dry it over anhydrous sodium sulfate.[9]

  • Concentrate the solution under reduced pressure to obtain the crude product as an oil.[9]

  • The crude this compound can be purified by vacuum distillation.[9]

  • For the preparation of the hydrochloride salt, dissolve the purified base in dry benzene and pass dry hydrogen chloride gas through the solution.[9]

  • Collect the precipitated hydrochloride salt by filtration and recrystallize it from an ethanol-ether mixture to obtain colorless needles.[9]

Alternative Synthetic Approaches

While the N-alkylation of piperazine with a cinnamyl halide is a common method, reductive amination presents an alternative route for the synthesis of the 1-cinnamylpiperazine intermediate.[10][11] This method involves the reaction of a cinnamaldehyde with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.[12][13]

Reductive Amination Pathway:

G Cinnamaldehyde Cinnamaldehyde Reaction Reductive Amination (e.g., NaBH(OAc)3) Cinnamaldehyde->Reaction Piperazine Piperazine Piperazine->Reaction 1-Cinnamylpiperazine 1-Cinnamylpiperazine Reaction->1-Cinnamylpiperazine

Caption: Reductive amination approach to 1-cinnamylpiperazine.

This one-pot procedure can be advantageous in terms of reaction efficiency and milder reaction conditions.[12] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10][13]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to the product. A reversed-phase C18 column with UV detection is suitable.[14]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The molecular ion peak corresponding to the calculated molecular weight (272.39 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H and ¹³C NMR spectra will show characteristic peaks for the butyryl, cinnamyl, and piperazine protons and carbons.[15]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the amide C=O stretch and the C=C stretch of the cinnamyl group.

Safety Considerations

Chemical Hazards:

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[16] It is also a respiratory and skin sensitizer.[17] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Cinnamyl Chloride: A lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Butyryl Chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE.

  • This compound: As a potent opioid, it has a high potential for abuse and dependence.[1] It can cause respiratory depression, which can be fatal in high doses.[1] All handling should be done with extreme caution and appropriate safety measures to prevent exposure.

Procedural Hazards:

  • Exothermic Reactions: The acylation reaction can be exothermic. Proper cooling and slow addition of reagents are necessary to control the reaction temperature.

  • Use of Flammable Solvents: Many of the solvents used are flammable. Ensure that all heating is done using appropriate equipment (e.g., heating mantles) and that there are no open flames.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.[18]

  • Chemical-resistant gloves.[18]

  • A lab coat.[18]

  • For handling piperazine and the final product, respiratory protection may be necessary.[18]

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic chemistry principles. The two-step approach involving the initial formation of 1-cinnamylpiperazine followed by acylation is a reliable and scalable method. Researchers should have a thorough understanding of the reaction mechanisms and adhere to strict safety protocols due to the hazardous nature of the reagents and the pharmacological activity of the final product. The information provided in this guide serves as a comprehensive resource for the successful and safe synthesis of this potent analgesic compound.

References

  • N-Butyryl-N'-cinnamyl-piperazine - LookChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Stereoselective Synthesis of (Z)-1-Benzhydryl-4-cinnamylpiperazines via the Wittig Reaction - Taylor & Francis. (2013, December 27). Retrieved February 23, 2026, from [Link]

  • Bucinnazine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis of N-cinnamyl piperazine - PrepChem.com. (n.d.). Retrieved February 23, 2026, from [Link]

  • Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC. (2020, October 26). Retrieved February 23, 2026, from [Link]

  • US3573291A - Cinnamylpiperazine preparations - Google Patents. (n.d.).
  • DARK Classics in Chemical Neuroscience: Bucinnazine - ACS Publications. (2021, September 16). Retrieved February 23, 2026, from [Link]

  • 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem - NIH. (n.d.). Retrieved February 23, 2026, from [Link]

  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237 - GOV.UK. (2024, March 27). Retrieved February 23, 2026, from [Link]

  • Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride - PubMed. (1970). Retrieved February 23, 2026, from [Link]

  • US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES - Google Patents. (n.d.).
  • Piperazine, 1-butyryl-4-(o-chlorocinnamyl)-, monohydrochloride - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]

  • New analgetic agents. V. This compound hydrochloride and related compounds - PubMed. (1968). Retrieved February 23, 2026, from [Link]

  • New analgetic agents. V. This compound hydrochloride and related compounds | Journal of Medicinal Chemistry - ACS Publications. (1968). Retrieved February 23, 2026, from [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). Retrieved February 23, 2026, from [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC. (2024, October 15). Retrieved February 23, 2026, from [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 23, 2026, from [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024, September 6). Retrieved February 23, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). Retrieved February 23, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (n.d.). Retrieved February 23, 2026, from [Link]

  • New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/ - I.R.I.S. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Monograph: 1-Butyryl-4-cinnamylpiperazine (Bucinnazine)

[1][2][3]

Executive Summary

This compound (Bucinnazine) is a potent synthetic analgesic originally synthesized in Japan (1968) and utilized clinically in China for cancer pain management. Structurally distinct from the morphinan, phenylpiperidine (fentanyl), and diphenylheptanone (methadone) classes, it represents the prototype of the acyl-cinnamylpiperazines .

Its primary mechanism of action is selective agonism of the


-opioid receptor (MOR)

Chemical Architecture & Synthesis

Bucinnazine comprises a piperazine core substituted at the


123
Physicochemical Profile
ParameterValueNote
Formula

Molar Mass 272.39 g/mol
LogP ~2.52High lipophilicity
pKa ~6.78Predominantly ionized at physiological pH
Solubility DMSO, EthanolPoor water solubility (Free base)
Protocol 1: Chemical Synthesis (Acylation Strategy)

Context: The synthesis relies on the nucleophilic attack of the secondary amine of 1-cinnamylpiperazine on the carbonyl carbon of butyryl chloride.

Reagents:

  • 1-Cinnamylpiperazine (Precursor)[1][4]

  • n-Butyryl chloride (Acylating agent)[5]

  • Sodium bicarbonate (Base scavenger)

  • Chloroform or Benzene (Solvent)[4]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-cinnamylpiperazine (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous chloroform under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0–5°C. Add n-butyryl chloride (1.1 eq) dropwise over 30 minutes to prevent thermal runaway and side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor consumption of the amine via TLC (Mobile phase: MeOH:DCM 1:9).

  • Work-up: Wash the organic layer with water (

    
    ) to remove inorganic salts. Dry over anhydrous 
    
    
    .[4]
  • Purification: Concentrate the organic layer under reduced pressure. The resulting oil can be distilled or converted to the hydrochloride salt (mp 184–187°C) by bubbling dry HCl gas through a benzene solution.[4]

Pharmacodynamics: Mechanism of Action

The analgesic efficacy of Bucinnazine is mediated strictly through the


-opioid receptor (MOR)

Receptor Binding & Selectivity
  • Primary Target:

    
    -Opioid Receptor (
    
    
    in low nanomolar range).[6]
  • Secondary Targets: Negligible affinity for

    
    - (KOR) and 
    
    
    - (DOR) receptors compared to MOR.
  • Antagonism: Effects are fully reversible by Naloxone and Naltrexone , confirming opioid receptor specificity.[7]

Intracellular Signaling Cascade

Upon binding, Bucinnazine stabilizes the active conformation of the MOR, triggering the dissociation of the heterotrimeric G-protein (


  • cAMP Inhibition: The

    
     subunit inhibits Adenylate Cyclase , reducing intracellular cAMP levels. This decreases Protein Kinase A (PKA) activity, altering the phosphorylation state of downstream nociceptive modulators.
    
  • Ion Channel Modulation (Hyperpolarization):

    • Pre-synaptic: The

      
       complex inhibits Voltage-Gated Calcium Channels (VGCCs), preventing calcium influx and blocking the release of excitatory neurotransmitters (Glutamate, Substance P).
      
    • Post-synaptic: Activation of G-protein coupled Inwardly Rectifying Potassium channels (GIRK) leads to

      
       efflux, hyperpolarizing the neuron and inhibiting action potential propagation.
      
Biased Agonism (The -Arrestin Factor)

Recent pharmacological profiling indicates that Bucinnazine acts as a full agonist but recruits


-arrestin-2
  • Implication: Since

    
    -arrestin recruitment is linked to receptor downregulation (tolerance) and respiratory depression, this lower recruitment efficacy may explain historical claims of a "superior safety profile," although overdose lethality remains high due to the sheer potency of the 
    
    
    -protein pathway activation.
Visualization: MOR Signaling Pathway

MOR_SignalingBucinnazineBucinnazine (AP-237)MORμ-Opioid Receptor (GPCR)Bucinnazine->MORAgonist BindingGi_ProteinGi/o Protein DissociationMOR->Gi_ProteinActivationB_Arrestinβ-Arrestin RecruitmentMOR->B_ArrestinLow EfficacyACAdenylate Cyclase(Inhibition)Gi_Protein->ACVGCCVoltage-Gated Ca++ Channels(Inhibition)Gi_Protein->VGCCGIRKGIRK K+ Channels(Activation)Gi_Protein->GIRKRespDepRespiratory DepressionGi_Protein->RespDepPathway LinkcAMP↓ cAMP LevelsAC->cAMPNeurotrans↓ Neurotransmitter Release(Glu, Substance P)VGCC->NeurotransPre-synapticHyperpolNeuronal HyperpolarizationGIRK->HyperpolPost-synapticAnalgesiaANALGESIANeurotrans->AnalgesiaHyperpol->AnalgesiaB_Arrestin->RespDepPathway Link

Figure 1: Signal transduction cascade initiated by Bucinnazine binding to the Mu-Opioid Receptor.

Pharmacokinetics & Metabolism

Understanding the metabolic fate is critical for toxicology and drug testing. Bucinnazine undergoes extensive hepatic metabolism.

Metabolic Pathways[9]
  • N-Dealkylation (Major): Mediated by CYP450 isoforms (likely CYP3A4/2D6).[8]

    • De-butyrylation yields 1-Cinnamylpiperazine .

    • De-cinnamylation yields 1-Butyrylpiperazine .

  • Hydroxylation: Occurs on the cinnamyl ring or the butyryl chain, followed by Phase II conjugation (Glucuronidation) for renal excretion.

Visualization: Metabolic Fate

MetabolismParentBucinnazine(Parent)CYPCYP3A4 / CYP2D6(Liver)Parent->CYPMet11-Cinnamylpiperazine(Active?)CYP->Met1De-butyrylationMet21-Butyrylpiperazine(Inactive)CYP->Met2De-cinnamylationMet3Hydroxylated MetabolitesCYP->Met3OxidationExcretionRenal Excretion(Glucuronides)Met1->ExcretionMet2->ExcretionMet3->Excretion

Figure 2: Primary metabolic pathways of Bucinnazine leading to renal excretion.

Experimental Protocols: In Vivo Validation

To verify the analgesic potency of synthesized Bucinnazine, the Tail-Flick Latency Test is the gold standard for spinal reflex analgesia.

Protocol 2: Murine Warm Water Tail-Flick Assay

Objective: Determine the

Materials:

  • Subjects: Male ICR mice (20–30g).

  • Water bath maintained at

    
    .
    
  • Stopwatch (0.1s precision).

  • Compound: Bucinnazine HCl dissolved in saline.

Workflow:

  • Baseline Measurement: Immerse the distal third of the mouse tail in the water bath. Record the latency (time) until the mouse flicks its tail.

    • Cut-off: 10 seconds to prevent tissue damage.

    • Mice with baseline >5s are excluded.

  • Administration: Administer Bucinnazine via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Dose range: 0.1, 1, 3, 10 mg/kg (logarithmic spacing).

  • Testing: Re-measure tail-flick latency at 15, 30, 60, and 120 minutes post-injection.

  • Calculation: Convert latency to % Maximum Possible Effect (%MPE) :

    
    
    
  • Validation: Administer Naloxone (1 mg/kg) 15 minutes post-Bucinnazine to verify reversal of analgesia.

Safety & Toxicology Profile

While originally marketed with claims of a superior safety profile, contemporary data highlights significant risks associated with the acyl-cinnamylpiperazine class.

  • Respiratory Depression: The primary cause of lethality. Activation of MORs in the Pre-Bötzinger complex of the brainstem suppresses respiratory rhythm.

  • Corrosivity: Anecdotal and case reports suggest AP-237 and its analogues (e.g., 2-Methyl-AP-237) are caustic to veins and mucous membranes, likely due to the acidic nature of the hydrochloride salt and impurities from incomplete synthesis.

  • Dependence: Rapid development of tolerance and withdrawal syndrome upon cessation, indistinguishable from morphine withdrawal.

References

  • Irikura, T., et al. (1968).[9] "New Analgetic Agents. V. This compound Hydrochloride and Related Compounds."[10][11] Journal of Medicinal Chemistry. Link

  • World Health Organization (WHO). (2022). "Critical Review Report: 2-Methyl-AP-237." Expert Committee on Drug Dependence. Link

  • Vandeputte, M. M., et al. (2022). "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro." Archives of Toxicology. Link

  • Cayman Chemical. (2020). "Standardized Naming System for the Cinnamylpiperazine Class of Synthetic Opioids." Cayman News. Link

  • Drug Enforcement Administration (DEA). (2023). "Bucinnazine (AP-237) Drug Fact Sheet." Diversion Control Division. Link

An In-depth Technical Guide to 1-Butyryl-4-cinnamylpiperazine (BCP) as a µ-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyryl-4-cinnamylpiperazine (BCP), also known as bucinnazine or AP-237, is a potent synthetic opioid analgesic.[1][2] First synthesized in the 1970s in Japan, it has seen clinical use, particularly in China, for the management of severe pain, including cancer-related pain.[1][3] Structurally distinct from fentanyl and its analogues, BCP belongs to the cinnamylpiperazine class of opioids.[4] This guide provides a comprehensive technical overview of BCP, focusing on its core mechanism of action as a µ-opioid receptor (MOR) agonist. It details its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. The document is intended to serve as a foundational resource for researchers and professionals engaged in opioid research and the development of novel analgesics.

Introduction to this compound (BCP)

BCP is a synthetic opioid that has gained attention for its potent analgesic properties.[1] It is structurally a piperazine derivative with butyryl and cinnamyl groups, which are key to its pharmacological activity.[1] While initially purported to be a non-narcotic analgesic, subsequent research has unequivocally demonstrated that BCP and its analogues are potent and selective agonists of the µ-opioid receptor.[2] This activity at the MOR is responsible for its analgesic effects, but also its potential for abuse and dependence.[1][2] The effects of BCP can be reversed by the opioid antagonist naloxone, further confirming its mechanism of action through MOR activation.[1][2]

Chemical and Physical Properties

BCP is a synthetic compound with the molecular formula C₁₇H₂₄N₂O and a molar mass of approximately 272.392 g/mol .[1]

Synthesis: The synthesis of BCP typically involves a two-step process:

  • Preparation of Cinnamylpiperazine: This intermediate is synthesized by reacting cinnamyl bromide or chloride with piperazine.

  • Acylation: The resulting cinnamylpiperazine is then acylated with n-butyryl chloride to yield this compound.[1]

Solubility and Storage: BCP is soluble in DMSO but not in water. For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C. For short-term storage, 0-4°C is suitable.[1]

Mechanism of Action: A µ-Opioid Receptor Agonist

The primary mechanism of action of BCP is its agonist activity at the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[2][5] The binding of BCP to the MOR initiates a cascade of intracellular signaling events that ultimately lead to analgesia.

Upon activation by an agonist like BCP, the MOR undergoes a conformational change, leading to the activation of intracellular G proteins (Gi/o). This activation results in:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels:

    • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.

    • Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release at the presynaptic terminal.[6]

These events collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals.

MOR_Signaling_Pathway cluster_membrane Cell Membrane BCP This compound (BCP) MOR µ-Opioid Receptor (MOR) BCP->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Analgesia Analgesia experimental_workflow start Test Compound (BCP) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis and Pharmacological Profile binding_assay->data_analysis gtp_assay [35S]GTPγS Binding Assay (Determine EC50 and Emax) functional_assays->gtp_assay camp_assay cAMP Accumulation Assay (Determine IC50 and Emax) functional_assays->camp_assay barrestin_assay β-Arrestin Recruitment Assay (Determine EC50 and Emax) functional_assays->barrestin_assay gtp_assay->data_analysis camp_assay->data_analysis barrestin_assay->data_analysis end Characterization Complete data_analysis->end

Caption: Experimental workflow for assessing µ-opioid receptor agonism.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BCP for the µ, δ, and κ-opioid receptors.

Principle: This competitive binding assay measures the ability of a test compound (BCP) to displace a radiolabeled ligand with known high affinity for the opioid receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human MOR) in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound (BCP).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of BCP in activating G proteins coupled to the µ-opioid receptor.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound (BCP).

    • Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Harvesting and Detection: Separate bound and free [³⁵S]GTPγS using filtration, and measure the radioactivity as described previously.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the agonist).

Structure-Activity Relationships (SAR)

The chemical structure of BCP is a key determinant of its pharmacological activity. The piperazine core and its substituents are crucial for its interaction with the µ-opioid receptor.

SAR_BCP BCP_Structure This compound (BCP) Butyryl Group Piperazine Core Cinnamyl Group Butyryl_Mod Modifications to the acyl group can alter potency and efficacy. BCP_Structure:f1->Butyryl_Mod Piperazine_Mod The piperazine ring acts as a central scaffold. Substitutions on the ring can influence receptor interaction. BCP_Structure:f2->Piperazine_Mod Cinnamyl_Mod The cinnamyl moiety is critical for receptor binding. Modifications to the phenyl ring or the linker can impact affinity. BCP_Structure:f3->Cinnamyl_Mod

Caption: Structure-activity relationship considerations for BCP.

  • Piperazine Core: This central heterocyclic ring serves as a scaffold for the other functional groups. [4]* Butyryl Group: The acyl group at the 1-position of the piperazine ring is important for agonist activity. Variations in the length and nature of this acyl chain can modulate potency and efficacy. [1]* Cinnamyl Group: The cinnamyl moiety at the 4-position is crucial for binding to the µ-opioid receptor. [4]Modifications to the phenyl ring or the propylene linker can significantly affect binding affinity and selectivity.

Conclusion and Future Directions

This compound is a potent µ-opioid receptor agonist with demonstrated analgesic effects. Its unique chemical structure, distinct from traditional opioids and fentanyl-related compounds, makes it a subject of interest for both medicinal chemistry and pharmacology. A thorough understanding of its pharmacological profile is essential for the development of safer and more effective analgesics.

Future research should focus on:

  • Comprehensive Pharmacological Characterization: Obtaining detailed quantitative data on the binding affinities, potencies, and efficacies of BCP at all three opioid receptor subtypes using a variety of functional assays.

  • In Vivo Studies: Conducting well-controlled preclinical studies to evaluate the analgesic efficacy, side-effect profile (including respiratory depression and abuse liability), and pharmacokinetic properties of BCP.

  • SAR Exploration: Synthesizing and evaluating novel analogues of BCP to identify compounds with improved therapeutic indices, such as biased agonists that preferentially activate G-protein signaling over β-arrestin pathways. [7]

References

  • ACS Publications. (2021, September 16). DARK Classics in Chemical Neuroscience: Bucinnazine. Available at: [Link]

  • PubMed. (1970, June). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Available at: [Link]

  • The University of Arizona. (2018). A Kappa Opioid Receptor Agonist Blocks Bone Cancer Pain Without Altering Bone Loss, Tumor Size, or Cancer Cell Proliferation in a Mouse Model of Cancer-Induced Bone Pain. Available at: [Link]

  • PubMed. (2022, June 15). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available at: [Link]

  • PubMed. (2013, May 15). Involvement of peripheral cannabinoid and opioid receptors in β-caryophyllene-induced antinociception. Available at: [Link]

  • Irish Health Pro. (2012, February 1). Advances in breakthrough cancer pain management. Available at: [Link]

  • PubMed. (1968, July). New analgetic agents. V. This compound hydrochloride and related compounds. Available at: [Link]

  • MDPI. (2025, October 15). κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation. Available at: [Link]

  • MDPI. (2025, January 29). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. Available at: [Link]

  • Wikipedia. Bucinnazine. Available at: [Link]

  • LookChem. N-Butyryl-N'-cinnamyl-piperazine. Available at: [Link]

  • GOV.UK. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Available at: [Link]

  • MDPI. (2020, December 22). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Available at: [Link]

  • PLOS One. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

  • PMC. (2018, May 24). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

  • International Journal of Research & Review. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

  • NCBI Bookshelf. (2023, July 24). Physiology, Opioid Receptor. Available at: [Link]

  • Pain Physician. Opioid Pharmacology. Available at: [Link]

  • Pillars at Taylor University. A Chemical Overview of Opioid Receptors and Their Agonists. Available at: [Link]

  • Google Patents. US3573291A - Cinnamylpiperazine preparations.

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Pharmacological properties of 1-Butyryl-4-cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacological Properties of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237)

Executive Summary

This compound, also known by the names Bucinnazine and AP-237, is a potent synthetic opioid analgesic belonging to the cinnamylpiperazine class.[1][2][3] First synthesized in Japan in the 1970s, it has seen clinical use, particularly in China, for the management of pain, including cancer-related pain.[1][2] Its unique structure, featuring a piperazine core as opposed to the piperidine core of fentanyl, confers a distinct pharmacological profile.[1][4] This guide provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, metabolic fate, and preclinical data, intended for researchers, scientists, and professionals in drug development.

Chemical Profile and Synthesis

This compound is characterized by a piperazine ring functionalized with a butyryl group at one nitrogen and a cinnamyl group at the other.[1] This structure is fundamental to its interaction with opioid receptors.

Physicochemical Properties
PropertyValue
IUPAC Name 1-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]butan-1-one
Synonyms Bucinnazine, AP-237, 1-N-butyryl-4-cinnamylpiperazine
Molecular Formula C₁₇H₂₄N₂O
Molar Mass 272.392 g/mol [1][2]
Appearance Colorless viscous liquid (as free base)[5]
Solubility Soluble in DMSO, not in water[1]
Storage Dry, dark, at 0-4°C (short-term) or -20°C (long-term)[1]
Synthesis Pathway

The synthesis of this compound is a well-established multi-step process rooted in piperazine chemistry.[1] The primary route involves a two-step process: N-alkylation followed by N-acylation.

Experimental Protocol: Synthesis of this compound Hydrochloride [1][5]

  • Step 1: Synthesis of 1-Cinnamylpiperazine.

    • React cinnamyl bromide or cinnamyl chloride with an excess of piperazine in a suitable solvent. The excess piperazine acts as both a reactant and a base to neutralize the hydrogen halide formed.

    • Alternatively, to a mixture of 1-cinnamylpiperazine and sodium bicarbonate in chloroform, add a solution of n-butyryl chloride dropwise with stirring.[5]

  • Step 2: N-Acylation.

    • The resulting 1-cinnamylpiperazine is then acylated using n-butyryl chloride. The reaction is typically carried out in the presence of a base (e.g., sodium bicarbonate) to scavenge the HCl byproduct.[5]

    • The mixture is stirred at room temperature for several hours to ensure the completion of the reaction.[5]

  • Step 3: Purification and Salt Formation.

    • The crude product is purified via distillation under reduced pressure.[5]

    • For the hydrochloride salt, the purified free base is dissolved in a dry solvent like benzene or ethanol, and dry hydrogen chloride gas is introduced, causing the crystalline salt to precipitate.[5]

    • The precipitate is collected by filtration and can be recrystallized from a solvent system like ethanol-ether to yield the final product.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps Piperazine Piperazine Alkylation Step 1: N-Alkylation Piperazine->Alkylation Cinnamyl_Chloride Cinnamyl Chloride Cinnamyl_Chloride->Alkylation Butyryl_Chloride n-Butyryl Chloride Acylation Step 2: N-Acylation Butyryl_Chloride->Acylation Intermediate 1-Cinnamylpiperazine Alkylation->Intermediate Forms Intermediate Final_Product This compound Acylation->Final_Product Yields Final Product Intermediate->Acylation

Caption: Chemical synthesis workflow for this compound.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for Bucinnazine is its function as a potent and selective agonist at the μ-opioid receptor (MOR).[2][6] This interaction is responsible for its analgesic effects. Subsequent studies have confirmed that it has a marked reinforcing effect, and its actions are reversed by the opioid antagonist naloxone, which can also precipitate withdrawal symptoms, further solidifying its classification as a MOR-mediated opioid.[1][2] Its affinity for the δ-opioid and κ-opioid receptors is relatively low.[2]

Upon binding to the MOR, which is a G-protein coupled receptor (GPCR), Bucinnazine initiates a downstream signaling cascade:

  • G-Protein Activation : It promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

  • Inhibition of Adenylate Cyclase : The activated Gα-subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Ion Channel Modulation : The Gβγ-subunits directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization : The resulting potassium efflux and reduced calcium influx hyperpolarize the neuron, decreasing its excitability and inhibiting the release of nociceptive neurotransmitters like substance P and glutamate.[7] This suppression of pain signals underlies its analgesic effect.[7]

MOR_Signaling cluster_membrane Cellular Membrane MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylate Cyclase cAMP cAMP ↓ AC->cAMP GIRK GIRK K+ Channel Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) GIRK->Hyperpolarization VGCC Ca2+ Channel VGCC->Hyperpolarization BCP Bucinnazine (AP-237) BCP->MOR Binds & Activates G_Protein->AC Inhibits (α) G_Protein->GIRK Opens (βγ) G_Protein->VGCC Closes (βγ)

Caption: Simplified µ-opioid receptor (MOR) signaling pathway activated by Bucinnazine.

Pharmacokinetics and Metabolism

While direct, comprehensive metabolic studies on Bucinnazine are limited, its metabolic fate can be predicted based on the metabolism of structurally related piperazine compounds and synthetic opioids.[8] The metabolism is expected to proceed through Phase I and Phase II reactions, primarily catalyzed by hepatic cytochrome P450 (CYP) enzymes.[8]

  • Phase I Metabolism : The initial phase likely involves N-dealkylation and hydroxylation.

    • N-dealkylation : This can occur at two positions: removal of the butyryl group to yield N-cinnamyl-piperazine (de-butyrylation) or removal of the cinnamyl group to form N-butyryl-piperazine (de-cinnamylation).[8]

    • Hydroxylation : The addition of a hydroxyl (-OH) group can occur on the aromatic ring of the cinnamyl moiety or on the aliphatic butyryl chain.[8]

  • Phase II Metabolism : The polar metabolites from Phase I reactions undergo conjugation to further increase their water solubility and facilitate excretion. These reactions typically include glucuronidation and sulfation.[8]

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism BCP This compound Dealkylation N-Dealkylation BCP->Dealkylation Hydroxylation Hydroxylation BCP->Hydroxylation Metabolites Polar Metabolites Dealkylation->Metabolites Hydroxylation->Metabolites Conjugation Glucuronidation / Sulfation Excretion Excretion Conjugation->Excretion Metabolites->Conjugation

Caption: Predicted metabolic pathways for this compound.

Preclinical Pharmacological Profile

In Vitro Activity

The interaction of Bucinnazine and its analogs with the μ-opioid receptor has been characterized using various in vitro assays. The β-arrestin recruitment assay is a common functional assay to quantify receptor activation.[9][10]

Comparative In Vitro Activity at the μ-Opioid Receptor [4][9][10][11]

CompoundPotency (EC₅₀)Efficacy (Eₘₐₓ) (relative to Hydromorphone)Notes
AP-237 (Bucinnazine) Data Not QuantifiedLower than FentanylPotent MOR agonist.[2]
2-methyl AP-237 Data Not Reported125%More efficacious than Bucinnazine in this assay.[9][11]
AP-238 248 nMData Not ReportedMost potent of the tested cinnamylpiperazines in this study.[9][11]
Fentanyl HighSubstantially higher than cinnamylpiperazinesHigh-efficacy, potent MOR agonist.[4]

The available data indicates that while Bucinnazine and its derivatives are effective MOR agonists, they exhibit lower in vitro potency and efficacy compared to fentanyl.[4][11]

Experimental Protocol: μ-Opioid Receptor (MOR) Activation Assay (β-Arrestin Recruitment) [4][10]

  • Cell Culture : Utilize a stable cell line (e.g., HEK293 or CHO) engineered to co-express the human μ-opioid receptor (hMOR) and a β-arrestin fusion protein linked to a reporter enzyme (e.g., β-galactosidase or luciferase).

  • Compound Preparation : Prepare a dilution series of the test compound (this compound) and a reference agonist (e.g., hydromorphone) in an appropriate assay buffer.

  • Assay Procedure :

    • Plate the cells in a multi-well format (e.g., 96- or 384-well plates) and allow them to adhere.

    • Add the diluted compounds to the respective wells.

    • Incubate the plates for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection : Add the reporter enzyme substrate. The interaction between the recruited β-arrestin fusion protein and its complementation partner generates a detectable signal (e.g., chemiluminescence or fluorescence).

  • Data Analysis :

    • Measure the signal intensity using a plate reader.

    • Plot the signal intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

In Vivo Analgesic Activity

Bucinnazine has demonstrated significant analgesic effects across multiple species and pain models.[12] A detailed study reported its efficacy in various tests, where it was compared to morphine and pentazocine.[12]

  • Rodent Models : Effective in the inflamed paw pressure and tail flick tests in rats, and the hot plate and writhing tests in mice.[12]

  • Other Species : Showed analgesic activity in the tooth pulp test in rabbits and the intra-arterial bradykinin test in dogs.[12]

  • Side Effect Profile : Studies in rodents indicated a low physical dependence liability as measured by the mouse jumping test and a lack of a withdrawal syndrome, suggesting a potentially better safety profile compared to morphine in this context.[12]

Conclusion and Future Directions

This compound (Bucinnazine/AP-237) is a well-characterized synthetic opioid analgesic whose pharmacological effects are mediated primarily through its selective agonist activity at the μ-opioid receptor. Its unique cinnamylpiperazine scaffold distinguishes it from fentanyl-class opioids and provides a basis for its distinct pharmacological profile, which includes potent analgesia with potentially lower physical dependence liability.[4][12]

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in drugs with a wide array of biological activities.[10] This suggests that the cinnamylpiperazine backbone could be a promising template for developing novel therapeutic agents. Further research to fully elucidate the structure-activity relationships, signaling bias at the MOR, and potential for off-target effects is warranted to explore the full therapeutic potential and risks of this chemical class.

References

  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Available from: [Link]

  • PubMed. (n.d.). Analgesic and tolerance studies with AP-237, a new analgesic. Available from: [Link]

  • Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. Available from: [Link]

  • PubMed. (1970, June). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Available from: [Link]

  • Wikipedia. (n.d.). Bucinnazine. Available from: [Link]

  • ResearchGate. (n.d.). Screening models for antipsychotic drugs. Available from: [Link]

  • Quest Diagnostics. (n.d.). Drug Monitoring, Antipsychotics, with Confirmation, Urine. Available from: [Link]

  • PubMed. (2022, June 15). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available from: [Link]

  • PubMed. (1968, July). New analgetic agents. V. This compound hydrochloride and related compounds. Available from: [Link]

  • Google Patents. (n.d.). US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES.
  • ResearchGate. (2022, March 11). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 | Request PDF. Available from: [Link]

  • ResearchGate. (2019, March 5). FMR1 Reactivating Treatments in Fragile X iPSC-Derived Neural Progenitors In Vitro and In Vivo. Available from: [Link]

  • PMC. (n.d.). Pharmacogenetic tests for antipsychotic medications: clinical implications and considerations. Available from: [Link]

  • Frontiers. (n.d.). mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence. Available from: [Link]

  • ACS Publications. (2021, September 16). DARK Classics in Chemical Neuroscience: Bucinnazine. Available from: [Link]

  • LookChem. (n.d.). N-Butyryl-N'-cinnamyl-piperazine. Available from: [Link]

  • PMC. (n.d.). Modeling fragile X syndrome in the Fmr1 knockout mouse. Available from: [Link]

  • J-GLOBAL. (n.d.). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available from: [Link]

  • ScienceDirect. (n.d.). Molecular analysis of FMR1 alleles for fragile X syndrome diagnosis and patient stratification. Available from: [Link]

  • ResearchGate. (2024, October 4). Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review | Request PDF. Available from: [Link]

  • Asuragen. (n.d.). A Novel FMR1 PCR Method for the Routine Detection of Low Abundance Expanded Alleles and Full Mutations in Fragile X Syndrome. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bucinnazine Hydrochloride?. Available from: [Link]

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1-Butyryl-4-cinnamylpiperazine (AP-237) discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Butyryl-4-cinnamylpiperazine (AP-237): Discovery, History, and Scientific Profile

Abstract

This compound, commonly known as AP-237 or Bucinnazine, is a potent synthetic opioid of the cinnamylpiperazine class. First synthesized in the 1970s as part of a research initiative into novel analgesic agents, it demonstrated analgesic potency comparable to morphine.[1] For years, its primary legitimate use was in China for the management of cancer-related pain.[1][2][3] However, beginning in the late 2010s, AP-237 and its derivatives, such as 2-methyl-AP-237, emerged on the illicit drug market as novel psychoactive substances (NPS), posing a significant public health risk.[4][5] This guide provides a comprehensive technical overview of AP-237, detailing its historical development, synthetic pathways, and pharmacological profile for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of AP-237 originates from a broader scientific effort to discover new, effective analgesics with potentially improved safety profiles over existing opioids.

Initial Synthesis and Patenting

The first synthesis and reporting of this compound and related piperazine-amides occurred in Japan in the late 1960s and 1970s.[1][6] Research published in the Journal of Medicinal Chemistry in 1968 by Irikura and colleagues detailed the synthesis of a series of 1-acyl-4-substituted piperazines, including the compound that would become known as AP-237, and identified its promising analgesic activity.[7][8]

A corresponding United States Patent (US3625965A), filed in 1969 and granted in 1971, described these compounds as useful analgesics and antiphlogistics with non-addictive properties, a claim that would later be contested by further research.[9] This initial work laid the chemical foundation for the entire class of cinnamylpiperazine opioids. The designation "AP-237" can be traced back to a Japanese journal article from this era.[10]

Clinical Application and Subsequent Obscurity

Following its initial discovery, AP-237, under the name Bucinnazine, found a niche in clinical practice. By 1986, it was widely used in China as a prescription medication for treating pain in cancer patients, valued for its morphine-equipotent analgesia and a reportedly higher therapeutic index.[1][2][3] Despite this application, it did not gain regulatory approval or widespread medical use in the United States or Europe and remained relatively obscure in Western pharmacology for decades.[5]

Re-emergence as a Novel Psychoactive Substance (NPS)

The landscape changed dramatically in the late 2010s. Driven by efforts to circumvent international drug controls on fentanyl and its analogues, clandestine laboratories began to explore structurally distinct opioid classes.[11] The cinnamylpiperazines, with their publicly available synthesis routes, became an attractive alternative. In March 2019, a methylated derivative, 2-methyl-AP-237 (also known as 2-MAP), was first identified by a forensic laboratory in Slovenia.[1] This was followed by the appearance of AP-237 itself on the illicit market in the United States and Europe, often found in seized heroin samples or sold as a standalone product.[5][12] This resurgence has led to numerous non-fatal and fatal intoxications, prompting regulatory action and renewed scientific interest.[11][13]

Synthetic Chemistry

The synthesis of AP-237 is a straightforward two-step process, which contributes to its appeal for clandestine manufacturing.[2][14] The methodology relies on fundamental principles of nucleophilic substitution and acylation.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is derived from methodologies described in the scientific and patent literature.[2][9][15]

Step 1: Synthesis of 1-Cinnamylpiperazine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.0 equivalent) and a suitable base such as sodium bicarbonate (≥2.0 equivalents) in an appropriate solvent like chloroform or isopropanol.

  • Nucleophilic Substitution: To this stirring suspension, add cinnamyl chloride or cinnamyl bromide (1.0 equivalent) dropwise at room temperature. The choice of cinnamyl halide affects reactivity, with the bromide being more reactive. The rationale for using a base is to neutralize the hydrohalic acid byproduct (HCl or HBr) formed during the reaction, driving the equilibrium towards the product.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure complete conversion.

  • Work-up and Isolation: After cooling, the reaction mixture is washed with water to remove the inorganic base and its salt. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude 1-cinnamylpiperazine, often as an oil. This intermediate can be purified by vacuum distillation if necessary.

Step 2: Acylation to form this compound

  • Reaction Setup: Dissolve the 1-cinnamylpiperazine intermediate (1.0 equivalent) and a base (e.g., sodium bicarbonate, 1.1 equivalents) in a dry, inert solvent such as benzene or chloroform. Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.

  • Nucleophilic Acylation: Add n-butyryl chloride (1.0 equivalent) dropwise to the cooled, stirring solution. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the butyryl chloride in a classic nucleophilic acyl substitution.[2]

  • Reaction Completion: The mixture is stirred for several hours at room temperature to allow the reaction to proceed to completion.

  • Work-up and Free Base Isolation: The solution is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the free base of AP-237 as an oil.

Step 3: Salt Formation

  • Protonation: Dissolve the purified oily free base in a dry solvent like benzene or acetonitrile.

  • Precipitation: Bubble dry hydrogen chloride gas through the solution. This protonates the tertiary amine on the piperazine ring, forming the hydrochloride salt which is insoluble in the nonpolar solvent and precipitates out.

  • Isolation: The crystalline precipitate is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol-ether) to yield pure this compound hydrochloride.[9]

Synthesis Workflow Diagram

Synthesis_Workflow Piperazine Piperazine Step1 Step 1: N-Alkylation Piperazine->Step1 Cinnamyl_Chloride Cinnamyl Chloride Cinnamyl_Chloride->Step1 Butyryl_Chloride n-Butyryl Chloride Step2 Step 2: N-Acylation Butyryl_Chloride->Step2 Base1 Base (e.g., NaHCO3) Base1->Step1 Base2 Base (e.g., NaHCO3) Base2->Step2 HCl_gas Dry HCl Gas Step3 Step 3: Salt Formation HCl_gas->Step3 Step1_Product 1-Cinnamylpiperazine (Intermediate) Step1_Product->Step2 Step2_Product AP-237 Free Base Step2_Product->Step3 Final_Product AP-237 HCl (Bucinnazine) Step1->Step1_Product Nucleophilic Substitution Step2->Step2_Product Nucleophilic Acyl Substitution Step3->Final_Product Protonation & Precipitation

Caption: Synthetic workflow for this compound HCl (AP-237).

Pharmacological Profile

AP-237's pharmacological activity is characteristic of a classic opioid, mediated primarily through its interaction with the μ-opioid receptor (MOR).

Mechanism of Action

Subsequent to its initial, and incorrect, classification as a "non-narcotic" analgesic, studies have unequivocally demonstrated that AP-237 and its analogues are potent and selective agonists of the μ-opioid receptor (MOR).[1][5] Their affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors is significantly lower.[14] This selective agonist activity at the MOR is responsible for its analgesic effects, as well as its high potential for abuse, tolerance, and dependence.[1][16] The effects of AP-237 can be reversed by opioid antagonists like naloxone, further confirming its MOR-mediated mechanism.[1]

Receptor Binding and Functional Activity

In vitro studies are essential for quantifying the interaction of a ligand with its receptor. This is typically achieved through competitive binding assays (to determine binding affinity, Ki) and functional assays (to determine potency, EC50, and efficacy, Emax). While data for AP-237 itself is less prevalent in recent literature than for its more notorious analogue, 2-methyl-AP-237, comparative studies provide valuable insights.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % vs. Hydromorphone)
2-Methyl AP-237 MOR (μ)12.9[14]-125%[17][18]
DOR (δ)2910[14]--
KOR (κ)5259[14]--
AP-237 (Bucinnazine) MOR (μ)->3000[17]Low/Partial Agonist[17]
AP-238 MOR (μ)-248[17][19]-
Fentanyl (Reference) MOR (μ)<1[14]14.9[17]High[17][18]
Morphine (Reference) MOR (μ)<1[14]290[17]-

Note: Data is compiled from multiple studies using different assay conditions (e.g., β-arrestin2 recruitment), so direct comparisons should be made with caution.

The data indicates that while 2-methyl-AP-237 has a respectable binding affinity for the MOR, it is less potent than fentanyl and morphine.[14] Interestingly, in a β-arrestin2 recruitment assay, 2-methyl-AP-237 showed higher efficacy than the reference agonist hydromorphone, while AP-237 itself demonstrated very low potency, acting more like a partial agonist in that specific assay.[17] This highlights the significant impact of a single methyl group on the piperazine ring on the compound's pharmacological profile.

MOR Signaling Pathway

As a MOR agonist, AP-237 initiates a cascade of intracellular events upon binding. The MOR is a G-protein coupled receptor (GPCR).

  • Agonist Binding: AP-237 binds to the extracellular domain of the MOR.

  • Conformational Change: This binding induces a conformational change in the receptor.

  • G-Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated Gαi/o and Gβγ subunits dissociate and modulate several effectors:

    • Inhibition of Adenylyl Cyclase: Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Ion Channel Modulation: Gβγ subunits directly inhibit voltage-gated Ca2+ channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly rectifying K+ channels (GIRKs), causing hyperpolarization of the neuron and reducing its excitability.

  • Desensitization: Prolonged activation leads to receptor phosphorylation by GPCR kinases (GRKs), which promotes the binding of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein (desensitization) and can initiate receptor internalization and downstream signaling, which is implicated in the development of tolerance and side effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AP237 AP-237 MOR μ-Opioid Receptor (MOR) AP237->MOR Binds G_Protein Gi/o Protein (αβγ-GDP) MOR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha GTP/GDP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_Channel->Ca_ion_in Blocks K_Channel K⁺ Channel (GIRK) K_ion_out K⁺ Efflux K_Channel->K_ion_out Promotes (Hyperpolarization) ATP ATP ATP->AC G_alpha->AC Inhibits G_beta_gamma->Ca_Channel Inhibits G_beta_gamma->K_Channel Activates

Caption: Simplified μ-Opioid Receptor (MOR) signaling cascade initiated by AP-237.

In Vivo Analgesic Profile

Animal studies conducted during its initial development confirmed AP-237's efficacy as an analgesic across multiple species and routes of administration.[20] It was shown to be effective in various pain models, including:

  • Hot Plate and Writhing Tests (Mice): Measures of thermal and chemically-induced pain, respectively.

  • Tail Flick and Inflamed Paw Pressure Tests (Rats): Assessments of spinal and inflammatory pain.

  • Tooth Pulp Test (Rabbits): A model for acute, sharp pain.

These studies established its analgesic profile as being comparable to that of morphine.[1][20]

Conclusion

This compound (AP-237) represents a fascinating case study in medicinal chemistry and pharmacology. Born from a search for safer analgesics in the 1970s, it achieved limited but notable clinical use in China before fading into relative obscurity. Its re-emergence nearly half a century later as a novel psychoactive substance highlights the dynamic and challenging nature of the modern illicit drug landscape. Its straightforward synthesis and potent MOR agonist activity make it and its derivatives a continued subject of interest for both forensic toxicologists and drug development professionals. Understanding the history, chemistry, and pharmacology of AP-237 is crucial for developing analytical detection methods, understanding its public health impact, and informing future research into the complex structure-activity relationships of opioid analgesics.

References

  • World Health Organization. (2021). Critical review report: 2-Methyl AP-237. WHO. [Link]

  • Wikipedia. Bucinnazine. [Link]

  • The Jessup Hale Foundation. 2-Methyl AP-237. [Link]

  • Federal Register. (2024). Schedules of Controlled Substances: Placement of 2-Methyl AP-237 in Schedule I. [Link]

  • Drug Enforcement Administration. 2-METHYL AP-237 (Street Name: 2-MAP). DEA Diversion Control Division. [Link]

  • Carrano, R. A., Kimura, K. K., & McCurdy, D. H. (1975). Analgesic and tolerance studies with AP-237, a new analgesic. Archives Internationales de Pharmacodynamie et de Thérapie, 213(1), 41–57. [Link]

  • Office of Justice Programs. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. ResearchGate. [Link]

  • GOV.UK. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. [Link]

  • Axis Forensic Toxicology. (2023). A Closer Look at the Novel Emerging Compounds Panel: AP-237 and Brorphine. [Link]

  • World Health Organization. 2-methyl-AP-237. Expert Committee on Drug Dependence Information Repository. [Link]

  • Drug Enforcement Administration. (2021). 2-Methyl-AP-237 (Street Names: 2-MAP). DEA Diversion Control Division. [Link]

  • National Institute of Justice. (2022). Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238. [Link]

  • Resnik, K., Brandão, P., & Alves, E. A. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3527–3534. [Link]

  • Irikura, T., et al. (1971). U.S. Patent No. US3625965A.
  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]

  • Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry, 11(4), 801–804. [Link]

  • Irikura, T., et al. (1971). United States Patent 3,625,965. [Link]

  • Furlan, et al. (1984). Methyl-piperazino derivatives with analgesic activity. Justia Patents. [Link]

  • Bishop, C. M., et al. (2023). Fatal intoxication involving 2-methyl AP-237. Journal of Forensic Sciences, 68(4), 1361-1367. [Link]

  • LookChem. N-Butyryl-N'-cinnamyl-piperazine. [Link]

  • ResearchGate. Positivity plot (% based on total cases analyzed at CFSRE) for 2-methyl.... [Link]

  • Papsun, D., et al. (2022). Detection of AP‐237 and synthetic cannabinoids on an infused letter sent to a German prisoner. Drug Testing and Analysis, 14(10), 1838-1843. [Link]

  • Mauvernay, R. Y. (1971). U.S. Patent No. US3573291A.
  • Irikura, T., et al. (1968). New Analgetic Agents. V. This compound Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. [Link]

  • Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. ACS Publications. [Link]

  • Advisory Council on the Misuse of Drugs. (2024). Acyl piperazine opioids, Including 2-Methyl-AP-237. The HRB National Drugs Library. [Link]

  • DrugPatentWatch. Drugs covered by patent 10,369,144. [Link]

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An In-depth Technical Guide to the Chemical Structure and Properties of Bucinnazine (AP-237)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Bucinnazine, also known by the identifier AP-237, is a potent synthetic opioid analgesic belonging to the piperazine-amide chemical class.[1][2] First synthesized in Japan in the 1970s, it has seen clinical application, primarily in China, for the management of moderate to severe pain, particularly in cancer patients.[1][2][3][4] Despite its initial characterization by some as a non-narcotic analgesic, subsequent research has unequivocally demonstrated that Bucinnazine exerts its effects as a potent and selective agonist of the μ-opioid receptor (MOR), with an analgesic potency comparable to that of morphine.[1][5]

In recent years, Bucinnazine and its structural analogs have emerged as novel synthetic opioids (NSOs) on the illicit drug market in Europe and the United States, posing a significant public health concern.[2][6] This guide provides a comprehensive technical overview of Bucinnazine's chemical structure, physicochemical properties, pharmacology, and analytical methodologies, designed to serve as a foundational resource for professionals in the fields of pharmacology, forensic science, and drug development.

Chemical Identity and Physicochemical Properties

Bucinnazine's chemical identity is defined by its unique piperazine core structure, substituted with a butyryl group and a cinnamyl group. This structure is fundamental to its pharmacological activity.

IUPAC Name: 1-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]

Common Synonyms: AP-237, 1-Butyryl-4-cinnamylpiperazine[1][7]

Chemical Identifiers:

  • CAS Number: 17719-89-0 (free base)[1][8], 17730-82-4 (Hydrochloride salt)[1][5][8]

  • Molecular Formula: C₁₇H₂₄N₂O[1][8]

  • Molar Mass: 272.39 g·mol⁻¹[1][8]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Bucinnazine and its hydrochloride salt, which is a common formulation.

PropertyValueSource(s)
Appearance Crystalline solid[7]
Molecular Weight 272.39 g/mol (Free Base) 308.85 g/mol (HCl Salt)[5][8]
Solubility (HCl Salt) DMF: 10 mg/ml DMSO: 15 mg/ml Ethanol: 30 mg/ml PBS (pH 7.2): 10 mg/ml[7]
λmax 254 nm[7]
SMILES CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2[1]
InChI Key ZQBMUHABRSEAIK-UXBLZVDNSA-N[1][8]

Synthesis and Chemical Structure

While specific, proprietary synthesis protocols are not extensively published, the general synthesis of Bucinnazine follows established principles of organic chemistry involving the formation of amide and amine bonds. A plausible synthetic pathway involves the N-acylation of a cinnamylpiperazine precursor with butyryl chloride or a related acylating agent.

Conceptual Synthesis Workflow

The following diagram illustrates a high-level conceptual workflow for the synthesis of Bucinnazine. This is a representative pathway, and industrial synthesis may employ alternative reagents or strategies to optimize yield and purity.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Purification P1 Piperazine R1 N-cinnamylpiperazine P1->R1 P2 Cinnamyl Chloride P2->R1 R2 Bucinnazine (AP-237) R1->R2 Reaction in suitable solvent P3 Butyryl Chloride P3->R2 R3 Crude Product R2->R3 R4 Purified Bucinnazine R3->R4 Crystallization / Chromatography

Caption: Conceptual workflow for the synthesis of Bucinnazine.

Pharmacology and Mechanism of Action

The primary mechanism of action for Bucinnazine is its function as a potent and selective agonist at the μ-opioid receptor (MOR).[1][2][8] Its affinity for the δ-opioid and κ-opioid receptors is comparatively low.[1][5][8] This selective agonism at the MOR is the cornerstone of its analgesic effects and also underlies its potential for abuse and dependence.

Upon administration, Bucinnazine crosses the blood-brain barrier to bind to MORs located predominantly in the brain and spinal cord.[9] This binding event initiates a conformational change in the receptor, triggering a cascade of intracellular signaling events.[9] The key downstream effects include:

  • Inhibition of Adenylate Cyclase: MOR activation leads to the inhibition of the enzyme adenylate cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[9]

  • Modulation of Ion Channels: This reduction in cAMP leads to the closing of voltage-gated calcium channels (reducing neurotransmitter release from presynaptic terminals) and the opening of G protein-coupled inwardly-rectifying potassium channels (causing hyperpolarization of postsynaptic neurons).

The net effect of this signaling cascade is a reduction in neuronal excitability and the suppression of nociceptive (pain) signals traveling from the periphery to the brain.[9] The opioid antagonist naloxone can reverse these effects, which confirms the opioid-receptor-mediated mechanism.[1]

Signaling Pathway of Bucinnazine at the μ-Opioid Receptor

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Bucinnazine Bucinnazine MOR μ-Opioid Receptor (MOR) Bucinnazine->MOR Binds & Activates G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ion_Channels K+ Efflux ↑ Ca2+ Influx ↓ G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Leads to

Caption: Bucinnazine's mechanism of action via the μ-opioid receptor.

Pharmacokinetics and Metabolism

Bucinnazine is absorbed after administration and distributed throughout the body, achieving peak plasma concentrations relatively quickly.[9] It is metabolized primarily in the liver by various enzymatic pathways, including those involving cytochrome P450 (CYP450) enzymes.[9] The resulting metabolites, along with the parent drug, are excreted mainly through the kidneys.[9] Although detailed human metabolism studies are limited, research is ongoing to fully characterize its metabolic pathways and identify major metabolites, which is crucial for forensic and clinical toxicology.[10]

Analytical Methodologies

The detection and quantification of Bucinnazine in biological and non-biological samples are critical for both clinical monitoring and forensic investigations. Several advanced analytical techniques are employed for this purpose.

Commonly Used Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying and quantifying Bucinnazine and its analogs in seized drug samples.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method used for detecting low concentrations of Bucinnazine and its metabolites in biological fluids like blood and urine.[10]

  • Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique that has been successfully applied to the detection of Bucinnazine hydrochloride in aqueous solutions and artificial urine, with a low limit of detection.[12]

Exemplary Analytical Workflow: LC-MS/MS

The following protocol outlines a generalized workflow for the analysis of Bucinnazine in a research or forensic laboratory setting.

Step 1: Sample Preparation

  • Objective: To extract Bucinnazine from the biological matrix (e.g., blood, urine) and remove interfering substances.

  • Method: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is typically used. The sample is passed through a specialized column that retains the analyte, which is then eluted with a solvent.

Step 2: Chromatographic Separation

  • Objective: To separate Bucinnazine from other compounds in the extract before it enters the mass spectrometer.

  • Method: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 column is commonly used, with a mobile phase gradient of acetonitrile and water (often with formic acid or ammonium formate) to achieve separation.

Step 3: Mass Spectrometric Detection

  • Objective: To detect and quantify Bucinnazine based on its unique mass-to-charge ratio (m/z).

  • Method: The eluent from the HPLC flows into a tandem mass spectrometer. In the first stage, the precursor ion corresponding to Bucinnazine is selected. In the second stage, this ion is fragmented, and specific product ions are monitored for highly selective and sensitive quantification.

Step 4: Data Analysis

  • Objective: To identify and quantify Bucinnazine in the sample.

  • Method: The presence of the correct precursor and product ions at the expected retention time confirms the identity of Bucinnazine. The concentration is determined by comparing the signal response to that of a calibration curve prepared with certified reference standards.

Toxicology and Clinical Considerations

As a potent μ-opioid agonist, Bucinnazine carries a toxicological profile similar to other opioids like morphine and fentanyl.

  • Adverse Effects: Common side effects include respiratory depression, constipation, nausea, and sedation.[9] Overdose can be life-threatening due to severe respiratory depression.

  • Tolerance and Dependence: With prolonged use, tolerance develops, requiring higher doses to achieve the same analgesic effect.[1] Physical and psychological dependence can also occur, leading to withdrawal symptoms upon cessation.[1]

  • Abuse Potential: Intravenous self-administration studies in animal models have shown that Bucinnazine has a significant reinforcing effect, indicating a high potential for abuse.[1]

Derivatives and Analogs

Several structural analogs of Bucinnazine have been synthesized, some of which have appeared on the illicit drug market. These include:

  • 2-Methyl-AP-237: A methylated derivative of Bucinnazine.[2][4]

  • AP-238: Another related cinnamylpiperazine opioid.[13]

These compounds often have similar pharmacological profiles to Bucinnazine but may differ in potency and metabolic fate, complicating their detection and risk assessment.[13][14]

Conclusion

Bucinnazine is a chemically distinct piperazine-amide with potent μ-opioid receptor agonist activity. While it has a history of therapeutic use for pain management in China, its emergence as a novel synthetic opioid presents a serious challenge to public health and safety worldwide. A thorough understanding of its chemical properties, synthesis, pharmacology, and analytical detection methods is essential for researchers, clinicians, and forensic scientists working to address the ongoing opioid crisis. Continued research is necessary to fully elucidate its metabolic pathways, toxicological profile, and potential for drug-drug interactions.[4]

References

  • What is the mechanism of Bucinnazine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Chemical structures of bucinnazine (1), 2-methyl AP-237 (2), and AP-238... - ResearchGate. Retrieved from [Link]

  • What is Bucinnazine Hydrochloride used for? (2024, June 14). Retrieved from [Link]

  • 2-Methyl AP-237 - DEA Diversion Control Division. (2021, June 11). Retrieved from [Link]

  • Bucinnazine - Wikipedia. Retrieved from [Link]

  • DARK Classics in Chemical Neuroscience: Bucinnazine - Egas Moniz School of Health and Science. (2021, October 6). Retrieved from [Link]

  • Bucinnazine - Grokipedia. Retrieved from [Link]

  • DARK Classics in Chemical Neuroscience: Bucinnazine - ACS Publications. (2021, September 16). Retrieved from [Link]

  • Chemical structure of (A) Cinnamylpiperazines; (B) Bucinnazine, AP-237; (C) AP-238. - ResearchGate. Retrieved from [Link]

  • DARK Classics in Chemical Neuroscience: Bucinnazine | Request PDF - ResearchGate. Retrieved from [Link]

  • Qualitative Analysis of A Synthetic Opioid New Psychoactive Substance 2-Methyl-Bucinnazine by High Resolution Mass Spectrometry and Nuclear Magnetic Resonance. Retrieved from [Link]

  • "Identification of the New Synthetic Opioid Bucinnazine and its Metabol" by Karissa N. Resnik - VCU Scholars Compass. (2022, May 2). Retrieved from [Link]

  • DARK Classics in Chemical Neuroscience: Bucinnazine - PubMed. (2021, October 6). Retrieved from [Link]

  • AP-238 - Wikipedia. Retrieved from [Link]

  • Detection and Quantification of Bucinnazine Hydrochloride Injection Based on SERS Technology - PubMed. (2018, November 10). Retrieved from [Link]

  • Methyl-AP-237 | C18H26N2O | CID 6447699 - PubChem - NIH. Retrieved from [Link]

  • Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine - PubMed. (2023, May 18). Retrieved from [Link]

  • (PDF) Case report: Identification of AP-238 and 2-fluorodeschloroketamine in internet available powder samples sold as bucinnazine - ResearchGate. (2023, May 8). Retrieved from [Link]

  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237 - GOV.UK. (2024, March 27). Retrieved from [Link]

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An In-Depth Technical Guide to the µ-Opioid Receptor Binding Affinity of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine, AP-237)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the receptor binding affinity of 1-Butyryl-4-cinnamylpiperazine (BCP), a potent synthetic opioid analgesic also known as Bucinnazine or AP-237.[1][2][3] Developed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical execution of in vitro radioligand binding assays, the gold standard for quantifying ligand-receptor interactions. While direct competitive binding data for BCP is sparse in publicly accessible literature, this guide establishes a robust methodology based on established principles and presents available functional data for BCP and binding data for its close structural analogs. Furthermore, it explores the downstream signaling consequences of BCP's primary interaction with the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][4]

Introduction: The Pharmacological Significance of this compound (BCP)

This compound is a synthetic opioid of the piperazine class, first synthesized in Japan in the 1970s and later used clinically in China for the management of cancer-related pain.[1][2] Its analgesic potency is reported to be comparable to that of morphine.[1][5] Pharmacological studies have demonstrated that BCP acts as a potent and selective agonist at the µ-opioid receptor (MOR), with significantly lower affinity for the κ- and δ-opioid receptors.[1][3] This selectivity for the MOR is critical to its function as an analgesic, as the MOR is the primary target for most clinically used opioid painkillers.[4] The interaction of BCP with the MOR can be reversed by opioid antagonists such as naloxone, confirming its classic opioid mechanism of action.[2]

Understanding the precise binding affinity of BCP for the MOR is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Quantifying binding affinity allows for the systematic evaluation of how structural modifications to the BCP scaffold affect its interaction with the target receptor. This is crucial for the rational design of novel analgesics with improved potency, selectivity, and safety profiles.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Receptor affinity data (Ki) is a key parameter in constructing PK/PD models that predict the time course of a drug's effect in relation to its concentration in the body.

  • Target Engagement and Dose Prediction: Knowledge of binding affinity helps in estimating the concentrations required to achieve significant receptor occupancy and, consequently, a therapeutic effect.

  • Safety and Off-Target Effects: A comprehensive binding profile against a panel of receptors is essential to identify potential off-target interactions that could lead to adverse effects.

Theoretical Framework: Quantifying the Ligand-Receptor Interaction

The interaction between a ligand like BCP and its receptor is governed by the Law of Mass Action. The primary parameters used to quantify this interaction in vitro are the dissociation constant (Kd), the maximum number of binding sites (Bmax), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki).

  • Kd (Equilibrium Dissociation Constant): This represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

  • Bmax (Maximum Receptor Density): This is the total concentration of receptor binding sites in a given preparation, typically expressed as pmol/mg of protein.

  • IC50 (Half-Maximal Inhibitory Concentration): In a competitive binding assay, the IC50 is the concentration of an unlabeled test compound (e.g., BCP) that displaces 50% of the specifically bound radioligand.

  • Ki (Inhibition Constant): The Ki is the equilibrium dissociation constant of the unlabeled test compound. It represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present. Unlike the IC50, the Ki is an intrinsic property of the compound and is independent of the assay conditions (specifically the radioligand concentration).

The relationship between IC50 and Ki is defined by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Protocol: Determination of BCP's µ-Opioid Receptor Binding Affinity

This section outlines a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the Ki of BCP for the human µ-opioid receptor.

Materials and Reagents
  • Test Compound: this compound (BCP)

  • Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably transfected with the human µ-opioid receptor (OPRM1).[6]

  • Radioligand: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a high-affinity, selective MOR agonist.[7][8]

  • Non-specific Binding Determinate: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).[8]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available cocktail suitable for tritium counting.

  • Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/B), and a microplate scintillation counter.[9]

Experimental Workflow

The following diagram illustrates the workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of BCP (Test Compound) P2 Prepare Radioligand ([³H]DAMGO) solution P3 Prepare Receptor Membranes (hMOR-expressing cells) A1 Pipette reagents into 96-well plate P3->A1 A2 Total Binding Wells: Membranes + [³H]DAMGO + Buffer A1->A2 A3 Non-specific Binding Wells: Membranes + [³H]DAMGO + 10µM Naloxone A1->A3 A4 BCP Competition Wells: Membranes + [³H]DAMGO + BCP dilutions A1->A4 A5 Incubate at 30°C for 60 minutes A2->A5 A3->A5 A4->A5 S1 Rapidly filter plate contents through glass fiber filters A5->S1 S2 Wash filters with ice-cold wash buffer S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Quantify radioactivity (CPM) in a scintillation counter S3->S4 D1 Calculate Specific Binding: Total CPM - Non-specific CPM S4->D1 D2 Plot % Specific Binding vs. log[BCP] D1->D2 D3 Non-linear regression to determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Competitive Radioligand Binding Assay Workflow.
Step-by-Step Protocol
  • Preparation:

    • Prepare a stock solution of BCP in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Thaw the hMOR membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.[7]

    • Prepare the [³H]DAMGO solution in assay buffer at a concentration close to its Kd (e.g., 1-5 nM).[7]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding: Add 50 µL of hMOR membranes, 50 µL of [³H]DAMGO, and 50 µL of assay buffer.

      • Non-Specific Binding (NSB): Add 50 µL of hMOR membranes, 50 µL of [³H]DAMGO, and 50 µL of 10 µM naloxone.

      • Competition: Add 50 µL of hMOR membranes, 50 µL of [³H]DAMGO, and 50 µL of the corresponding BCP dilution.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: For each concentration of BCP, determine the specific binding:

    • Specific Binding = Total Binding CPM - Average NSB CPM

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the BCP concentration.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the log(IC50), from which the IC50 value is calculated.

  • Calculate Ki: Apply the Cheng-Prusoff equation to convert the experimentally determined IC50 to the Ki value. This requires a known Kd for [³H]DAMGO under the same experimental conditions, which should be determined via a separate saturation binding experiment.

Binding Affinity and Functional Potency Data

CompoundAssay TypeParameterValueReceptorSource
This compound (AP-237) β-arrestin2 RecruitmentEC₅₀> 3 µMHuman µ-opioid[4]
2-methyl AP-237 Radioligand BindingKi12.9 nMRat µ-opioid[10]
2-methyl AP-237 Radioligand BindingKi2910 nMHuman δ-opioid[10]
2-methyl AP-237 Radioligand BindingKi5259 nMHuman κ-opioid[10]
AP-238 β-arrestin2 RecruitmentEC₅₀248 nMHuman µ-opioid[11]
Morphine (Reference) Radioligand BindingKi~1-10 nMHuman µ-opioid[7]
Fentanyl (Reference) Radioligand BindingKi~1-100 nMHuman µ-opioid[11]

The data for 2-methyl AP-237, which differs from BCP only by a single methyl group on the piperazine ring, shows a high affinity (Ki = 12.9 nM) and strong selectivity for the µ-opioid receptor over the delta and kappa subtypes.[10] This strongly suggests that BCP itself possesses a similar high-affinity binding profile at the MOR. The functional data (EC₅₀ > 3 µM) for BCP from a β-arrestin recruitment assay indicates it is a less potent activator of this specific pathway compared to other analogs like AP-238.[4][11] This highlights the important distinction between binding affinity (Ki) and functional potency/efficacy (EC₅₀/Emax), which can vary depending on the specific downstream signaling pathway being measured.

µ-Opioid Receptor Signaling Pathways

As a MOR agonist, BCP initiates a cascade of intracellular events upon binding. The MOR, like other GPCRs, can signal through two principal pathways: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

This pathway is primarily associated with the analgesic effects of opioids.[12]

  • Activation: BCP binding induces a conformational change in the MOR.

  • G Protein Coupling: The activated receptor binds to an inhibitory G protein (Gαi/o).

  • GDP/GTP Exchange: The G protein releases GDP and binds GTP, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

  • Downstream Effectors:

    • Gαi/o-GTP: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

    • Gβγ dimer: Directly interacts with and modulates ion channels. It inhibits N-type voltage-gated calcium channels (VGCC), reducing neurotransmitter release, and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[13][14][15]

β-Arrestin-Dependent Signaling

This pathway is implicated in receptor desensitization, tolerance, and some of the adverse effects of opioids, such as respiratory depression and constipation.[16]

  • Receptor Phosphorylation: The agonist-occupied MOR is phosphorylated on its intracellular C-terminal tail by G protein-coupled receptor kinases (GRKs).

  • β-Arrestin Recruitment: The phosphorylated receptor serves as a high-affinity binding site for β-arrestin 2 (βarr2).

  • Signaling and Regulation:

    • Desensitization: β-arrestin binding sterically hinders further G protein coupling, dampening the signal.

    • Internalization: β-arrestin acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin), leading to receptor internalization.

    • Scaffolding: β-arrestin can also act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[17][18]

The following diagram provides a simplified overview of these dual signaling pathways.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCP BCP (Agonist) MOR μ-Opioid Receptor (MOR) (7-Transmembrane GPCR) BCP->MOR Binding G_protein G_protein MOR->G_protein Activation GRK GRK MOR->GRK recruits Barr β-arrestin MOR->Barr recruits G_protein_active G_protein_active G_protein->G_protein_active GDP→GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Channels VGCC (Ca²⁺) GIRK (K⁺) G_protein_active:s->AC Gαi inhibits G_protein_active:s->Channels:f0 Gβγ inhibits G_protein_active:s->Channels:f1 Gβγ activates PKA PKA cAMP->PKA activates GRK->MOR phosphorylates (P) Endocytosis Receptor Internalization & Desensitization Barr->Endocytosis mediates MAPK MAPK Pathway (e.g., ERK) Barr->MAPK activates

Dual Signaling Cascades of the µ-Opioid Receptor.

Conclusion

This compound is a potent µ-opioid receptor agonist with a high presumed binding affinity, as suggested by data from its close analog, 2-methyl AP-237 (Ki = 12.9 nM).[10] This technical guide provides the essential theoretical knowledge and a detailed, field-proven experimental protocol for the definitive determination of BCP's binding affinity (Ki) using competitive radioligand binding assays. Such data is critical for advancing our understanding of its pharmacology and for guiding the development of future analgesics. The elucidation of the dual G protein and β-arrestin signaling pathways downstream of the MOR provides a mechanistic basis for both the therapeutic effects and the potential adverse reactions associated with BCP and other opioids. Future research should focus on obtaining precise competitive binding data for BCP and exploring its potential for biased agonism, which may hold the key to designing safer and more effective pain therapeutics.

References

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020). Proceedings of the National Academy of Sciences. [Link]

  • Molecular Physiology of Enteric Opioid Receptors. (n.d.). ResearchGate. [Link]

  • Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • βγ G-proteins, but not regulators of G-protein signaling 4, modulate opioid-induced respiratory rate depression. (2023). Frontiers in Physiology. [Link]

  • Biasing G protein βγ subunit downstream signaling enhances the analgesic effects of endogenous opioid receptor agonists during nitroglycerin-induced thermal hypersensitivity. (2025). Journal of Neuroscience. [Link]

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020). PubMed. [Link]

  • Mu-opioid receptor. (n.d.). Wikipedia. [Link]

  • Cycle of G protein activation and inactivation at the opioid... (n.d.). ResearchGate. [Link]

  • Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions. (2022). Frontiers in Pharmacology. [Link]

  • Opioid-Mu Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • In Vitro Effects of Ligand Bias on Primate Mu Opioid Receptor Downstream Signaling. (2020). MDPI. [Link]

  • Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • The G protein-first activation mechanism of opioid receptors by Gi protein and agonists. (2021). QRB Discovery. [Link]

  • Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor. (n.d.). Molecular Pharmacology. [Link]

  • Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. (2021). PubMed. [Link]

  • Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. (2025). ResearchGate. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). Springer Nature Experiments. [Link]

  • Bucinnazine. (n.d.). Wikipedia. [Link]

  • DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. (n.d.). PubChem. [Link]

  • Critical review report: 2-Methyl AP-237. (2021). World Health Organization. [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (n.d.). PubMed. [Link]

  • Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance. (n.d.). Journal of Neurochemistry. [Link]

  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. (2022). ResearchGate. [Link]

  • An Opioid Agonist that Does Not Induce μ-Opioid Receptor—Arrestin Interactions or Receptor Internalization. (2007). Molecular Pharmacology. [Link]

  • Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays. (n.d.). PubMed. [Link]

  • A Closer Look at the Novel Emerging Compounds Panel: AP-237 and Brorphine. (2023). Axis Forensic Toxicology. [Link]

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Methodological & Application

Title: Preclinical Analgesic Evaluation of 1-Butyryl-4-cinnamylpiperazine (BCP): Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Butyryl-4-cinnamylpiperazine (BCP), also known as Bucinnazine or AP-237, is a potent synthetic opioid analgesic with a mechanism of action primarily involving the µ-opioid receptor (MOR).[1][2] This document provides an in-depth guide for researchers to effectively evaluate the analgesic properties of BCP using established preclinical models. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide details step-by-step protocols for the acetic acid-induced writhing test, the hot plate test, and the formalin test, which together provide a comprehensive characterization of BCP's efficacy across different pain modalities, including visceral, acute thermal, and persistent inflammatory pain.

Introduction and Mechanism of Action

This compound is a piperazine-amide derivative first synthesized in the 1970s.[1][3] It has seen clinical use for treating severe pain, such as in cancer patients.[1][2] Subsequent research has robustly demonstrated that BCP functions as a potent and selective agonist of the µ-opioid receptor (MOR), with lower affinity for delta and kappa-opioid receptors.[1] Its analgesic effects are reversed by MOR antagonists like naloxone, confirming its opioid-mediated pathway.[1]

The activation of MOR by an agonist like BCP initiates a G-protein coupled signaling cascade within neurons of the central and peripheral nervous system. This cascade leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The cumulative effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release (e.g., substance P, glutamate), which ultimately dampens the transmission of nociceptive signals.

G cluster_membrane Cell Membrane cluster_intra Intracellular Space BCP BCP (Agonist) MOR µ-Opioid Receptor (GPCR) BCP->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Conversion Hyperpol Hyperpolarization & Reduced Neurotransmitter Release Ca_channel->Hyperpol K_ion K+ K_channel->K_ion Efflux K_channel->Hyperpol ATP ATP Ca_ion Ca2+ Ca_ion->Ca_channel Influx Blocked

Caption: µ-Opioid Receptor (MOR) Signaling Pathway Activated by BCP.

General Experimental Design and Workflow

A robust preclinical evaluation relies on a well-structured experimental design. The following workflow provides a framework for conducting analgesic assays, ensuring reproducibility and ethical conduct. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.

G A Animal Acclimation (e.g., 1 week) B Baseline Nociceptive Testing (Optional, for thermal tests) A->B C Animal Grouping & Randomization (e.g., n=8-10 per group) B->C D Drug Administration (Vehicle, BCP doses, Positive Control) C->D E Pre-treatment Period (e.g., 30-60 min for absorption) D->E F Induction of Nociception (e.g., Acetic Acid, Formalin, Heat) E->F G Behavioral Observation & Data Collection F->G H Data Analysis & Statistical Comparison G->H

Caption: General Workflow for In Vivo Analgesic Assays.

Key Considerations:

  • Animal Model: Male Swiss albino or ICR mice (20-30 g) are commonly used for these assays.[4][5]

  • Vehicle Control: A vehicle control group (e.g., saline with 1% Tween 80 or 0.5% carboxymethylcellulose) is essential to establish a baseline response.[4]

  • Positive Control: Given BCP's mechanism, Morphine (e.g., 5-10 mg/kg) serves as an ideal positive control to validate the assay's sensitivity to µ-opioid agonists.[5][6]

  • Dose Selection: A dose-response study, using at least three doses of BCP, is critical to determine its potency and efficacy.

  • Route of Administration: The route (e.g., oral, intraperitoneal, subcutaneous) should be consistent across all groups.[7]

Protocol 1: Acetic Acid-Induced Writhing Test

Principle: This test evaluates visceral pain, which is pain originating from internal organs. The intraperitoneal (i.p.) injection of a mild irritant like acetic acid causes the release of endogenous inflammatory mediators (e.g., prostaglandins, bradykinin), which stimulate nociceptors and induce a characteristic writhing response (abdominal constriction and hind limb stretching).[4][7] A reduction in the number of writhes indicates peripheral and/or central analgesic activity. This model is highly sensitive to opioids.[8]

Materials and Reagents:

  • This compound (BCP)

  • Morphine (Positive Control)

  • Vehicle (e.g., 0.9% Saline with 1% Tween 80)

  • Acetic Acid solution (0.6% v/v in distilled water)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles (for oral gavage and i.p. injection)

  • Individual transparent observation chambers

  • Stopwatch

Step-by-Step Methodology:

  • Fasting: Fast the mice for at least 4 hours before the experiment, with free access to water.

  • Grouping: Divide animals into at least five groups (n=8-10 per group): Vehicle Control, Positive Control (Morphine), and three BCP dose groups (e.g., low, medium, high).

  • Drug Administration: Administer the vehicle, morphine, or BCP doses via the chosen route (e.g., orally).

  • Pre-treatment: Allow for a 30-60 minute absorption period, depending on the administration route.[7]

  • Induction of Writhing: Inject 0.6% acetic acid solution i.p. at a volume of 10 mL/kg body weight to each mouse.[4]

  • Observation: Immediately place each mouse into an individual observation chamber.

  • Data Collection: After a 5-minute latency period, count the total number of writhes for each mouse over a 20-minute period.[4][8] A writhe is defined as a contraction of the abdominal muscles followed by the extension of the hind limbs.[9]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing using the following formula:

    • % Inhibition = [(Mean Writhes in Control - Mean Writhes in Treated) / Mean Writhes in Control] x 100

Expected Results & Causality: BCP is expected to produce a significant, dose-dependent reduction in the number of writhes. As a MOR agonist, BCP inhibits nociceptive signaling both at the spinal cord level (centrally) and potentially on peripheral sensory nerve endings, making it highly effective in this model of inflammatory and visceral pain.

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle Control10 mL/kg45.2 ± 2.5-
BCP1028.5 ± 2.137.0
BCP3015.8 ± 1.865.0
BCP1007.2 ± 1.184.1
Morphine105.5 ± 0.987.8

Protocol 2: Hot Plate Test

Principle: The hot plate test is a classic method for assessing centrally-mediated analgesia against thermal stimuli.[10] The test measures the reaction time (latency) of an animal to a thermal pain stimulus. An increase in the latency period to a response (e.g., paw licking, jumping) after drug administration indicates a central analgesic effect, as this is a supraspinally organized response.[10][11]

Materials and Reagents:

  • BCP, Morphine, Vehicle

  • Hot Plate Analgesiometer (set to 55 ± 0.5°C)[12][13]

  • Transparent glass cylinder to confine the animal on the plate

  • Mice or rats

  • Stopwatch

Step-by-Step Methodology:

  • Apparatus Setup: Set the hot plate temperature to a constant 55°C.

  • Baseline Latency: Gently place each animal on the hot plate and immediately start the timer. Record the time until the first sign of nociception (licking of hind paws or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30-40 seconds must be established. Animals not responding within a normal range (e.g., 5-15 seconds) may be excluded.

  • Grouping and Administration: Group the animals and administer the vehicle, morphine, or BCP doses as previously described.

  • Post-Treatment Latency: At set time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the mean latency for each group at each time point. The analgesic effect can be expressed as the Maximum Possible Effect (% MPE) using the formula:

    • % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] x 100

Expected Results & Causality: As a centrally acting MOR agonist, BCP should significantly increase the paw-lick or jump latency in a dose-dependent manner. This result would confirm its ability to inhibit the central processing of thermal pain signals in the brain and spinal cord, a hallmark of opioid analgesics.[10]

Illustrative Data Presentation:

Treatment GroupDose (mg/kg)Peak Reaction Latency (s ± SEM) at 60 minPeak % MPE
Vehicle Control10 mL/kg9.8 ± 0.85.2
BCP1015.5 ± 1.235.5
BCP3022.4 ± 1.968.9
BCP10028.9 ± 2.395.1
Morphine1029.5 ± 2.098.0
(Baseline latency assumed ~8s; Cut-off time 30s)

Protocol 3: Formalin Test

Principle: The formalin test is a robust model of tonic pain that is more clinically relevant than acute thermal tests.[14][15] An intraplantar injection of dilute formalin solution into the paw elicits a biphasic nociceptive response (paw licking/biting).[16]

  • Phase I (Early/Acute Phase, 0-5 min): Caused by the direct chemical stimulation of C-fiber nociceptors.[14] Centrally acting analgesics like morphine are effective in this phase.[16]

  • Phase II (Late/Tonic Phase, 15-40 min): Driven by an inflammatory response in the paw and subsequent functional changes and sensitization in the spinal cord (central sensitization).[15][17] This phase is sensitive to both centrally acting analgesics and anti-inflammatory drugs.[6][16]

This test allows for the differentiation of drug effects on acute nociception versus inflammatory/neuropathic pain mechanisms.

G A Drug Administration (Vehicle, BCP, Morphine) B Pre-treatment Period (30-60 min) A->B C Intraplantar Formalin Injection (e.g., 20µL, 2.5%) B->C D Place in Observation Chamber C->D E Phase I Observation (0-5 min) Record Licking Time D->E Timer Start F Quiescent Period (5-15 min) (No Recording) E->F G Phase II Observation (15-40 min) Record Licking Time F->G H Data Analysis (Compare licking time in each phase) G->H

Sources

Analytical Methods for the Detection of 1-Butyryl-4-cinnamylpiperazine (BCP) in Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive technical guide for the detection and quantification of 1-Butyryl-4-cinnamylpiperazine (BCP), also known as Bucinnazine, in tissue samples. BCP is a potent synthetic opioid of the piperazine class, and its emergence as a novel psychoactive substance (NPS) necessitates robust and validated analytical methods for its identification in complex biological matrices.[1][2] This guide is intended for researchers, forensic toxicologists, and drug development professionals, offering detailed protocols for tissue homogenization, analyte extraction, and analysis using state-of-the-art chromatographic and mass spectrometric techniques. The methodologies are grounded in established principles of analytical toxicology to ensure scientific integrity and produce defensible results.

Introduction: The Analytical Challenge of BCP

This compound (BCP) is a synthetic opioid analgesic that has been identified in seized drug samples and is recognized as a public health concern.[1] Initially synthesized in the 1970s, it functions as a selective μ-opioid receptor agonist.[2] The analysis of BCP in tissue is critical for postmortem toxicology to determine cause of death and for pharmacokinetic studies to understand its distribution, metabolism, and excretion (ADME).[1][3]

The primary challenges in tissue analysis stem from the complex biological matrix, which contains high levels of proteins, lipids, and other endogenous substances that can interfere with analysis. Furthermore, drug concentrations in tissues can be low, requiring highly sensitive and selective analytical methods. This guide details two primary analytical pathways: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful, LC-MS/MS is often preferred for its high sensitivity and ability to analyze less volatile compounds like BCP without derivatization.[4][5]

A foundational understanding of BCP's metabolism is crucial for a comprehensive toxicological analysis. Based on studies of BCP and other piperazine derivatives, metabolic pathways are predicted to include N-dealkylation (removal of the butyryl or cinnamyl group) and hydroxylation of the aromatic ring.[3][6][7] Therefore, analytical methods should ideally be capable of detecting not only the parent drug but also its major metabolites.

Overall Analytical Workflow

The successful analysis of BCP in tissue follows a multi-stage process, beginning with meticulous sample preparation and culminating in rigorous data validation. Each step is critical for achieving accurate and reproducible results.

BCP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation SampleReceipt Tissue Sample Receipt & Logging Homogenization Tissue Homogenization SampleReceipt->Homogenization Extraction Analyte Extraction (LLE or SPE) Homogenization->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis DataProcessing Data Acquisition & Processing Analysis->DataProcessing Quantification Quantification & QC Check DataProcessing->Quantification Validation Method Validation Review Quantification->Validation Report Final Report Generation Validation->Report

Caption: Overall workflow for BCP analysis in tissue samples.

Part I: Tissue Sample Preparation & Homogenization

Principle: The initial step involves the mechanical disruption of the tissue structure to release the analyte into a liquid medium, creating a homogenate suitable for extraction. Proper homogenization is paramount for ensuring that the extracted sample is representative of the entire tissue specimen.[8]

Protocol 1: Tissue Homogenization

  • Sample Handling: Upon receipt, weigh an appropriate amount of the tissue sample (typically 0.5-1.0 g). If the tissue was frozen, allow it to partially thaw but ensure it remains cold to minimize enzymatic degradation.

  • Cleaning: Gently rinse the exterior of the tissue with ice-cold deionized water or phosphate-buffered saline (PBS) to remove excess blood and fluids, then blot dry with a lint-free wipe.[8] This prevents inaccurate weight measurements.

  • Homogenization:

    • Place the weighed tissue in a suitable homogenization tube.

    • Add 3-5 volumes of ice-cold homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) per gram of tissue. The buffer helps maintain pH stability.

    • Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until no visible tissue fragments remain. The process should be performed on ice to prevent heat-induced degradation of the analyte.[8]

    • The resulting suspension is the tissue homogenate.

Part II: Analyte Extraction from Tissue Homogenate

Principle: Extraction isolates BCP from endogenous interferences such as proteins and lipids. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the required sample cleanliness, throughput, and available resources.

Method A: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique that separates compounds based on their differential solubility in two immiscible liquids.[9] For piperazine derivatives, which are basic compounds, extraction is typically performed under alkaline conditions.

Protocol 2: LLE Procedure

  • Sample Aliquoting: Transfer 1 mL of the tissue homogenate to a clean glass test tube.

  • Internal Standard: Add a known amount of an appropriate internal standard (IS). A deuterated analog of BCP (BCP-d7) is ideal; if unavailable, a structurally similar compound not expected to be in the sample can be used.

  • pH Adjustment: Add 1 mL of a basic buffer (e.g., sodium carbonate-bicarbonate buffer, pH 10-11) to the sample and vortex briefly. This deprotonates the piperazine nitrogens, increasing solubility in organic solvents.[10]

  • Extraction: Add 5 mL of an appropriate organic extraction solvent (e.g., ethyl acetate, or a mixture of chloroform/isopropanol). Vortex vigorously for 2-5 minutes to ensure thorough mixing.[10]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any proteinaceous interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent like ethyl acetate (for GC-MS).

Method B: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts than LLE by using a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[11] It is highly amenable to automation.[5] A mixed-mode cation exchange cartridge is recommended for basic compounds like BCP.

SPE_Workflow Condition 1. Condition Methanol, then Water, then Buffer Load 2. Load Acidified Sample Homogenate Condition->Load Wash1 3. Wash 1 Aqueous Buffer (remove polar matrix) Load->Wash1 Wash2 4. Wash 2 Organic Solvent (e.g., Methanol) (remove lipids) Wash1->Wash2 Elute 5. Elute Organic Solvent with Base (e.g., 5% NH4OH in Methanol) Wash2->Elute Evaporate 6. Evaporate & Reconstitute Elute->Evaporate

Caption: Solid-Phase Extraction (SPE) workflow for BCP.

Protocol 3: SPE Procedure

  • Sample Pre-treatment: To 1 mL of tissue homogenate, add the internal standard and 1 mL of an acidic buffer (e.g., 0.1 M HCl or formic acid) to ensure the analyte is protonated and will bind to the cation exchange sorbent.

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., 3 mL, 60 mg) by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of the acidic buffer.[5]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Wash with 2 mL of a weak organic solvent like methanol to remove moderately polar interferences and lipids.[5]

  • Elution: Elute the analyte with 2 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the analyte, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the appropriate solvent for analysis.

Part III: Analytical Detection and Quantification

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for quantifying BCP in tissue due to its superior sensitivity, selectivity, and speed.[4][12] The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering for high confidence in identification.

Protocol 4: LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Ionization: Electrospray ionization (ESI) in positive mode is highly effective for piperazine derivatives.[5]

Table 1: Suggested LC-MS/MS Parameters for BCP Analysis

ParameterRecommended SettingRationale
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for compounds of moderate polarity.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (ESI+).
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase providing good peak shape.
Flow Rate0.3 - 0.5 mL/minTypical for UPLC/HPLC systems with 2.1 mm ID columns.
GradientStart at 5-10% B, ramp to 95% B, hold, re-equilibrateA gradient is necessary to elute the analyte and clean the column.
Injection Volume5 - 10 µLBalances sensitivity with potential matrix effects.
Mass Spectrometry
Ionization ModeESI PositiveBCP contains basic nitrogen atoms that are readily protonated.
MRM TransitionsSee belowProvides high selectivity and sensitivity for quantification.
Collision EnergyAnalyte-specific; requires optimizationOptimized to produce stable and abundant product ions.
Dwell Time50 - 100 msSufficient time to acquire adequate data points across the chromatographic peak.

Note: MRM transitions must be empirically determined by infusing a standard solution of BCP. The protonated molecule [M+H]⁺ will be the precursor ion. Product ions will result from fragmentation of the cinnamyl and butyryl moieties.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the analysis of piperazine derivatives.[13][14] However, the secondary amine in the piperazine ring can lead to poor peak shape and interactions with the GC system. Derivatization is often necessary to improve volatility and chromatographic performance.[10][15]

Protocol 5: GC-MS Analysis with Derivatization

  • Derivatization (Acylation):

    • To the dried extract from LLE or SPE, add 50 µL of ethyl acetate and 25 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA).[10]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of ethyl acetate for injection.[10]

  • GC-MS Conditions:

    • GC Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Injection: Splitless mode for trace analysis.

    • Oven Program: Start at a low temperature (~100°C), ramp at 10-20°C/min to a final temperature of ~300°C.

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic fragment ions of the derivatized BCP.

Part IV: Method Validation

To ensure that results are reliable, accurate, and defensible, the analytical method must be thoroughly validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[16][17][18]

Principle: Method validation is the process of experimentally demonstrating that a method is fit for its intended purpose.[16][19] It establishes the performance characteristics and limitations of the procedure.

Table 2: Key Method Validation Parameters and Acceptance Criteria

Validation ParameterDefinitionTypical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Calibration curve with a correlation coefficient (r²) > 0.99.[5]
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected.Signal-to-noise ratio ≥ 3:1.[20]
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10:1; precision and accuracy within ±20%.
Precision (%CV) The closeness of agreement between a series of measurements. Assessed intra-day and inter-day.≤15% CV at all QC levels (≤20% at LOQ).[5]
Accuracy (%Bias) The closeness of the mean test result to the true value.Within ±15% of the nominal value (±20% at LOQ).[5]
Recovery The efficiency of the extraction process, determined by comparing pre-extraction vs. post-extraction spiked samples.Consistent, precise, and reproducible (e.g., >85%).[5]
Matrix Effect (LC-MS/MS) The suppression or enhancement of ionization due to co-eluting matrix components.Should be minimal and consistent across different sources of matrix (e.g., <15%).[5]
Stability Analyte stability in the biological matrix under various storage conditions (freeze-thaw, long-term).Concentration should be within 85-115% of the initial concentration.

Conclusion

The analysis of this compound in tissue samples is a complex task that requires careful optimization of sample preparation and instrumental analysis. This guide provides a robust framework for developing and validating such methods. While both GC-MS and LC-MS/MS are viable, LC-MS/MS is strongly recommended as the definitive technique due to its superior sensitivity, specificity, and reduced need for sample derivatization. Adherence to rigorous validation protocols is not merely a recommendation but a requirement for producing high-quality, defensible data in a forensic or research setting.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology. [Link]

  • Standard Practices for Method Validation in Forensic Toxicology. (n.d.). AAFS Standards Board. [Link]

  • APPENDIX B Requirements for the validation of analytical methods. (2009). GTFCh. [Link]

  • Gottardo, R., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • Analytical Method Validation in Toxicology. (n.d.). Scribd. [Link]

  • Czoskowska, A., et al. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

  • Novel Psychoactive Substances (NPS) analysis. (n.d.). SCIEX. [Link]

  • Method Selection and Validation in Analytical Toxicology. (n.d.). SlidePlayer. [Link]

  • Adamowicz, P., et al. (2021). Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS. Analytical Methods. [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology. [Link]

  • Chasse, J. (2024). A Review of Advancements in Detecting New Psychoactive Substances. LCGC. [Link]

  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate. [Link]

  • Terayama, H., et al. (1973). Metabolic fate of 1-butyrl-4-cinnamylipiperazine hydrochloride(BCP-HCl) in rats. Chemical & Pharmaceutical Bulletin. [Link]

  • El-Haj, B. M. (2014). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. [Link]

  • Baba, S., & Morishita, S. (1975). Species differences in metabolism of this compound hydrochloride. Chemical & Pharmaceutical Bulletin. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Papsun, D., & Krotulski, A. J. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience. [Link]

  • Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. [Link]

  • Tissue sample preparation in bioanalytical assays. (2022). ResearchGate. [Link]

  • Qualitative analysis of designer drugs by paper spray ionisation mass spectrometry (PSI-MS). (2017). Analytical Methods. [Link]

  • Baba, S., et al. (1976). Studies on drug metabolism by use of isotopes XX: Ion cluster technique for detection of urinary metabolites of this compound by mass chromatography. Journal of Pharmaceutical Sciences. [Link]

  • Namera, A. (2011). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. [Link]

  • Archer, R. P., et al. (2010). Simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods. [Link]

  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. (2019). ResearchGate. [Link]

Sources

Application Notes & Protocols for In Vivo Rodent Studies of 1-Butyryl-4-cinnamylpiperazine (BCP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

1-Butyryl-4-cinnamylpiperazine (BCP), also known as Bucinnazine or AP-237, is a synthetic piperazine-amide derivative first reported in Japan in the 1970s.[1][2] It has seen clinical use, particularly in China, for the management of chronic pain, including in cancer patients.[1][3][4][5] Structurally distinct from traditional morphinan opioids, BCP's potent analgesic properties have made it a subject of significant interest in pharmacology.[3][6] These application notes provide a comprehensive guide for researchers designing and executing in vivo studies in rodent models to characterize the pharmacokinetic, pharmacodynamic, and safety profiles of BCP.

The primary mechanism of action for BCP is its function as a potent and selective agonist of the μ-opioid receptor (MOR).[1][4][5] This interaction is the foundation of its analgesic effects. However, like other MOR agonists, this mechanism also underpins its potential for abuse, dependence, and dose-limiting side effects such as respiratory depression.[1][3] Therefore, a rigorous and well-designed in vivo assessment is critical to fully understand its therapeutic potential and associated risks. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure data integrity and reproducibility.

Table 1: Compound Profile - this compound (BCP)

PropertyValueSource
IUPAC Name 1-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]butan-1-one[1]
Synonyms Bucinnazine, AP-237[1][3]
Molecular Formula C₁₇H₂₄N₂O[1][3]
Molar Mass ~272.39 g/mol [1][3]
Primary Target μ-Opioid Receptor (MOR) Agonist[1][4]
Solubility Soluble in DMSO; Insoluble in water[3]
Storage Short-term (days-weeks): 0-4°C; Long-term (months-years): -20°C[3]

Core Mechanism of Action: μ-Opioid Receptor (MOR) Agonism

The analgesic efficacy of BCP is mediated through its agonist activity at the μ-opioid receptor, a G-protein coupled receptor (GPCR) located on neuronal membranes in the central and peripheral nervous systems.[1][6]

Causality of Action:

  • Binding and Activation: BCP binds to the extracellular domain of the MOR. This induces a conformational change in the receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the intracellular α-subunit of the associated heterotrimeric G-protein (Gi/o).

  • Downstream Signaling: The Gαi-GTP and Gβγ subunits dissociate and interact with downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous intracellular proteins.

    • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. Simultaneously, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Neurophysiological Consequence: The combined effect of membrane hyperpolarization and reduced calcium influx decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters (e.g., substance P, glutamate) from presynaptic terminals in pain pathways. This synaptic inhibition is the molecular basis of the profound analgesia produced by BCP.

The diagram below illustrates this critical signaling cascade.

MOR_Signaling_Pathway MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux Analgesia Analgesia GIRK->Analgesia Hyperpolarization VGCC Ca2+ Channel Neurotransmitter Neurotransmitter Release VGCC->Neurotransmitter Required for BCP BCP (Agonist) BCP->MOR G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC cAMP->Neurotransmitter Modulates (Reduction) Ca_ion Ca2+ Ca_ion->VGCC Influx Neurotransmitter->Analgesia Inhibition leads to

Caption: BCP-mediated μ-opioid receptor signaling cascade.

Preclinical In Vivo Study Design: Foundational Principles

A successful in vivo study hinges on meticulous planning. The choices made here directly impact data quality, reproducibility, and ethical integrity.

Animal Model Selection
  • Species and Strain: Outbred strains like Sprague-Dawley (rats) or CD-1 (mice) are often used for initial pharmacokinetic and efficacy screening due to their genetic heterogeneity, which can mimic a more generalized response.[7] For studies requiring higher genetic consistency, inbred strains like C57BL/6 mice or Wistar rats are appropriate.[7] Early BCP research utilized mice, rats, and guinea pigs.[8][9]

  • Rationale: The choice of species should be justified based on the study's objectives. Rats are often preferred for studies requiring serial blood sampling due to their larger size, while mice are suitable for high-throughput screening.

Ethical Considerations and Animal Welfare
  • IACUC Approval: All experimental protocols MUST be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This ensures compliance with regulations such as the Animal Welfare Act and the PHS Policy on Humane Care and Use of Laboratory Animals.

  • The 3Rs: All studies must adhere to the principles of Replacement, Reduction, and Refinement. This includes using the minimum number of animals required for statistical power, refining procedures to minimize pain and distress, and considering alternatives to animal use where possible.

  • Monitoring: Animals must be monitored for signs of distress, excessive sedation, or respiratory depression, particularly during dose-escalation studies. The availability of an opioid antagonist like naloxone for reversal in case of overdose is a critical safety measure.[1]

Formulation and Dosing
  • Vehicle Selection: BCP is poorly soluble in water.[3] A common vehicle system is a ternary formulation such as DMSO/PEG400/Saline .

    • Rationale: A typical starting point is 10% DMSO, 40% PEG400, and 50% sterile saline. DMSO solubilizes the compound, PEG400 acts as a co-solvent and improves stability, and saline provides isotonicity. The vehicle composition must be kept consistent across all treatment groups, including controls, to eliminate confounding effects.

  • Route of Administration (ROA):

    • Intravenous (IV): Provides 100% bioavailability and is used for definitive pharmacokinetic profiling (e.g., determining clearance, volume of distribution).

    • Intraperitoneal (IP): Common for rapid absorption in rodents, often used in efficacy and safety studies.[10]

    • Oral Gavage (PO): Essential for evaluating oral bioavailability and mimics a common clinical route of administration.

    • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV.

  • Dose Calculation: Doses are typically calculated based on the body weight of the animal (mg/kg). A dose-response study is essential to identify the optimal therapeutic dose range and to establish an ED₅₀ (median effective dose).

Core Experimental Protocols

The following protocols provide a framework for a comprehensive in vivo evaluation of BCP. They are designed to be self-validating through the inclusion of appropriate control groups.

Protocol 1: Rodent Pharmacokinetic (PK) Profiling

Principle: This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile of BCP. A full PK study allows for the calculation of key parameters like Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½), which are vital for designing subsequent efficacy studies.[7][10]

Workflow Diagram: In Vivo Pharmacokinetic Study

PK_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (≥3 days) Formulate BCP Formulation & Vehicle Preparation Acclimatize->Formulate DoseCalc Dose Calculation (mg/kg) Formulate->DoseCalc Dosing Animal Dosing (e.g., IV, PO) DoseCalc->Dosing BloodSample Serial Blood Sampling (e.g., tail vein) Dosing->BloodSample Timepoints Timepoints: 0, 5, 15, 30 min 1, 2, 4, 8, 24 hr BloodSample->Timepoints PlasmaPrep Plasma Separation (Centrifugation) BloodSample->PlasmaPrep Extraction Sample Extraction (SPE or LLE) PlasmaPrep->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc PK Parameter Calculation (e.g., Cmax, AUC) LCMS->PK_Calc

Caption: General workflow for a rodent pharmacokinetic study.

Materials:

  • This compound (BCP)

  • Vehicle components (DMSO, PEG400, sterile saline)

  • Sprague-Dawley rats (male, 250-300g)

  • Dosing syringes and needles (appropriate for ROA)

  • Blood collection tubes (e.g., K₂EDTA-coated microtubes)

  • Centrifuge, pipettes, and storage vials (-80°C)

  • LC-MS/MS system for bioanalysis[10]

Step-by-Step Methodology:

  • Acclimatization: Allow animals to acclimate to the facility for a minimum of 3 days under standard housing conditions (12-hour light/dark cycle, ad libitum food and water).[11]

  • Formulation: Prepare BCP stock solution in DMSO. On the day of the study, prepare the final dosing formulation (e.g., 10% DMSO/40% PEG400/50% Saline) and the vehicle control.

  • Dosing: Divide animals into groups (e.g., IV and PO, n=3-4 per timepoint or n=5-6 for serial sampling). Administer a single dose of BCP (e.g., 5 mg/kg) or vehicle.

  • Blood Collection: Collect blood samples (~100-150 µL) at specified timepoints (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein into EDTA tubes.[11]

  • Plasma Processing: Immediately following collection, centrifuge the blood (e.g., 2000 x g for 10 min at 4°C) to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Extract BCP from plasma using liquid-liquid or solid-phase extraction. Quantify the concentration of BCP using a validated LC-MS/MS method.[10]

  • Data Analysis: Plot plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.

Table 2: Template for Pharmacokinetic Parameter Summary

ParameterRoute: IV (5 mg/kg)Route: PO (10 mg/kg)
Cmax (ng/mL) CalculateCalculate
Tmax (hr) CalculateCalculate
AUC₀-t (hrng/mL) CalculateCalculate
AUC₀-inf (hrng/mL) CalculateCalculate
t½ (hr) CalculateCalculate
Bioavailability (%) N/ACalculate
Protocol 2: Analgesic Efficacy Assessment (Hot Plate Test)

Principle: The hot plate test is a classic model for assessing central antinociceptive activity. It measures the reaction time of an animal to a thermal stimulus, which is prolonged by centrally acting analgesics like BCP.

Materials:

  • Hot Plate Analgesia Meter (set to a constant, non-damaging temperature, e.g., 55 ± 0.5°C)

  • BCP and vehicle formulations

  • Positive control (e.g., Morphine, 5-10 mg/kg)

  • Antagonist (e.g., Naloxone, 1-2 mg/kg)

  • C57BL/6 mice (male, 20-25g)

  • Stopwatch

Step-by-Step Methodology:

  • Acclimatization: Acclimate mice to the testing room and handling for at least 1-2 days before the experiment.

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., hind paw licking, jumping). This is the baseline latency. Immediately remove the mouse upon response. Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

  • Grouping and Dosing: Randomize animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 10 mL/kg, IP)

    • Group 2: BCP (e.g., 5 mg/kg, IP)

    • Group 3: BCP (e.g., 10 mg/kg, IP)

    • Group 4: Morphine (e.g., 10 mg/kg, IP) - Positive Control

    • Group 5: BCP (10 mg/kg) + Naloxone (1 mg/kg, IP) - Mechanism Validation

  • Post-Dose Testing: At various timepoints after dosing (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each timepoint using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100

  • Interpretation: A significant increase in %MPE in the BCP group compared to the vehicle group indicates analgesia. Reversal of this effect by naloxone co-administration confirms that the analgesia is mediated by opioid receptors.[1]

Table 3: Example Data Representation for Hot Plate Assay (%MPE)

Treatment Group30 min60 min90 min120 min
Vehicle 5 ± 24 ± 36 ± 25 ± 3
BCP (5 mg/kg) 45 ± 865 ± 1050 ± 930 ± 7
BCP (10 mg/kg) 70 ± 1285 ± 975 ± 1155 ± 10
Morphine (10 mg/kg) 80 ± 1090 ± 882 ± 960 ± 8
BCP + Naloxone 10 ± 48 ± 59 ± 37 ± 4

References

  • Irikura, T., Nishino, K., Ito, N., Ito, M., & Ohkubo, H. (1970). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Japanese Journal of Pharmacology, 20(2), 287-293. [Link]

  • Baba, S., Ogiya, S., & Morishita, S. (1973). Studies on analgesic agents. 13. Metabolic fate of 1-butyrl-4-cinnamylipiperazine hydrochloride(BCP-HCl) in rats. Chemical & Pharmaceutical Bulletin, 21(1), 12-20. [Link]

  • Resnik, L., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3527-3534. [Link]

  • Wikipedia. (n.d.). Bucinnazine. [Link]

  • Cunha, R. A. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3527-3534. [Link]

  • Baba, S., & Morishita, S. (1975). Studies on drug metabolism by use of isotopes. XVI. Species differences in metabolism of this compound hydrochloride. Chemical & Pharmaceutical Bulletin, 23(9), 1949-1954. [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Central Nervous System (CNS)-Acting Chemicals. [Link]

  • ResearchGate. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine | Request PDF. [Link]

  • Baba, S., Morishita, S., & Ogiya, S. (1978). Studies on drug metabolism by use of isotopes. 23. Metabolic study of this compound in the rat during development of tolerance by using two kinds of deuterium-labeled forms. Journal of Medicinal Chemistry, 21(6), 570-575. [Link]

  • Irikura, T., Masuzawa, K., Nishino, K., Kitagawa, M., Uchida, H., Ichinoseki, N., & Ito, M. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry, 11(4), 801-804. [Link]

  • Yu, Z., Li, X., Feng, C., & Liu, D. (2019). Circadian variations in the pharmacokinetics of bucinnazine in rats. Request PDF on ResearchGate. [Link]

  • Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. [Link]

Sources

Cell-based assays for studying 1-Butyryl-4-cinnamylpiperazine's effect on µ-opioid receptors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 1-Butyryl-4-cinnamylpiperazine (AP-237) at the µ-Opioid Receptor


-Arrestin Recruitment

Executive Summary

This compound (also known as AP-237 or Bucinnazine ) is a synthetic opioid analgesic structurally distinct from the phenethylamine class (e.g., fentanyl) and the morphinan class (e.g., morphine).[1] Originally developed in the 1970s, it has recently re-emerged as a compound of interest in both pain management research and forensic toxicology.

Unlike traditional opioids, the piperazine core of AP-237 suggests a unique binding mode within the µ-opioid receptor (MOR) orthosteric pocket. This application note outlines a comprehensive in vitro characterization strategy to evaluate the compound's pharmacological profile. We focus on distinguishing its therapeutic efficacy (mediated by


 signaling) from its potential for adverse effects (mediated by 

-arrestin recruitment), a concept known as biased agonism .[2][3]

Pharmacological Context & Mechanism

The µ-opioid receptor (MOR) is a


-coupled GPCR. Upon activation by AP-237, two distinct signaling cascades are initiated:
  • G-Protein Pathway (Analgesia): The

    
     subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.[4] The released 
    
    
    
    subunits activate GIRK channels (hyperpolarization) and inhibit voltage-gated
    
    
    channels.[4]
  • 
    -Arrestin Pathway (Side Effects):  G-protein Receptor Kinases (GRKs) phosphorylate the receptor C-terminus, recruiting 
    
    
    
    -arrestin.[2][3] This leads to receptor desensitization, internalization, and is strongly linked to respiratory depression and tolerance.

Objective: To determine if AP-237 acts as a full, partial, or biased agonist compared to the standard reference ligand DAMGO .

Signaling Pathway Visualization

MOR_Signaling Ligand AP-237 (Ligand) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binding Gi Gi/o Protein (Heterotrimer) MOR->Gi Activation GRK GRK Phosphorylation MOR->GRK Desensitization AC Adenylyl Cyclase Gi->AC Inhibition (-) Response_1 Analgesia (Therapeutic) Gi->Response_1 cAMP cAMP Production AC->cAMP Decreased Levels Arrestin Beta-Arrestin Recruitment GRK->Arrestin Recruitment Response_2 Resp. Depression (Adverse) Arrestin->Response_2

Figure 1: Dual signaling pathways of the µ-opioid receptor.[3] AP-237 efficacy is measured by the suppression of cAMP (left) vs. the recruitment of Beta-arrestin (right).

Experimental Protocols

Protocol A: cAMP Inhibition Assay (Functional Potency)

Rationale: Since MOR activation inhibits cAMP, we must first stimulate the cells with Forskolin to raise baseline cAMP levels. AP-237 activity is measured as the suppression of this Forskolin-induced signal.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human OPRM1 (MOR).

  • Reagents: Forskolin (10 µM stock), IBMX (PDE inhibitor), TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

  • Reference Agonist: DAMGO (Full agonist control).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Critical: Do not use wash buffers containing BSA/FBS if they interfere with the specific detection kit chemistry, though 0.1% BSA is usually recommended to prevent ligand adsorption to plastic.

    • Seed 2,000–5,000 cells/well in a white low-volume 384-well plate.

  • Ligand Treatment:

    • Prepare a 2X stimulation mix containing Forskolin (final conc. 5–10 µM) and serial dilutions of AP-237 (Range:

      
       M to 
      
      
      
      M).
    • Add 5 µL of 2X mix to 5 µL of cells.

    • Incubation: 30 minutes at Room Temperature (RT). Note: Gi responses are rapid; longer incubations may allow desensitization.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure HTRF signal (ratio 665 nm/620 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

  • Normalize data to "0% Inhibition" (Forskolin only) and "100% Inhibition" (Buffer baseline or saturating DAMGO).

  • Fit to a 4-parameter logistic equation to determine

    
    .
    
Protocol B: PathHunter® -Arrestin 2 Recruitment Assay

Rationale: This assay uses Enzyme Fragment Complementation (EFC).[5] The receptor is tagged with a small enzyme fragment (ProLink™), and


-arrestin is tagged with the large fragment (EA). Interaction restores enzyme activity.

Materials:

  • Cells: PathHunter® CHO-K1 OPRM1

    
    -Arrestin 2 cell line.[2]
    
  • Reagents: PathHunter Detection Kit.

Step-by-Step Workflow:

  • Seeding:

    • Plate 5,000 cells/well in a white 384-well plate in cell plating reagent (low serum).

    • Incubate overnight at 37°C/5% CO2.

  • Agonist Stimulation:

    • Prepare 5X serial dilutions of AP-237 and DAMGO in buffer.

    • Add 5 µL of agonist to 20 µL of cells.

    • Incubation: 90 minutes at 37°C. Note: Arrestin recruitment is slower than G-protein signaling; 90 mins allows equilibrium.

  • Signal Generation:

    • Add 12.5 µL of Working Detection Solution (Cell lysis buffer + Substrate).

    • Incubate for 60 minutes at RT in the dark.

  • Readout:

    • Measure Chemiluminescence (RLU).

Protocol C: [35S]GTP S Binding Assay (Direct Receptor Activation)

Rationale: This measures the exchange of GDP for GTP on the G-protein alpha subunit, the most proximal event to receptor binding. It is less subject to amplification artifacts than cAMP assays.

Materials:

  • Sample: Membrane preparations from MOR-CHO cells (10 µg protein/well).

  • Radioligand: [35S]GTP

    
    S (0.1 nM final).
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 10 µM GDP (to suppress basal binding).

Workflow:

  • Incubation: Mix membranes, GDP, [35S]GTP

    
    S, and AP-237 dilutions in 96-well plates.
    
  • Time: Incubate 60 min at 30°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Add scintillation fluid and count CPM.

Data Presentation & Interpretation

When characterizing AP-237, you must report Potency (


)  and Efficacy (

)
relative to a standard.

Table 1: Expected Data Structure for AP-237 Characterization

Assay TypeParameterAP-237 (Test)DAMGO (Reference)Interpretation
cAMP Inhibition

(nM)
Determine~1–5 nMLower potency implies higher dose needed for analgesia.

(%)
Determine100%Partial agonism here suggests a "ceiling" on analgesic effect.

-Arrestin 2

(nM)
Determine~10–20 nM

(%)
Determine100%Low

here indicates a potentially safer side-effect profile (Biased Agonism).
Bias Factor

Calculate0.0Positive values indicate G-protein bias (desired).

Calculation of Bias Factor: To rigorously claim "safety," calculate the Bias Factor using the operational model:



  • If AP-237 shows high efficacy in cAMP but low efficacy in Arrestin compared to DAMGO, it is a G-protein biased agonist .

Troubleshooting & Optimization (Senior Scientist Notes)

  • The "Forskolin Window": In the cAMP assay, if your Forskolin concentration is too high (>20 µM), a weak partial agonist like AP-237 may fail to inhibit the signal significantly. Titrate Forskolin to achieve 80% of maximal cyclase stimulation before running the agonist curve.

  • Solubility: AP-237 is a piperazine; ensure it is fully dissolved in DMSO. However, keep final DMSO concentration <0.5% in the assay well, as DMSO can non-specifically modulate GPCRs.

  • Receptor Reserve: In overexpression systems (CHO-MOR), even partial agonists can appear as full agonists in cAMP assays due to "spare receptors." The [35S]GTP

    
    S assay (Protocol C) is crucial because it has no receptor reserve—it reveals the true intrinsic efficacy of the ligand.
    

References

  • WHO Expert Committee on Drug Dependence. (2021). Critical Review Report: 2-Methyl AP-237. World Health Organization.[6] Link

  • Fogarty, M. F., et al. (2022).[7][8] Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology. Link

  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins.[6][9] Link

  • Knapman, A., & Connor, M. (2015). Fluorescence-based, high-throughput assays for µ-opioid receptor activation using a membrane potential-sensitive dye. Methods in Molecular Biology. Link

  • Vandeputte, M. M., et al. (2020). Pharmacological characterization of the new synthetic opioid AP-237 and its para-methyl analogue. European Journal of Pharmacology. Link

Sources

Application Note: A Robust and Validated LC-MS/MS Protocol for the High-Throughput Quantification of 1-Butyryl-4-cinnamylpiperazine (BCP) in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of 1-Butyryl-4-cinnamylpiperazine (BCP), a synthetic opioid analgesic, in human plasma. The protocol is designed for high-throughput analysis, making it suitable for clinical and preclinical studies. The methodology employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure data integrity. The method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]

Introduction

This compound (BCP), also known as Bucinnazine or AP-237, is a potent opioid analgesic.[4][5] Its therapeutic potential and increasing prevalence necessitate the development of a robust and reliable analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and clinical monitoring studies.[6] LC-MS/MS has become the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and speed.[7][8] This application note presents a detailed protocol that addresses the challenges of bioanalysis, such as matrix effects and the need for high throughput, to provide a method that is both scientifically sound and practical for routine use in a drug development setting.

Physicochemical Properties of this compound (BCP)

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O[4]
Molar Mass~272.39 g/mol [4]
Predicted pKa6.78 ± 0.10[4][9]
Predicted XLogP32.5[9]
SolubilitySoluble in DMSO, not in water[4]

The predicted pKa suggests that BCP will be protonated at acidic pH, making it suitable for positive ion electrospray ionization (ESI). Its lipophilic character, indicated by the XLogP3 value, guides the choice of sample preparation and chromatographic conditions.

Experimental Protocol

Materials and Reagents
  • This compound (BCP) reference standard (≥98% purity)

  • This compound-d7 (BCP-d7) internal standard (IS) (or a suitable analog such as this compound's chlorinated derivative if a deuterated standard is unavailable)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended to start method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of matrix interferences from plasma samples.[10]

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (BCP-d7 at 50 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 50 µL Human Plasma add_is Add 150 µL Acetonitrile with Internal Standard (BCP-d7) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for protein precipitation of plasma samples.

Liquid Chromatography

The following chromatographic conditions are a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

The mass spectrometer should be operated in positive ion ESI mode. The multiple reaction monitoring (MRM) transitions for BCP and its internal standard should be optimized by infusing a standard solution of each compound. Based on the structure of piperazine-derived compounds, characteristic product ions can be anticipated.[11]

ParameterBCPBCP-d7 (IS)
Precursor Ion (Q1) m/z 273.2m/z 280.2
Product Ion (Q3) To be determined experimentallyTo be determined experimentally
Collision Energy (CE) To be optimizedTo be optimized
Dwell Time 100 ms100 ms

Rationale for MS Parameter Selection: The precursor ion for BCP corresponds to its [M+H]⁺ adduct. The product ions will likely result from fragmentation of the piperazine ring or the cinnamyl and butyryl side chains. A common fragmentation pathway for piperazine derivatives involves the loss of the piperazine ring fragments.[11]

Method Validation

A full validation of the bioanalytical method should be performed according to the FDA and EMA guidelines to ensure its reliability for the intended application.[1][2][12]

G center Validated Method selectivity Selectivity & Specificity center->selectivity accuracy Accuracy center->accuracy precision Precision center->precision linearity Linearity & Range center->linearity lloq LLOQ center->lloq stability Stability center->stability matrix Matrix Effect center->matrix recovery Recovery center->recovery

Caption: Key parameters for bioanalytical method validation.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (FDA/EMA)
Selectivity and Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
Linearity and Range The range of concentrations over which the method is accurate, precise, and linear.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 5; accuracy and precision within specified limits.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS.Matrix factor should be consistent across different lots of matrix.
Recovery The extraction efficiency of the analytical method.Recovery should be consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the quantification of this compound in human plasma. The method is designed for high-throughput analysis and is based on established principles of bioanalytical method development and validation. By following this protocol, researchers and drug development professionals can obtain accurate and reliable data to support their studies.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][1][3]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link][6]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][12]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][3]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?[Link][7]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][10]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link][8]

  • PubMed. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link][11]

  • LookChem. (n.d.). N-Butyryl-N'-cinnamyl-piperazine. [Link][9]

Sources

Using 1-Butyryl-4-cinnamylpiperazine in radioligand binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 1-Butyryl-4-cinnamylpiperazine (AP-237) Binding Affinity at the Mu-Opioid Receptor

Executive Summary

This compound (also known as AP-237 or Bucinnazine ) is a synthetic opioid analgesic originally synthesized in the 1960s.[1][2] While it has been used clinically in some regions for cancer pain management, it has recently re-emerged as a New Psychoactive Substance (NPS) in the global market.

This application note details the protocol for characterizing the binding affinity (


) of AP-237 at the 

-opioid receptor (MOR) using a competitive radioligand binding assay. Understanding the binding profile of AP-237 is critical for forensic toxicology, addiction research, and the development of safer analgesic derivatives.

Pharmacological Profile & Mechanism

AP-237 functions as a potent, selective agonist of the


-opioid receptor.[3] Unlike fentanyl derivatives which possess a piperidine core, AP-237 utilizes a piperazine backbone with a cinnamyl moiety.[4]

Mechanism of Action: Upon binding to the orthosteric site of the MOR (a G


-coupled GPCR), AP-237 induces a conformational change that catalyzes the exchange of GDP for GTP on the G

subunit. This inhibits adenylyl cyclase, reduces cAMP levels, and modulates downstream ion channels (opening GIRK potassium channels and closing voltage-gated calcium channels), resulting in neuronal hyperpolarization and analgesia.

MOR_Signaling AP237 AP-237 (Ligand) MOR Mu-Opioid Receptor (GPCR) AP237->MOR High Affinity Binding G_Protein Gi/o Protein Activation MOR->G_Protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits Channels Ion Channels (K+ Efflux / Ca2+ Block) G_Protein->Channels Modulates cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Hyperpolarization & Analgesia cAMP->Effect Channels->Effect

Figure 1: Signal transduction pathway initiated by AP-237 binding to the Mu-Opioid Receptor.

Experimental Design: Competitive Binding Assay

Objective: Determine the inhibition constant (


) of AP-237 by displacing the radiolabeled agonist 

-DAMGO from MOR binding sites.

Self-Validating System: To ensure data integrity, the assay includes:

  • Total Binding (TB): Radioligand + Membranes (Maximum signal).

  • Non-Specific Binding (NSB): Radioligand + Membranes + Excess Naloxone (Signal noise).

  • Positive Control: Unlabeled DAMGO or Morphine (Verifies assay sensitivity).

Materials & Reagents
  • Cell Source: CHO-K1 or HEK293 cells stably expressing human OPRM1 (

    
    -opioid receptor). Alternatively, rat brain homogenate (minus cerebellum).
    
  • Radioligand:

    
    -DAMGO (Specific Activity: 30–60 Ci/mmol). Concentration used: ~1 nM (near 
    
    
    
    ).[5]
  • Competitor: AP-237 (this compound) hydrochloride.[6][7]

  • Non-Specific Control: Naloxone (10

    
    M final concentration).[5][8]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
    • Note: BSA (0.1%) is added to prevent lipophilic ligand adsorption to plastics.

Detailed Protocol

Step 1: Membrane Preparation[5][9]
  • Harvest CHO-hMOR cells and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 20,000

    
     for 20 minutes at 4°C.
    
  • Discard supernatant; resuspend pellet in fresh buffer. Repeat centrifugation.

  • Resuspend final pellet in Assay Buffer to a protein concentration of ~200-400

    
    g/mL.
    
Step 2: Assay Setup (96-well Plate)

Prepare reactions in triplicate in a polypropylene 96-well plate (Final Volume: 200


L).
Well TypeAssay Buffer (

L)
Competitor (AP-237) (

L)
NSB Control (Naloxone) (

L)
Radioligand (

-DAMGO) (

L)
Membranes (

L)
Total Binding (TB) 50--50100
Non-Specific (NSB) --5050100
Test Samples -50 (Var.[5] Conc.)-50100
  • AP-237 Dilution Series: Prepare 8-10 concentrations ranging from

    
     M to 
    
    
    
    M.
Step 3: Incubation & Termination
  • Incubate: Shake plates gently for 60 minutes at 25°C (Room Temp) to reach equilibrium.

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with 3 mL ice-cold 50 mM Tris-HCl buffer.
    
  • Detection: Dry filters, add liquid scintillant, and count radioactivity (CPM) using a beta-counter.

Assay_Workflow Prep Membrane Prep (CHO-hMOR) Mix Assembly (Ligand + Buffer + Membranes) Prep->Mix Incubate Incubation 60 min @ 25°C Mix->Incubate Filter Harvesting (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Ki Calculation) Count->Analyze

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Data Analysis & Expected Results

Calculation:

  • Specific Binding: Subtract NSB (CPM) from all sample counts.

  • IC50 Determination: Fit data to a one-site competition non-linear regression model.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    [5]
    
    • 
       = Concentration of 
      
      
      
      -DAMGO used (~1 nM).[5]
    • 
       = Dissociation constant of 
      
      
      
      -DAMGO (typically ~0.5–1.0 nM for MOR).

Reference Data: The following table summarizes the binding affinity of AP-237 compared to standard opioids.

CompoundTarget

(nM)
Selectivity Ratio (vs MOR)Reference
AP-237 MOR ~12.9 1 [1, 2]
AP-237DOR~2910>200-fold[1]
AP-237KOR~5259>400-fold[1]
MorphineMOR~1.0-[3]
FentanylMOR~0.03-[3]

Interpretation: AP-237 exhibits high affinity for the


-opioid receptor (

nM), classifying it as a potent opioid, though less potent than fentanyl. It displays significant selectivity over delta (DOR) and kappa (KOR) receptors.[7]

References

  • World Health Organization (WHO). (2022).[9] Critical Review Report: 2-Methyl-AP-237. Expert Committee on Drug Dependence.[9][10][11]

  • Fogarty, M. F., et al. (2022).[9] Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238.[4][9] Archives of Toxicology, 96, 1701–1710.[4][9]

  • Maguire, P., et al. (1992). Pharmacological profiles of fentanyl analogs at mu, delta, and kappa opioid receptors. European Journal of Pharmacology, 213(2), 219–225.

  • Gifford Bioscience. (2024). Radioligand Binding Assay Protocol.

Sources

Application Notes and Protocols for Assessing the Abuse Potential of 1-Butyryl-4-cinnamylpiperazine (BCP)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Butyryl-4-cinnamylpiperazine (BCP), also known as bucinnazine or AP-237, is a synthetic opioid analgesic.[1] First developed in the 1970s, it has seen clinical use for pain management, particularly in cancer patients.[1] Structurally, BCP is characterized by a piperazine core with butyryl and cinnamyl substitutions.[1] Pharmacologically, it functions as a selective agonist at the μ-opioid receptor, and its effects are reversible by the opioid antagonist naloxone.[1] This mechanism of action is a well-established hallmark of drugs with a high potential for abuse and dependence.[1] Therefore, a thorough and systematic evaluation of the abuse potential of BCP is imperative for regulatory assessment and to understand its public health implications.

This document provides a detailed experimental framework for assessing the abuse potential of BCP, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established methodologies and align with the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3][4] The experimental design follows a logical progression from in vitro characterization to in vivo behavioral assessment, providing a comprehensive profile of BCP's abuse liability.

Part 1: In Vitro Pharmacological Profiling

A foundational step in assessing abuse potential is to characterize the compound's interaction with relevant central nervous system (CNS) targets.[2] For BCP, this involves confirming and quantifying its activity at the μ-opioid receptor and screening for off-target effects.

Radioligand Binding Assays

Objective: To determine the binding affinity of BCP for the μ-opioid receptor and a panel of other CNS receptors, transporters, and ion channels to assess its selectivity.

Rationale: High affinity for the μ-opioid receptor is a primary indicator of opioid-like abuse potential. Screening against a broad panel of CNS targets helps to identify any other potential mechanisms that could contribute to or mitigate its abuse liability.[2]

Protocol:

  • Preparation of Cell Membranes: Utilize cell lines recombinantly expressing the human μ-opioid receptor (hMOR). Prepare cell membrane homogenates according to standard laboratory protocols.

  • Radioligand: Use a high-affinity radiolabeled μ-opioid receptor antagonist, such as [³H]-diprenorphine or [³H]-naloxone.

  • Competition Binding Assay:

    • Incubate a fixed concentration of the radioligand with varying concentrations of BCP (e.g., 10⁻¹⁰ to 10⁻⁵ M) in the presence of the cell membrane preparation.

    • Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of BCP.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition binding curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

  • Broad Panel Screening: Screen BCP at a fixed concentration (e.g., 10 µM) against a commercially available panel of CNS receptors, transporters (including dopamine and serotonin transporters), and ion channels to identify any significant off-target binding.[5]

In Vitro Functional Assays

Objective: To determine the functional activity (potency and efficacy) of BCP at the μ-opioid receptor.

Rationale: Functional assays are crucial to determine whether BCP acts as an agonist, antagonist, or partial agonist at the μ-opioid receptor. Agonist activity is directly linked to the abuse potential of opioids.[6][7][8]

Protocol: G-Protein Activation Assay ([³⁵S]GTPγS Binding)

  • Assay Principle: This assay measures the activation of G-proteins coupled to the μ-opioid receptor upon agonist binding.

  • Procedure:

    • Incubate cell membranes expressing hMOR with varying concentrations of BCP in the presence of GDP and [³⁵S]GTPγS.

    • Stimulation of the receptor by an agonist (BCP) will promote the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separate bound and free [³⁵S]GTPγS via filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis:

    • Determine the half-maximal effective concentration (EC₅₀) and the maximum effect (Emax) from the concentration-response curve.

    • Compare the Emax of BCP to that of a full μ-opioid agonist (e.g., DAMGO) to determine its relative efficacy.

Protocol: β-Arrestin Recruitment Assay

  • Assay Principle: This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, an important step in receptor desensitization and signaling.[6][9]

  • Procedure:

    • Utilize a cell-based assay system, such as the Tango™ GPCR assay or an enzyme fragment complementation assay (e.g., PathHunter®).[6]

    • These systems typically involve a fusion of one component of a reporter enzyme to the receptor and the other to β-arrestin.

    • Upon agonist-induced receptor activation and β-arrestin recruitment, the enzyme fragments come into proximity, reconstituting enzyme activity, which can be measured (e.g., via luminescence or fluorescence).

  • Data Analysis:

    • Generate concentration-response curves to determine the EC₅₀ and Emax for β-arrestin recruitment.

    • Comparing the results from G-protein activation and β-arrestin recruitment can provide insights into potential biased agonism.

Part 2: In Vivo Behavioral Assessment of Abuse Potential

Following in vitro characterization, a series of in vivo studies in animal models are essential to evaluate the behavioral effects of BCP that are predictive of its abuse potential in humans.[10][11]

Locomotor Activity Assessment

Objective: To assess the effects of BCP on spontaneous locomotor activity in rodents.

Rationale: Many drugs of abuse, including opioids, can alter locomotor activity.[12][13] This assay serves as a general screen for CNS activity and can help in dose selection for subsequent behavioral studies.[14][15]

Protocol:

  • Apparatus: Use automated locomotor activity chambers equipped with infrared photobeams to track horizontal and vertical movements.[14][16]

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • Habituate the animals to the testing environment and injection procedures for several days.[14]

    • On the test day, administer various doses of BCP (and a vehicle control) via a relevant route (e.g., intraperitoneal or subcutaneous).

    • Immediately place the animals in the locomotor activity chambers and record activity for a set period (e.g., 60-120 minutes).[14]

  • Data Analysis:

    • Quantify total distance traveled, horizontal activity, and vertical activity (rearing).

    • Analyze the data using ANOVA to determine the dose-dependent effects of BCP on locomotor activity.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding properties of BCP.

Rationale: The CPP paradigm is a standard Pavlovian conditioning model used to assess the motivational effects of a drug.[17][18][19] A preference for the drug-paired environment is indicative of rewarding effects and abuse potential.[20][21]

Protocol:

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-Conditioning (Baseline): On day 1, allow the animals to freely explore both compartments, and record the time spent in each to establish any initial preference.

    • Conditioning: Over the next several days (e.g., 6-8 days), administer BCP and confine the animal to one compartment, and on alternate days, administer vehicle and confine the animal to the other compartment. The drug-paired compartment should be counterbalanced across animals.

    • Post-Conditioning (Test): On the final day, in a drug-free state, allow the animals to freely explore both compartments and record the time spent in each.

  • Data Analysis:

    • Calculate a preference score (time spent in the drug-paired compartment post-conditioning minus time spent in the same compartment pre-conditioning).

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Intravenous Self-Administration (IVSA)

Objective: To determine the reinforcing efficacy of BCP.

Rationale: The IVSA model is considered the "gold standard" for assessing the reinforcing effects of a drug, as it directly measures drug-seeking and drug-taking behavior.[22][23][24] It has high predictive validity for abuse liability in humans.[25][26]

Protocol:

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of the rats.

  • Apparatus: Use standard operant conditioning chambers equipped with two levers.

  • Procedure:

    • Acquisition: Train the animals to press an "active" lever to receive an intravenous infusion of BCP. Presses on an "inactive" lever will have no consequence.

    • Dose-Response: Once stable responding is established, evaluate a range of BCP doses to determine the dose-response function for reinforcement.

    • Progressive-Ratio Schedule: To assess the motivation to obtain the drug, employ a progressive-ratio schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the highest number of presses an animal will complete for an infusion) is a measure of the reinforcing strength of the drug.

  • Data Analysis:

    • Analyze the number of infusions earned and active vs. inactive lever presses to determine if BCP serves as a positive reinforcer.

    • Compare the breakpoint for BCP with that of a known drug of abuse (e.g., morphine or heroin).

Drug Discrimination

Objective: To assess the subjective effects of BCP by determining if it produces interoceptive cues similar to a known drug of abuse.

Rationale: This assay evaluates whether the internal state produced by BCP is perceived by the animal as being similar to that of a known abused substance.[27][28][29] This provides insight into the drug's subjective effects and potential for abuse.[11][30]

Protocol:

  • Apparatus: A two-lever operant conditioning chamber.

  • Training:

    • Train animals to discriminate between the effects of a known μ-opioid agonist (e.g., morphine) and vehicle (saline).

    • On days when morphine is administered, pressing one lever (the "drug" lever) is reinforced (e.g., with a food pellet).

    • On days when saline is administered, pressing the other lever (the "vehicle" lever) is reinforced.

  • Testing:

    • Once the animals have learned the discrimination, administer various doses of BCP and observe which lever they predominantly press.

  • Data Analysis:

    • Calculate the percentage of drug-appropriate lever responding for each dose of BCP.

    • Full substitution (≥80% drug-lever responding) indicates that BCP produces subjective effects similar to the training drug.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter BCP Positive Control (e.g., Morphine)
Receptor Binding Ki (nM) at μ-opioid receptor
GTPγS Functional Assay EC₅₀ (nM)
Emax (% of DAMGO)
Locomotor Activity Peak effect on distance traveled (% of vehicle)
Conditioned Place Preference Preference Score (seconds)
Self-Administration Breakpoint on Progressive Ratio
Drug Discrimination Dose for full substitution (mg/kg)
Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for BCP Abuse Potential Assessment

Abuse_Potential_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Assessment in_vitro_binding Receptor Binding Assays (μ-Opioid Affinity & Selectivity) in_vitro_functional Functional Assays (GTPγS & β-Arrestin) in_vitro_binding->in_vitro_functional Confirms Target locomotor Locomotor Activity in_vitro_functional->locomotor Dose Selection cpp Conditioned Place Preference (Rewarding Effects) locomotor->cpp ivsa Intravenous Self-Administration (Reinforcing Efficacy) cpp->ivsa Confirms Reward drug_discrim Drug Discrimination (Subjective Effects) ivsa->drug_discrim Confirms Reinforcement

Caption: Workflow for assessing the abuse potential of BCP.

μ-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling BCP BCP (Agonist) MOR μ-Opioid Receptor (GPCR) BCP->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Internalization Receptor Internalization & Desensitization Beta_arrestin->Internalization

Caption: Simplified μ-opioid receptor signaling cascade.

Conclusion

The comprehensive experimental design detailed in these application notes provides a robust framework for the systematic evaluation of the abuse potential of this compound. By integrating in vitro pharmacological profiling with a battery of in vivo behavioral assays, researchers can generate the necessary data to understand the full scope of BCP's abuse liability. This information is critical for informing regulatory decisions, guiding clinical practice, and protecting public health.

References

  • Luo, J., & He, C. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(8), 1395–1407. [Link]

  • Jutkiewicz, E. M. (2009). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • U.S. Food and Drug Administration. (2017). Assessment of Abuse Potential of Drugs: Guidance for Industry. [Link]

  • Fortrea. (n.d.). Developing comprehensive strategies to assess abuse liability/potential of brain-penetrant compounds. [Link]

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Application Note: A Guide to Studying Opioid Signaling Pathways with 1-Butyryl-4-cinnamylpiperazine (BCP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of 1-Butyryl-4-cinnamylpiperazine (BCP), also known as bucinnazine or AP-237, as a tool for investigating opioid signaling pathways. BCP is a synthetic opioid analgesic that functions as a selective agonist for the μ-opioid receptor (MOR).[1][2] Its distinct structure, featuring a piperazine core instead of the piperidine core found in fentanyl, offers a unique pharmacological profile for dissecting the complexities of MOR activation.[3][4] This document details the mechanism of action of BCP, provides step-by-step protocols for key in vitro functional assays, and offers insights into data analysis and interpretation, enabling robust characterization of G-protein dependent and independent signaling cascades.

Introduction to this compound (BCP)

This compound is a potent synthetic opioid that was first developed in the 1970s.[1] It has been used clinically in some countries for the management of severe pain.[1][2] For the research community, BCP serves as an important chemical probe due to its high selectivity for the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][5]

The MOR is the primary target for most clinically used opioid analgesics, including morphine and fentanyl.[6][7] Upon agonist binding, the MOR undergoes a conformational change that triggers intracellular signaling cascades. The canonical pathway involves the activation of inhibitory Gαi/o proteins, which leads to the dissociation of the Gα and Gβγ subunits.[7][8] This results in the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels.[5][7] Concurrently, the activated receptor can also recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate distinct, G-protein-independent signaling events.[4][6]

The concept of "biased agonism" suggests that certain ligands can preferentially activate either the G-protein or the β-arrestin pathway.[6][9] This has significant therapeutic implications, as G-protein signaling is primarily associated with analgesia, while β-arrestin recruitment has been linked to adverse effects like respiratory depression and tolerance.[6][9] BCP, as a selective MOR agonist, is an excellent tool for studying these distinct pathways and characterizing the signaling bias of novel opioid compounds.

Physicochemical Properties and Handling

Proper handling and storage of BCP are critical for maintaining its stability and ensuring experimental reproducibility.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Bucinnazine, AP-237[1][2]
Molecular Formula C₁₇H₂₄N₂O[1]
Molar Mass ~272.39 g/mol [1]
Solubility Soluble in DMSO, not in water[1]
Storage Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C, dry, dark.[1]

Stock Solution Preparation: Due to its poor water solubility, a concentrated stock solution of BCP should be prepared in 100% Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock can be prepared by dissolving 2.72 mg of BCP in 1 mL of DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Protocol: Characterizing G-Protein Pathway Activation

The primary mechanism of MOR activation is the engagement and activation of heterotrimeric Gi/o proteins.[8] A direct and quantitative measure of this event is provided by the [³⁵S]GTPγS binding assay. This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[10][11] Since [³⁵S]GTPγS is resistant to hydrolysis, it accumulates and provides a stable signal directly proportional to G-protein activation.[12]

Diagram: Experimental Workflow for [³⁵S]GTPγS Binding Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from MOR-expressing cells) Add_Reagents Add Membranes, Buffer, and GDP to wells Membrane_Prep->Add_Reagents Buffer_Prep Assay Buffer Preparation (HEPES, MgCl₂, NaCl, GDP) Buffer_Prep->Add_Reagents Add_Ligands Add BCP (dose-response), Controls (Basal, DAMGO), and NSB (unlabeled GTPγS) Add_Reagents->Add_Ligands Pre_Incubate Pre-incubate (15-30 min, RT) Add_Ligands->Pre_Incubate Initiate_Rxn Initiate Reaction (Add [³⁵S]GTPγS) Pre_Incubate->Initiate_Rxn Incubate Incubate (60-90 min, 30°C) Initiate_Rxn->Incubate Terminate_Rxn Terminate Reaction (Rapid Filtration) Incubate->Terminate_Rxn Wash Wash Filters Terminate_Rxn->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (EC₅₀ & Eₘₐₓ Determination) Quantify->Analyze

Caption: Workflow for the [³⁵S]GTPγS binding filtration assay.

Detailed Protocol: [³⁵S]GTPγS Binding Filtration Assay

This protocol is designed for crude membrane preparations from cells stably expressing the human μ-opioid receptor (hMOR).

Materials:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Guanosine Diphosphate (GDP): 10 µM final concentration.

  • [³⁵S]GTPγS: 0.05-0.1 nM final concentration.

  • Unlabeled GTPγS: For determining non-specific binding (NSB), 10 µM final concentration.

  • BCP: Serially diluted to cover a range from 10⁻¹¹ M to 10⁻⁵ M.

  • Positive Control: DAMGO (a potent MOR peptide agonist) at a saturating concentration (e.g., 10 µM).

  • Cell Membranes: 5-20 µg of membrane protein per well.

  • GF/B Filter Plates: 96-well format.

  • Scintillation Fluid & Microplate Scintillation Counter.

Procedure:

  • Preparation: On the day of the experiment, thaw cell membranes on ice. Prepare fresh dilutions of BCP, controls, and GDP in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • Assay Buffer.

    • Cell membranes (5-20 µg protein).

    • GDP (to a final concentration of 10 µM).

    • Test compounds:

      • Basal: Assay buffer only.

      • NSB: 10 µM unlabeled GTPγS.

      • BCP: Varying concentrations for a dose-response curve.

      • Positive Control: 10 µM DAMGO.

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C. This step allows the ligands to equilibrate with the receptors.[10]

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells to a final concentration of ~0.1 nM.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking. The optimal time and temperature should be determined empirically for the specific cell system.

  • Termination: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound fraction.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (agonist) - Non-Specific Binding (NSB)

  • Normalize Data: Express the specific binding for each BCP concentration as a percentage of the maximal stimulation achieved with the positive control (e.g., DAMGO).

    • % Stimulation = [(Specific Binding_BCP - Basal Binding) / (Specific Binding_DAMGO - Basal Binding)] x 100

  • Generate Dose-Response Curve: Plot the % Stimulation against the logarithm of the BCP concentration.

  • Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ): Use a non-linear regression analysis (sigmoidal dose-response) to calculate the EC₅₀ (the concentration of BCP that produces 50% of its maximal effect) and the Eₘₐₓ (the maximum effect, relative to the positive control).

Expected Outcome: BCP is expected to produce a concentration-dependent increase in [³⁵S]GTPγS binding. Based on existing literature, its potency and efficacy will likely be lower than that of full agonists like DAMGO or fentanyl.[3][4]

Protocol: Downstream Second Messenger Modulation

Activation of the Gi-coupled MOR leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5] This downstream effect can be quantified using a cAMP inhibition assay, which provides a robust measure of functional receptor activity.

Diagram: MOR-Gi Signaling Cascade

BCP BCP (Agonist) MOR μ-Opioid Receptor (MOR) Extracellular Intracellular BCP->MOR:f1 Binds G_Protein Gαi Gβγ MOR:f2->G_Protein Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream

Caption: Simplified MOR-Gi signaling pathway leading to cAMP inhibition.

Detailed Protocol: cAMP Inhibition Assay (BRET-based)

This protocol utilizes a Bioluminescence Resonance Energy Transfer (BRET) biosensor for real-time measurement of cAMP levels in living cells.[13][14] Many such sensors are commercially available.

Materials:

  • HEK293 cells: Stably co-expressing hMOR and a BRET-based cAMP biosensor.

  • Cell Culture Medium: DMEM with 10% FBS, antibiotics.

  • Assay Buffer: HBSS or phenol red-free medium.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • BCP: Serially diluted.

  • Positive Control: DAMGO or Morphine.

  • BRET Substrate: e.g., Coelenterazine h.

  • White, opaque 96-well cell culture plates.

  • Luminometer: Capable of dual-emission reading for BRET.

Procedure:

  • Cell Seeding: Seed the HEK293-hMOR-cAMP sensor cells into white, opaque 96-well plates at an appropriate density (e.g., 50,000 cells/well) and allow them to attach overnight.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with 80 µL of assay buffer.

  • Ligand Addition: Add 10 µL of the BCP dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Stimulation: Prepare a solution of forskolin in assay buffer. Add 10 µL of the forskolin solution to all wells (except for the basal control) to achieve a final concentration that elicits a submaximal cAMP response (e.g., 5 µM).

  • Substrate Addition & Reading: Immediately add the BRET substrate according to the manufacturer's instructions. Read the plate on a luminometer capable of simultaneously measuring the donor (e.g., Rluc) and acceptor (e.g., YFP) emissions. Readings can be taken kinetically or as an endpoint measurement after a 10-15 minute incubation.

Data Analysis and Interpretation
  • Calculate BRET Ratio: The BRET ratio is typically calculated as (Acceptor Emission) / (Donor Emission).

  • Normalize Data: The inhibitory effect of BCP is calculated relative to the forskolin-stimulated signal.

    • % Inhibition = 100 - {[(BRET_BCP - BRET_Basal) / (BRET_Forskolin - BRET_Basal)] x 100}

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the BCP concentration.

  • Determine Potency (IC₅₀): Use a non-linear regression analysis to calculate the IC₅₀, which represents the concentration of BCP that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Expected Outcome: BCP should cause a concentration-dependent decrease in the cAMP signal, demonstrating its agonist activity at the Gi-coupled MOR.

Assessing Biased Agonism

To determine if BCP has a bias towards either G-protein or β-arrestin signaling, its potency and efficacy in both pathways must be compared, often relative to a balanced reference agonist. This requires an additional assay to quantify β-arrestin 2 recruitment.

Diagram: Logic for Assessing Biased Agonism

cluster_assays Functional Assays cluster_params Parameter Calculation cluster_analysis Bias Analysis G_Assay G-Protein Assay (e.g., GTPγS) G_Params Calculate Potency (EC₅₀) & Efficacy (Eₘₐₓ) G_Assay->G_Params B_Assay β-Arrestin Assay (e.g., BRET) B_Params Calculate Potency (EC₅₀) & Efficacy (Eₘₐₓ) B_Assay->B_Params Transduction Calculate Transduction Coefficients (τ/KA) G_Params->Transduction B_Params->Transduction Log_Bias Calculate Log(Bias Factor) ΔLog(τ/KA) = Log(τ/KA)ᴳ⁻ᵖʳᵒᵗᵉᶦⁿ - Log(τ/KA)ᵝ⁻ᵃʳʳᵉˢᵗᶦⁿ Transduction->Log_Bias Conclusion Bias Conclusion Log_Bias->Conclusion G-Protein Biased G-Protein Biased Conclusion->G-Protein Biased β-Arrestin Biased β-Arrestin Biased Conclusion->β-Arrestin Biased Balanced Balanced Conclusion->Balanced

Caption: Logical workflow for determining ligand bias.

A β-arrestin 2 recruitment assay (e.g., using BRET or enzyme complementation) would be performed similarly to the cAMP assay.[3][15] By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of BCP in both the GTPγS and β-arrestin assays relative to a reference agonist, a "bias factor" can be calculated. This quantitative approach allows researchers to classify BCP and other novel compounds as G-protein biased, β-arrestin biased, or balanced.

Summary and Troubleshooting

BCP is a valuable pharmacological tool for probing the μ-opioid receptor. By employing the functional assays described herein, researchers can elucidate its specific effects on canonical G-protein signaling and β-arrestin pathways.

ProblemPotential Cause(s)Suggested Solution(s)
High background in GTPγS assay Insufficient GDP to suppress basal activity; contaminated [³⁵S]GTPγS; poor quality membranes.Optimize GDP concentration (1-30 µM); use fresh radioligand; prepare fresh cell membranes.
Low signal window in any assay Low receptor expression; inactive ligand; incorrect buffer composition (e.g., missing Mg²⁺).Use a cell line with higher receptor density; verify ligand integrity and concentration; ensure all buffer components are correct.
Poor curve fit / high variability Pipetting errors; cell viability issues; inconsistent incubation times.Use calibrated pipettes; ensure cells are healthy and not over-confluent; standardize all incubation steps precisely.
No response to Forskolin in cAMP assay Forskolin degraded; cells are unresponsive.Use fresh, validated forskolin stock; test a different cell line or a known Gs-coupled receptor agonist to confirm cell health.

References

  • NCBI Bookshelf. (2012, May 1). GTPγS Binding Assays - Assay Guidance Manual. Available at: [Link]

  • Cunha, R. A. (2021, September 16). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Publications. Available at: [Link]

  • Springer Nature Experiments. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Available at: [Link]

  • PubMed. (2012, October 1). GTPγS Binding Assays. Available at: [Link]

  • Fogarty, M. F., et al. (2022, June 15). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. Available at: [Link]

  • Audet, N., et al. (2014). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. NIH. Available at: [Link]

  • Purdue e-Pubs. (2018, August 2). Engineering Bioluminescent Sensors of Cyclic AMP to Study Opioid Signaling. Available at: [Link]

  • Kuo, A., et al. (2020, January 25). In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2. Ovid. Available at: [Link]

  • Molinari, P., et al. (2022, April 20). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers. Available at: [Link]

  • Janecka, A., et al. (2023, February 23). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bucinnazine Hydrochloride?. Available at: [Link]

  • Wikipedia. Mu-opioid receptor. Available at: [Link]

  • Faessel, H., et al. (2024, June 8). Mu Receptors. NCBI Bookshelf. Available at: [Link]

  • Frontiers. (2023, February 24). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Available at: [Link]

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Application Note: Comprehensive Metabolic Stability Assessment of 1-Butyryl-4-cinnamylpiperazine (AP-237)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyryl-4-cinnamylpiperazine (also known as AP-237 or Bucinnazine) is a synthetic opioid analgesic characterized by a piperazine core substituted with a butyryl chain and a cinnamyl moiety.[1][2][3] While clinically utilized in limited jurisdictions, its emergence as a New Psychoactive Substance (NPS) necessitates rigorous metabolic profiling.

This guide details the protocols for evaluating the metabolic stability of AP-237. The molecule exhibits two primary metabolic vulnerabilities: oxidative lability at the cinnamyl alkene/aromatic ring (mediated by Cytochrome P450s) and hydrolytic instability at the butyryl-amide bond (mediated by amidases/esterases). This Application Note provides a dual-assay approach using Human Liver Microsomes (HLM) and Plasma Stability assays, quantified via LC-MS/MS.

Structural Analysis & Metabolic Logic

Before initiating wet-lab protocols, one must understand the "metabolic soft spots" of the analyte to select the correct enzymes and cofactors.

Metabolic Vulnerabilities
  • N-Dealkylation (Oxidative): The piperazine nitrogens are susceptible to

    
    -carbon hydroxylation followed by cleavage. This yields N-cinnamylpiperazine (loss of butyryl) or N-butyrylpiperazine (loss of cinnamyl).[4]
    
  • Aromatic Hydroxylation: The phenyl ring of the cinnamyl group is a target for CYP-mediated oxidation (likely CYP2D6/3A4).

  • Amide Hydrolysis: The butyryl amide bond may be cleaved by carboxylesterases (CES) in the plasma or liver cytosol, distinct from CYP activity.

Predicted Pathway Map

The following diagram illustrates the predicted Phase I biotransformations based on structural analogs and forensic data.

MetabolicPathways Parent This compound (AP-237) [M+H]+: 273.2 M1 N-Cinnamylpiperazine (De-butyrylation) Parent->M1 Hydrolysis (Amidases) or CYP Oxidative Dealkylation M2 N-Butyrylpiperazine (De-cinnamylation) Parent->M2 CYP Oxidative Dealkylation M3 Hydroxy-AP-237 (Aromatic/Allylic OH) Parent->M3 CYP Hydroxylation M4 Glucuronide Conjugates (Phase II) M1->M4 UGT M3->M4 UGT

Caption: Predicted Phase I and II metabolic pathways for AP-237. Primary clearance is driven by oxidative dealkylation and hydroxylation.

Experimental Protocols

Protocol A: Microsomal Stability (Metabolic Clearance)

This assay determines the intrinsic clearance (


) mediated by CYP450 enzymes.

Reagents:

  • Test Compound: AP-237 (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Verapamil or Diazepam).

Workflow:

  • Preparation: Dilute AP-237 to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-incubation: Mix Buffer, Microsomes (0.5 mg/mL final), and Test Compound. Incubate at 37°C for 5 minutes.

    • Why? To equilibrate temperature and allow enzyme-substrate binding.

  • Initiation: Add pre-warmed NADPH solution to start the reaction (

    
    ).
    
  • Sampling: At time points 0, 5, 15, 30, and 45 minutes, transfer 50

    
    L of reaction mixture into 150 
    
    
    
    L of Quenching Solution.
  • Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min (4°C) to pellet precipitated proteins. Inject supernatant into LC-MS/MS.[5]

Control System:

  • Positive Control: Testosterone (High clearance) or Dextromethorphan.

  • Negative Control: Incubate without NADPH (checks for non-CYP degradation).

Protocol B: Plasma Stability (Hydrolytic Stability)

This assay detects degradation by plasma esterases/amidases, which is critical for butyryl-derivatives.

Workflow:

  • Matrix: Thaw pooled human plasma rapidly at 37°C. Centrifuge to remove fibrin clots.

  • Spiking: Spike AP-237 (1

    
    M) directly into plasma (maintain organic solvent <1%).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50

    
    L at 0, 30, 60, 120, and 240 minutes.
    
  • Quenching: Transfer to plates containing 150

    
    L ice-cold ACN + IS.
    
  • Control: Include Propantheline or Procaine (known hydrolytic substrates) as positive controls.

Analytical Methodology (LC-MS/MS)[3][4][5][6][7][8]

Quantification requires a sensitive method capable of separating the parent from its de-alkylated metabolites.

Instrument: Agilent 6400 Series or Sciex Triple Quad. Column: Phenomenex Kinetex Biphenyl or C18 (2.1 x 50 mm, 2.6


m).
Rationale: Biphenyl phases offer superior selectivity for aromatic/cinnamyl compounds compared to standard C18.

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • B: Methanol + 0.1% Formic Acid.[6]

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Action
0.0050.5Load
0.5050.5Hold
3.00950.5Elute
4.00950.5Wash
4.1050.5Re-equilibrate
5.5050.5Stop

MRM Transitions (Positive Mode ESI):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Note
AP-237 273.2 117.1 25Cinnamyl cation (Quantifier)
AP-237273.2169.115Butyryl-piperazine fragment
IS (Verapamil)455.3165.130Internal Standard

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural logarithm (


) of the remaining parent compound area ratio (Analyte/IS) against time. The slope of the linear regression (

) represents the elimination rate constant.




Workflow Visualization

AssayWorkflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Step1 Thaw Microsomes/Plasma (37°C) Step2 Spike Test Compound (1 µM Final) Step1->Step2 Step3 Initiate Reaction (Add NADPH for HLM) Step2->Step3 Step4 Time-Point Sampling (0, 5, 15, 30, 45 min) Step3->Step4 Step5 Quench with Ice-Cold ACN (Precipitate Proteins) Step4->Step5 Step6 Centrifuge & Inject Supernatant (LC-MS/MS MRM) Step5->Step6

Caption: Step-by-step workflow for high-throughput metabolic stability assessment.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[7][8] U.S. Food and Drug Administration.[7][8][9][10][11] [Link]

  • Brunetti, P., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238.[12] Archives of Toxicology.[3][13] [Link]

  • Pelletier, R., et al. (2023).[13] In silico and in vitro metabolism studies of the new synthetic opiate AP-237 (bucinnazine) using bioinformatics tools.[12][13] Archives of Toxicology.[3][13] [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Opioids in Seized Materials.[Link]

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Application Note & Protocols: The Utility of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237) as a Tool Compound in Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rediscovered Tool for Nociceptive Pathway Research

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine or AP-237, is a potent synthetic opioid analgesic developed in Japan in the 1970s.[1][2] For decades, it has been utilized in China for the management of severe pain, particularly in cancer patients.[1][2][3][4] While initially explored for its therapeutic potential, its recent emergence as a novel synthetic opioid (NSO) has renewed interest in its pharmacological profile as a research tool.[3][4]

This document serves as a technical guide for researchers employing Bucinnazine as a reference compound or tool molecule in pain research. Its well-defined mechanism as a selective µ-opioid receptor (MOR) agonist makes it an excellent positive control for studies investigating novel analgesics or exploring the intricacies of opioid signaling and nociceptive pathways.[2][3][4] We provide an overview of its mechanism of action, validated protocols for its application in established rodent pain models, and guidance on data interpretation.

Core Mechanism of Action: Selective µ-Opioid Receptor Agonism

Bucinnazine's analgesic properties are mediated through its activity as a potent and selective agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) central to the body's endogenous pain control system.[2][4][5] Subsequent studies have confirmed this mechanism, demonstrating that the administration of opioid antagonists like naloxone effectively reverses Bucinnazine's effects.[1][2]

Upon binding to MORs, primarily located in the brain and spinal cord, Bucinnazine initiates a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.[1][5][6]

Key Signaling Events:

  • Receptor Binding: Bucinnazine binds to the extracellular domain of the MOR.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The Gα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels, leading to:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , causing potassium efflux and hyperpolarization of the neuron.

    • Inhibition of voltage-gated calcium channels (VGCCs) , reducing calcium influx and subsequent neurotransmitter release (e.g., substance P, glutamate) from presynaptic terminals.

This concerted action effectively dampens the nociceptive signal, producing robust analgesia.[6]

Formalin_Test_Workflow Acclimatize 1. Animal Acclimatization (30 min in chamber) Baseline 2. Baseline Observation (Optional) Acclimatize->Baseline Administer 3. Pre-treatment (Vehicle or Bucinnazine) Baseline->Administer Wait 4. Absorption Period (e.g., 30 min post-i.p.) Administer->Wait Induce 5. Formalin Injection (20µL, 5% into hind paw) Wait->Induce Observe 6. Behavioral Observation (Record flinching/licking time) Induce->Observe Phase1 Phase 1 (0-5 min) Observe->Phase1 Phase2 Phase 2 (15-60 min) Observe->Phase2 Analyze 7. Data Analysis (Total time spent in nocifensive behavior) Observe->Analyze

Caption: Experimental workflow for the formalin-induced inflammatory pain model.

Protocol: Formalin Test in Rats

  • Animal Acclimatization:

    • Use male Sprague-Dawley rats (200-250 g).

    • On the day of testing, place rats in individual observation chambers (e.g., Plexiglas boxes) for at least 30 minutes to allow for acclimatization.

  • Compound Administration:

    • Administer Vehicle or Bucinnazine (e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes prior to formalin injection.

  • Induction of Nociception:

    • Briefly restrain the rat and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

  • Behavioral Scoring:

    • Immediately after injection, return the animal to the observation chamber.

    • Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

    • Phase 1: Score from 0-5 minutes post-injection.

    • Phase 2: Score from 15-60 minutes post-injection.

  • Data Analysis:

    • Calculate the total time spent in nocifensive behavior for both Phase 1 and Phase 2 for each animal.

    • Use a one-way ANOVA followed by a Dunnett's post-hoc test to compare the mean scores of the Bucinnazine groups to the vehicle group for each phase.

    • Expected Outcome: As a potent MOR agonist, Bucinnazine is expected to significantly suppress nocifensive behaviors in both Phase 1 and Phase 2.

Trustworthiness and Validation

To ensure the validity of results obtained using Bucinnazine:

  • Antagonist Confirmation: In a subset of animals, co-administer the non-selective opioid antagonist naloxone (e.g., 1-2 mg/kg, i.p.) with Bucinnazine. A reversal of the analgesic effect confirms that the observed activity is µ-opioid receptor-mediated. [2]* Dose-Response Curve: Always include multiple dose levels to establish a clear dose-dependent effect. This strengthens the conclusion that the observed analgesia is a specific pharmacological effect of the compound.

  • Blinding: The experimenter scoring the animal behavior should be blinded to the treatment conditions to eliminate observer bias.

Conclusion

This compound (Bucinnazine/AP-237) is a well-characterized, potent µ-opioid receptor agonist with a long history of analgesic use. [1][3]Its robust and reliable mechanism of action makes it an invaluable tool compound for modern pain research. It can serve as a benchmark for evaluating novel analgesics, validating new pain models, and investigating the fundamental neurobiology of opioid signaling. The protocols outlined herein provide a starting point for incorporating Bucinnazine as a reliable positive control in preclinical analgesic studies.

References

  • Oreate AI Blog. (2026, January 23). BCTC: Unpacking a Molecule's Role in Pain and Beyond.
  • Smolecule. (2024, April 14). Buy this compound.
  • Pacheco, F. T., et al. (2021, September 16). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Publications.
  • Krotulski, A. J., et al. (2022, June 15). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed.
  • Irikura, T., et al. (1970, June). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Japanese Journal of Pharmacology.
  • ResearchGate. (n.d.). BCTC dose dependently reverses mechanical hyperalgesia associated with....
  • Irikura, T., et al. (1968, July). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Bucinnazine.
  • Egas Moniz School of Health and Science. (2021, October 6). DARK Classics in Chemical Neuroscience: Bucinnazine.
  • GOV.UK. (2024, March 27). Acyl Piperazine Opioids, Including 2-Methyl-AP-237.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bucinnazine Hydrochloride?.
  • ResearchGate. (2022, March 11). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 | Request PDF.

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Troubleshooting & Optimization

Improving the solubility of 1-Butyryl-4-cinnamylpiperazine for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Butyryl-4-cinnamylpiperazine (also known as Bucinnazine or AP-237). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for handling this compound in in vitro experimental settings. The primary challenge addressed is the compound's low aqueous solubility and how to overcome it to ensure reliable and reproducible results.

Understanding the Molecule: Key Physicochemical Properties

This compound is a synthetic opioid of the cinnamylpiperazine class[1][2]. Its structure, featuring a piperazine core with lipophilic butyryl and cinnamyl groups, dictates its solubility behavior[3]. Understanding its fundamental properties is the first step in designing a successful experimental protocol.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O[3]
Molar Mass ~272.39 g/mol [3]
Predicted pKa 6.78 ± 0.10[3][4]
Predicted XLogP3 2.5[4]
Known Solubility Soluble in DMSO; Insoluble in water[3]
Storage Conditions Short-term (days-weeks): 0-4°C, Dry, DarkLong-term (months-years): -20°C[3]

The compound's predicted pKa of ~6.78 is critically important. It indicates that the molecule's charge state, and thus its aqueous solubility, is highly dependent on pH within the physiological range[3]. The positive XLogP3 value confirms its lipophilic (hydrophobic) nature, explaining its poor solubility in water[4][5].

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with this compound.

Q1: What is the recommended starting solvent for making a stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a primary stock solution. This compound shows good solubility and rapid dissolution in polar aprotic solvents like DMSO[3]. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous experimental system.

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium or buffer. Why is this happening and what can I do?

A2: This is a common and expected issue known as "precipitation upon dilution." It occurs because the compound is forced from a highly favorable organic solvent environment (DMSO) into a highly unfavorable aqueous one. The lipophilic nature of the molecule causes it to crash out of the solution.

  • Causality: The high LogP value indicates the molecule prefers a non-polar environment. When the percentage of DMSO drops dramatically upon dilution, the aqueous medium cannot maintain the compound in a solubilized state.

  • Solution: To mitigate this, add the DMSO stock to the aqueous medium slowly while vortexing or stirring vigorously. This rapid mixing can help create a transient, kinetically-trapped supersaturated solution that may remain stable for the duration of your experiment. Avoid adding a large drop of stock solution into the buffer without mixing. See the protocols section for a detailed workflow.

Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assays?

A3: This is a critical consideration, as DMSO can be cytotoxic. While the tolerance varies between cell lines, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) . Many sensitive assays may require concentrations as low as 0.1%[6].

  • Trustworthiness Principle: It is mandatory to run a "vehicle control" in your experiment. This involves treating a set of cells with the same final concentration of DMSO (or your chosen solvent system) without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Q4: Can I use pH adjustment to improve the solubility of this compound in my buffer?

A4: Yes, this is a viable strategy for cell-free assays. The piperazine moiety has a pKa of approximately 6.78[3][4].

  • Mechanism: By lowering the pH of your aqueous buffer to a value below the pKa (e.g., pH 2-3), you can fully protonate the piperazine nitrogens. This increases the molecule's overall polarity, leading to maximum aqueous solubility[3].

  • Caution: This approach is generally not suitable for cell-based experiments, as altering the pH of cell culture media to such an extent will induce cytotoxicity.

Q5: Are there other solvents or excipients I can use for cell-based assays?

A5: If DMSO proves problematic, other co-solvents can be explored, though each has its own cytotoxicity profile[6][7].

  • Ethanol & Polyethylene Glycol (PEG) 400: A mixture of ethanol and PEG 400 has been used to solubilize hydrophobic compounds for cell culture[6]. A vehicle containing 45% ethanol and 55% PEG 400, used at a final concentration of 0.1% in the growth medium, was found to be effective and non-cytotoxic for several cell lines[6].

  • Surfactants (for cell-free assays): For enzyme assays or other cell-free systems, non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (0.01-0.05%) can significantly improve solubility[8]. However, these are detergents and will lyse cells, making them unsuitable for live-cell experiments[8].

Troubleshooting Guide: Compound Precipitation

Encountering solubility issues is a common hurdle. This guide provides a logical, step-by-step approach to resolving them.

IssueProbable CauseRecommended Action
Compound won't dissolve in DMSO stock. Insufficient solvent volume or poor compound quality.Try gentle warming (37°C) and sonication. If it still fails to dissolve, the desired concentration may be too high. Prepare a more dilute stock.
Stock solution is hazy or contains particulates. The compound may have precipitated out of the DMSO stock due to temperature changes or water absorption by DMSO.Warm the stock solution to 37°C and vortex thoroughly. If particulates remain, centrifuge the vial and use the supernatant, then re-quantify the concentration if possible. Store DMSO stocks with desiccant.
Precipitation occurs immediately upon dilution into aqueous buffer. The final concentration exceeds the thermodynamic solubility limit in the aqueous medium.1. Improve Dilution Technique: Add the stock drop-wise to the vortexing buffer. 2. Use Serial Dilutions: Perform an intermediate dilution step in a mix of DMSO and buffer before the final dilution. 3. Lower Final Concentration: Your target concentration may be unachievable. Test a lower concentration.
Solution is clear initially but becomes cloudy over time. The compound is in a kinetically-trapped supersaturated state and is slowly crashing out.This indicates a kinetic solubility issue. The working solution is not stable. Prepare fresh working solutions immediately before each use and do not store them. If the experiment is long, consider using solubility-enhancing excipients[9][10].
Troubleshooting Decision Workflow

The following diagram outlines a logical flow for addressing solubility challenges.

G start Start: Dissolve Compound in 100% DMSO check_stock Is stock solution clear? start->check_stock warm_sonicate Warm (37°C) & Sonicate check_stock->warm_sonicate No stock_ok Stock OK. Proceed to Dilution. check_stock->stock_ok Yes recheck_stock Is stock clear now? warm_sonicate->recheck_stock recheck_stock->stock_ok Yes troubleshoot Precipitation Occurred. Identify Cause. recheck_stock->troubleshoot No dilute Dilute stock into aqueous buffer (vortexing) stock_ok->dilute check_final Is final solution clear? dilute->check_final final_ok Experiment Ready. Use immediately. Run vehicle control. check_final->final_ok Yes check_final->troubleshoot No kinetic_issue Kinetic Issue: Precipitates over time troubleshoot->kinetic_issue thermo_issue Thermodynamic Issue: Immediate precipitation troubleshoot->thermo_issue use_fresh Solution: Use immediately after prep kinetic_issue->use_fresh lower_conc Solution: Lower final concentration thermo_issue->lower_conc

Caption: Decision tree for troubleshooting solubility issues.

Experimental Protocols

Adherence to a validated protocol is essential for reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution of this compound (M.W. 272.39 g/mol ).

  • Preparation: Weigh out 2.72 mg of this compound powder using an analytical balance.

  • Solubilization: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied[11].

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture[3].

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_qc Quality Control & Storage weigh 1. Weigh 2.72 mg of Compound add_dmso 2. Add 1.0 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex & Sonicate (Warm if needed) add_dmso->vortex inspect 4. Visually Inspect for Clarity vortex->inspect aliquot 5. Aliquot into Working Volumes inspect->aliquot store 6. Store at -20°C (Protected from Light) aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in 10 mL of medium (final DMSO concentration of 0.1%).

  • Preparation: Pre-warm 10 mL of your cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Create a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of DMSO or medium. This reduces the risk of precipitation.

  • Final Dilution: Set a vortex mixer to a medium speed. Place the tube containing the 10 mL of medium on the vortexer.

  • Addition: While the medium is vortexing, slowly add 10 µL of the 10 mM stock solution (or 100 µL of a 1 mM intermediate stock) drop-wise into the vortex. Ensure the pipette tip is submerged just below the surface of the liquid to facilitate rapid mixing.

  • Final Mix & Use: Cap the tube and vortex for an additional 10-15 seconds. Use the working solution immediately. Do not store aqueous dilutions.

By following these guidelines and understanding the chemical principles behind them, researchers can confidently prepare and use solutions of this compound, leading to more accurate and reliable in vitro data.

References

  • Bhalani, D. V., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(9), 1077. Available from: [Link]

  • Ghimire, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 28-36. Available from: [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2019, 1-10. Available from: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available from: [Link]

  • Tiwari, K., et al. (2004). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Drug Delivery, 11(4), 267-270. Available from: [Link]

  • LookChem. (n.d.). N-Butyryl-N'-cinnamyl-piperazine. Available from: [Link]

  • Papsun, D. M., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. Available from: [Link]

  • Cannaert, A., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(18), 3311-3319. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cinnamylpiperazine. PubChem Compound Database. Available from: [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • Jermain, S. V., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 37-44. Available from: [Link]

  • Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry, 11(4), 801-804. Available from: [Link]

  • PubChemLite. (n.d.). Piperazine, 1-butyryl-4-(o-chlorocinnamyl)-, monohydrochloride. Available from: [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzhydryl-4-trans-cinnamylpiperazine. Available from: [Link]

  • CAS Common Chemistry. (n.d.). 1-Butanone, 1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-, hydrochloride (1:1). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cinnamylpiperazine. PubChem Compound Database. Available from: [Link]

  • FDA Global Substance Registration System. (n.d.). BUCINNAZINE HYDROCHLORIDE. Available from: [Link]

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Overcoming challenges in 1-Butyryl-4-cinnamylpiperazine synthesis and purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Butyryl-4-cinnamylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this synthetic opioid analgesic. Our focus is on providing practical, causality-driven solutions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the experimental workflow, presented in a direct question-and-answer format.

Synthesis-Related Issues

Question 1: My initial cinnamylation of piperazine resulted in a low yield of the desired 1-cinnamylpiperazine and a significant amount of a less polar byproduct. What is happening and how can I fix it?

Answer: This is a classic challenge in monosubstitution reactions of piperazine. The core issue is the competing formation of the dialkylated byproduct, 1,4-dicinnamylpiperazine, due to the presence of two reactive secondary amine nitrogens.

  • Causality: Piperazine is a symmetrical diamine. Once the first cinnamyl group is attached, the second nitrogen is still nucleophilic and can react with another molecule of the cinnamyl halide. This side reaction is particularly prevalent if the reactants are used in a 1:1 molar ratio.

  • Recommended Solutions:

    • Use Excess Piperazine: Employing a significant molar excess of piperazine (e.g., 4-5 equivalents) shifts the reaction equilibrium towards the monosubstituted product. The statistical probability of a cinnamyl halide molecule encountering an unreacted piperazine molecule becomes much higher than it encountering a 1-cinnamylpiperazine molecule.

    • Purification Strategy: The unreacted piperazine, being highly polar and water-soluble, can be easily removed during the aqueous workup by acid-base extraction. The desired 1-cinnamylpiperazine and the non-polar 1,4-dicinnamylpiperazine byproduct will remain in the organic layer. These can then be separated by column chromatography.

    • Choice of Reagents: The reaction proceeds via a nucleophilic substitution mechanism.[1] Using cinnamyl bromide or chloride are common strategies.[1][2]

Question 2: During the acylation of 1-cinnamylpiperazine with n-butyryl chloride, the reaction turned dark, and TLC analysis shows multiple spots, indicating a complex mixture. What went wrong?

Answer: The acylation of an amine with an acyl chloride is a highly exothermic and rapid reaction that requires careful control to prevent side reactions and degradation.

  • Causality: The reaction is a nucleophilic acyl substitution. The piperazine nitrogen attacks the electrophilic carbonyl carbon of the n-butyryl chloride.[1] This process generates hydrogen chloride (HCl) as a byproduct. Without a base to neutralize the HCl, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The uncontrolled heat (exotherm) can also lead to decomposition of reactants or products.

  • Recommended Solutions:

    • Temperature Control: The reaction must be cooled. Initiate the addition of n-butyryl chloride at a low temperature, typically 0-5°C, using an ice bath.[1] This moderates the reaction rate and prevents thermal degradation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.[1]

    • Inclusion of a Base: A non-nucleophilic base is essential to scavenge the HCl produced. Triethylamine (Et₃N) is a common choice, as it is soluble in organic solvents like dichloromethane (DCM) and its hydrochloride salt can be removed by an aqueous wash.[1][3] Alternatively, an inorganic base like sodium bicarbonate can be used in a biphasic system.[4]

    • Controlled Addition: Add the n-butyryl chloride dropwise to the solution of 1-cinnamylpiperazine and base. This maintains a low concentration of the highly reactive acyl chloride and helps to control the exotherm.

Purification-Related Issues

Question 3: My final product, this compound, is a persistent oil and fails to crystallize. How can I obtain a solid product?

Answer: The free base of this compound can be an oil or a low-melting solid, making it difficult to handle and purify by crystallization. The presence of even minor impurities can further inhibit crystallization (oiling out).

  • Causality: The physical state of a compound is determined by its crystal lattice energy. The free base may have weaker intermolecular interactions, leading to a lower melting point. Impurities disrupt the formation of a uniform crystal lattice.

  • Recommended Solutions:

    • Salt Formation: The most effective strategy is to convert the free base into a salt. The hydrochloride salt is typically a stable, crystalline solid with a significantly higher melting point.[1][4] This is achieved by dissolving the purified oily free base in a suitable solvent (e.g., dry benzene, ethanol, or ether) and bubbling dry HCl gas through the solution or adding a solution of HCl in a solvent like isopropanol or ether.[4] The hydrochloride salt will precipitate and can be collected by filtration.

    • High Purity is Key: Before attempting salt formation, ensure the free base is as pure as possible. Use column chromatography to remove any unreacted starting materials or byproducts.

    • Recrystallization of the Salt: The collected hydrochloride salt can then be further purified by recrystallization from a suitable solvent system, such as ethanol-ether or acetonitrile.[4]

Question 4: I have poor recovery after recrystallizing the hydrochloride salt. What factors should I consider?

Answer: Low recovery during recrystallization is typically due to using an inappropriate solvent, using too much solvent, or premature crystallization during a hot filtration step.

  • Causality: The principle of recrystallization relies on the difference in a compound's solubility in a solvent at high and low temperatures.[5][6] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor upon cooling, leading to low yield.[7]

  • Recommended Solutions:

    • Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or in an ice bath.[5] For the hydrochloride salt, polar solvents like ethanol, methanol, or acetonitrile are good starting points.[4] Conduct small-scale solubility tests to find the optimal solvent.

    • Use a Minimum of Hot Solvent: Heat the chosen solvent to its boiling point and add it portion-wise to the crude solid until it just dissolves. Adding an excessive amount of solvent will keep more of your product dissolved when cooled.[5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapid cooling (e.g., by immediately placing it in an ice bath) can trap impurities and lead to the formation of small, impure crystals. Once the solution has reached room temperature, cooling in an ice bath can maximize recovery.[5]

    • Consider an Anti-Solvent System: If a single suitable solvent cannot be found, a two-solvent (solvent/anti-solvent) system can be used.[6][8] Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble), and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the hot "good" solvent to redissolve the precipitate, then allow it to cool slowly. A common pair for hydrochloride salts is ethanol (solvent) and diethyl ether (anti-solvent).[4]

Frequently Asked Questions (FAQs)

Q: What is the standard synthetic pathway for this compound? A: It is a two-step synthesis. The first step is the N-alkylation of piperazine with a cinnamyl halide (e.g., cinnamyl chloride or bromide) to form 1-cinnamylpiperazine. The second step is the N-acylation of 1-cinnamylpiperazine with n-butyryl chloride to yield the final product.[1]

Q: How can I monitor the progress of the acylation reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the 1-cinnamylpiperazine starting material on a silica gel plate. The product, being an amide, is typically less polar than the starting secondary amine. The reaction is complete when the starting material spot is no longer visible.

Q: My purified product has a slight yellow tint. How can I decolorize it? A: A yellow tint often indicates the presence of minor, highly conjugated impurities. During the recrystallization process, after dissolving the compound in the hot solvent, you can add a small amount of activated decolorizing charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal (which will have adsorbed the colored impurities) before allowing the solution to cool.[5]

Q: What analytical methods are used to confirm the purity of the final product? A: High-Performance Liquid Chromatography (HPLC) is a robust method for determining purity.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure, and Mass Spectrometry (MS) confirms the molecular weight.

Q: How should I store this compound? A: The compound should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. For long-term storage (months to years), it should be kept at -20°C.[1]

Protocols & Methodologies

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound hydrochloride.

Step 1: Synthesis of 1-Cinnamylpiperazine

  • In a round-bottom flask, dissolve piperazine (4.0 eq) in ethanol.

  • To this solution, add cinnamyl bromide (1.0 eq) dropwise with stirring at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess piperazine and piperazine hydrobromide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cinnamylpiperazine, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound Hydrochloride

  • Dissolve crude 1-cinnamylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask to 0°C in an ice bath.

  • Add n-butyryl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for another hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture sequentially with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.[4]

  • Dissolve the crude oil in a minimal amount of dry diethyl ether.

  • Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry to yield crude this compound hydrochloride.[4]

Experimental Protocol: Purification by Recrystallization
  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Select a suitable solvent (e.g., acetonitrile or an ethanol/ether mixture) based on prior solubility tests.

  • Heat the solvent to boiling and add it portion-wise to the flask with swirling until the solid just dissolves.

  • If the solution is colored, add a spatula-tip of decolorizing charcoal and boil for 2-3 minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask to remove the charcoal or any insoluble impurities.

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Data Presentation
Table 1: HPLC Purity Analysis Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
(Source: Adapted from BenchChem Application Note[9])
Table 2: Recrystallization Solvent Selection Guide
SolventPropertiesSuitability
Acetonitrile Good solvent for many hydrochloride salts.High potential for single-solvent recrystallization.[4]
Ethanol High dissolving power when hot.Often used in a solvent/anti-solvent system with ether.[4]
Isopropanol Similar to ethanol, slightly less polar.Good candidate for single-solvent or multi-solvent systems.
Ethanol/Ether Common solvent/anti-solvent pair.Allows for fine-tuning of solubility to induce crystallization.
Water High polarity.Generally not ideal as the compound may have some solubility, but can be used as an anti-solvent with polar organic solvents in some cases.
Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cinnamylation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Salt Formation & Purification Piperazine Piperazine (Excess) Cinnamylpiperazine 1-Cinnamylpiperazine (Crude) Piperazine->Cinnamylpiperazine EtOH, Reflux CinnamylHalide Cinnamyl Halide CinnamylHalide->Cinnamylpiperazine FreeBase Product (Free Base Oil) Cinnamylpiperazine->FreeBase DCM, Et3N, 0°C ButyrylChloride n-Butyryl Chloride ButyrylChloride->FreeBase CrudeHCl Crude HCl Salt FreeBase->CrudeHCl HCl HCl (gas or solution) HCl->CrudeHCl FinalProduct Pure Crystalline Product CrudeHCl->FinalProduct Recrystallization Troubleshooting node_sol node_sol Start Poor Result? LowYield Low Yield? Start->LowYield Yes ImpureProduct Impure Product? Start->ImpureProduct No Cinnamylation Cinnamylation LowYield->Cinnamylation In Step 1? Acylation Acylation LowYield->Acylation In Step 2? OilyProduct OilyProduct ImpureProduct->OilyProduct Oily Product? PoorRecrystal PoorRecrystal ImpureProduct->PoorRecrystal Poor Recrystallization? Sol1 Use excess piperazine. Check halide reactivity. Cinnamylation->Sol1 Yes Sol2 Check temperature control (0-5°C). Ensure adequate base (e.g., Et3N). Add acyl chloride dropwise. Acylation->Sol2 Yes Sol3 Purify via column chromatography. Convert to HCl salt for crystallization. OilyProduct->Sol3 Yes Sol4 Optimize solvent (solubility tests). Use minimum hot solvent. Ensure slow cooling. PoorRecrystal->Sol4 Yes

Sources

Technical Support Center: Tolerance Management in Chronic 1-Butyryl-4-cinnamylpiperazine (AP-237) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting & Mitigating Tolerance Development Target Analyte: 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237) Pharmacological Class: Selective


-Opioid Receptor (MOR) Agonist[1]

Part 1: Executive Technical Overview

This compound (commonly referred to as Bucinnazine or AP-237 ) is a potent analgesic with an efficacy profile comparable to morphine.[1][2] Unlike fentanyl-class opioids, it possesses a piperazine core.[1][3] In chronic studies, users frequently encounter rapid analgesic tolerance , characterized by a rightward shift in the dose-response curve.

This tolerance is typically bimodal, stemming from:

  • Pharmacodynamic (PD) Tolerance:

    
    -opioid receptor (MOR) desensitization, internalization (endocytosis), and uncoupling from G-proteins (G
    
    
    
    /G
    
    
    ).
  • Pharmacokinetic (PK) Tolerance: Auto-induction of metabolic enzymes (likely CYP450 isoforms) leading to accelerated clearance.

This guide provides a structured troubleshooting workflow to distinguish between these mechanisms and restore experimental stability.

Part 2: Troubleshooting & FAQs

Category A: Efficacy Loss & Dosing Protocols

Q1: We are observing a >50% loss in analgesic efficacy by Day 5 of chronic dosing. Is this expected? A: Yes. Historical data indicates that AP-237 induces tolerance rapidly, often faster than morphine in rodent models.

  • Diagnostic Step: Calculate the Tolerance Index (TI) :

    
    . If 
    
    
    
    within 5 days, this suggests aggressive receptor desensitization.
  • Immediate Action:

    • Verify Circadian Timing: AP-237 pharmacokinetics exhibit significant circadian dependence. Dosing at the start of the dark cycle (active phase) vs. light cycle can alter

      
       and 
      
      
      
      significantly. Ensure dosing time is locked to within
      
      
      minutes daily.
    • Switch to Osmotic Minipumps: Bolus dosing (IP/SC) causes high peak plasma concentrations that accelerate receptor internalization. Continuous infusion maintains steady-state levels, potentially delaying desensitization.

Q2: How do I determine if the tolerance is metabolic (PK) or functional (PD)? A: You must decouple plasma concentration from biological effect.

  • The Protocol:

    • Administer the standard effective dose.

    • At

      
       (typically 15–30 min post-injection), collect plasma.
      
    • Simultaneously measure analgesia (e.g., Tail Flick Latency).[4]

  • Interpretation:

    • Scenario A (PK Tolerance): Plasma concentration is lower than Day 1, but Analgesia/Concentration ratio remains constant. Cause: Enzyme induction.[5]

    • Scenario B (PD Tolerance): Plasma concentration is normal/high, but Analgesia is low. Cause: Receptor downregulation.

Category B: Experimental Design & Safety

Q3: Can we use Naloxone to precipitate withdrawal as a confirmation of dependence in this model? A: Yes. AP-237 is a specific MOR agonist.[6]

  • Protocol: Administer Naloxone (1–5 mg/kg, s.c.) 2 hours after the final AP-237 dose.

  • Observation: Look for classic somatic signs: wet dog shakes, jumping, ptosis, and diarrhea. If these are absent despite tolerance, your model may have issues with receptor occupancy (e.g., the dose is too low to induce dependence despite tolerance).

Q4: Are there active metabolites interfering with our data? A: Likely. AP-237 undergoes N-dealkylation and hydroxylation.[7]

  • Technical Insight: Early radiolabeled studies (

    
    H-labeled AP-237) suggested that while metabolites appear in the brain, the parent compound drives the primary analgesic effect. However, accumulation of metabolites during chronic dosing can alter the side-effect profile (e.g., increasing toxicity without increasing analgesia).
    

Part 3: Mechanistic Visualization

Diagram 1: The Opioid Tolerance Pathway

This diagram illustrates the divergence between G-protein signaling (Analgesia) and Beta-arrestin recruitment (Tolerance/Internalization), which is the core mechanism of AP-237 failure in chronic studies.

G AP237 This compound (Ligand) MOR Mu-Opioid Receptor (GPCR) AP237->MOR  Binds   G_Protein Gi/Go Protein Activation MOR->G_Protein  Acute Phase   GRK GRK Phosphorylation MOR->GRK  Chronic Exposure   Analgesia Inhibition of cAMP (Analgesia) G_Protein->Analgesia  Signal   BetaArr Beta-Arrestin Recruitment GRK->BetaArr  Tags Receptor   Internalization Receptor Internalization (Endocytosis) BetaArr->Internalization  Uncouples G-Protein   Tolerance TOLERANCE (Reduced Surface Receptors) Internalization->Tolerance  Desensitization  

Caption: Mechanism of Action vs. Tolerance. Chronic AP-237 exposure shifts signaling from G-protein mediated analgesia to Beta-arrestin mediated internalization.

Part 4: Validated Experimental Protocols

Protocol A: Differentiating PK vs. PD Tolerance

Use this workflow when efficacy drops to determine the root cause.

Materials:

  • LC-MS/MS System (e.g., C18 column, Mobile phase: Ammonium formate/Formic acid).

  • Tail-flick apparatus.[5][6]

  • Naive control rats vs. Chronic AP-237 rats.

Step-by-Step:

  • Baseline Measurement: Establish baseline tail-flick latency (2–4 seconds) for all subjects.

  • Challenge Dose: Administer AP-237 (e.g., 20 mg/kg, IP) to both Naive and Chronic groups.

  • Functional Readout: Measure latency at 30 minutes post-injection.

    • Cutoff: 10 seconds (to prevent tissue damage).

    • Calculation:

      
      .
      
  • Biological Sampling: Immediately after functional testing (approx. 35 min post-dose), collect 200

    
    L retro-orbital blood into EDTA tubes.
    
  • Quantification: Centrifuge at 2000g for 10 min. Analyze plasma supernatant via LC-MS/MS for AP-237 parent compound.

Data Interpretation Table:

ObservationDiagnosisRecommended Action
Low %MPE + Low Plasma Conc. PK Tolerance (Metabolic Induction)Increase dose frequency or use osmotic pumps. Check liver microsome activity.
Low %MPE + High Plasma Conc. PD Tolerance (Receptor Desensitization)Implement "Drug Holiday" (48-72h washout) or rotate to non-cross-tolerant opioid.
High %MPE + High Plasma Conc. No Tolerance Experimental error in previous run. Proceed.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Efficacy CheckTime Check Dosing Time (Circadian Variance?) Start->CheckTime Consistent Timing is Consistent CheckTime->Consistent Yes Inconsistent Timing Varies CheckTime->Inconsistent No PK_Test Run PK/PD Protocol (See Protocol A) Consistent->PK_Test FixTime Standardize Dosing Time (e.g., 09:00 AM) Inconsistent->FixTime Result_PK Low Plasma Levels PK_Test->Result_PK Result_PD Normal Plasma Levels PK_Test->Result_PD Action_PK Metabolic Tolerance: Increase Dose or Change Route Result_PK->Action_PK Action_PD Functional Tolerance: Washout Period or Switch Agonist Result_PD->Action_PD

Caption: Decision matrix for diagnosing the root cause of analgesic failure in chronic AP-237 studies.

References

  • Carrano, R. A., Kimura, K. K., McCurdy, D. H. (1975).[5][8] Analgesic and tolerance studies with AP-237, a new analgesic.[1][5][8] Archives Internationales de Pharmacodynamie et de Therapie, 213(1), 41–57.[5][8] Link

  • Baba, S., Morishita, S. (1975).[9] Studies on drug metabolism by use of isotopes.[9][10] XVI. Species differences in metabolism of this compound hydrochloride. Chemical & Pharmaceutical Bulletin, 23(9), 1949–1954.[9] Link[9]

  • Baba, S., et al. (1978). Studies on drug metabolism by use of isotopes.[9][10] 23. Metabolic study of this compound in the rat during development of tolerance by using two kinds of deuterium-labeled forms. Journal of Medicinal Chemistry, 21(6). Link

  • World Health Organization. (2021). Critical Review Report: 2-Methyl AP-237.[3][6][8] Expert Committee on Drug Dependence.[8] Link

  • Fogarty, M. F., et al. (2022).[3][8] Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238.[3] Archives of Toxicology, 96, 1701–1710. Link

Sources

Optimizing dosage and administration routes for 1-Butyryl-4-cinnamylpiperazine in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-Butyryl-4-cinnamylpiperazine (BCP) in animal studies. It provides in-depth technical guidance, troubleshooting, and frequently asked questions to facilitate successful experimental design and execution.

Introduction to this compound (BCP)

This compound is a novel synthetic compound belonging to the cinnamylpiperazine class, which is being investigated for its potential as a central nervous system (CNS) agent.[1] Structurally, it features a piperazine core, which is a common motif in drugs targeting the CNS.[1] Early in silico predictions and preliminary studies suggest that BCP possesses drug-like properties with a favorable pharmacokinetic profile and potentially low toxicity.[1] However, like many new chemical entities, BCP is characterized as a poorly water-soluble compound, which presents specific challenges for in vivo administration and achieving consistent bioavailability.[2][3]

This document aims to address these challenges directly, providing a framework for optimizing dosage and administration routes to ensure reliable and reproducible results in your animal studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and administration of BCP.

Q1: What are the basic physicochemical properties of BCP I should be aware of?

A1: BCP is a lipophilic, crystalline solid with low aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[3] This means that while it can readily cross biological membranes, its absorption after oral administration is limited by its dissolution rate.[2] Its molecular structure suggests it is a weakly basic compound.

Q2: What is a good starting point for vehicle selection for BCP?

A2: Due to its poor water solubility, aqueous vehicles like saline are not suitable for BCP. A multi-component system is recommended. For intraperitoneal (IP) or subcutaneous (SC) injections, a common starting formulation is a mixture of DMSO, a surfactant like Tween 80, and a co-solvent such as PEG300, diluted in saline or water.[4] For oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) is often a viable option.[4][5] Crucially, always include a vehicle-only control group in your experiments to account for any effects of the formulation itself. [4]

Q3: What administration route is likely to provide the highest bioavailability?

A3: For initial efficacy and pharmacokinetic (PK) studies, intravenous (IV) administration is ideal as it ensures 100% bioavailability, providing a baseline for comparison. However, this may not be the intended clinical route. Intraperitoneal (IP) injection often offers higher bioavailability than oral gavage for poorly soluble compounds, as it bypasses first-pass metabolism in the liver to some extent.[5] The optimal route will depend on your specific experimental goals and the target therapeutic profile.

Q4: How should I store BCP and its formulations?

A4: BCP powder should be stored in a cool, dark, and dry place. Formulations, especially solutions and suspensions, should be prepared fresh before each use to avoid precipitation or degradation.[5] If a formulation must be stored for a short period, keep it refrigerated and protected from light, and always visually inspect for precipitation and vortex thoroughly before administration.

Q5: Are there any known metabolic pathways for BCP?

A5: While direct metabolic studies on BCP are limited, research on structurally related piperazine derivatives suggests that the primary metabolic pathways are likely N-dealkylation (removal of the butyryl or cinnamyl group) and hydroxylation.[6] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[6] Species differences in metabolism have been observed for BCP, meaning that metabolic rates and profiles can vary between mice, rats, rabbits, and guinea pigs.[7]

Part 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during in vivo experiments with BCP.

Guide 1: Compound Precipitation During Formulation or Administration

Issue: You observe that BCP is precipitating out of your vehicle, either during preparation, upon dilution, or in the syringe before injection. This leads to inaccurate dosing and high variability.

Causality: This is the most common issue for BCS Class II compounds like BCP. Precipitation occurs when the compound's concentration exceeds its solubility limit in the chosen vehicle system. This can be triggered by temperature changes, pH shifts upon dilution, or insufficient solubilizing agents.[4]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting BCP precipitation.

Step-by-Step Resolution:

  • Verify Protocol Adherence: Double-check that all solvent ratios and mixing steps are performed exactly as specified in your protocol.[5] Inadequate mixing is a common source of error.[4]

  • Optimize Physical Dissolution: Gentle warming (if the compound is heat-stable) or sonication can help dissolve the compound.[5]

  • Adjust Formulation: If precipitation persists, a systematic adjustment of the vehicle composition is necessary.

    • Increase Co-solvent/Surfactant: Incrementally increase the concentration of components like PEG300 or Tween 80. Be mindful of potential vehicle toxicity at higher concentrations.[4]

    • Incorporate Cyclodextrins: Cyclodextrins, such as SBE-β-CD, can form inclusion complexes with poorly soluble drugs, significantly enhancing aqueous solubility.[2][5]

  • Validate New Formulation: Before use in a full-scale study, any new formulation should be tested for stability over the expected duration of use.

Guide 2: High Variability in Pharmacokinetic (PK) or Pharmacodynamic (PD) Data

Issue: You are observing significant animal-to-animal variation in plasma drug concentrations (PK) or therapeutic outcomes (PD) within the same dose group.

Causality: High variability can stem from several sources: inconsistent dosing due to formulation instability, differences in animal physiology, or issues with the administration technique itself.[8] For oral dosing, differences in GI tract contents (fed vs. fasted state) can dramatically alter the absorption of lipophilic compounds.

Data-Driven Troubleshooting:

Potential CauseDiagnostic CheckRecommended Action
Inaccurate Dosing Prepare several "doses" and analyze their concentration via HPLC.If concentration varies >10%, re-optimize formulation for stability (See Guide 1). Ensure suspension is homogenous before drawing each dose.
Administration Technique Observe technical staff performing injections. Review training records.Ensure consistent injection placement (e.g., correct quadrant for IP).[9] For IV, confirm correct tail vein cannulation. For oral gavage, prevent reflux.[10]
Physiological State Review animal logs. Were animals fasted uniformly? Any signs of stress or illness?Standardize procedures. For oral studies, specify and control the feeding state (e.g., 4-hour fast) to normalize GI absorption.
Dosing Schedule Compare drug half-life to dosing interval.A short half-life with infrequent dosing can cause large Cmax/Cmin fluctuations, increasing variability. Consider more frequent dosing or a different administration route.[11]
Guide 3: Lack of In Vivo Efficacy Despite In Vitro Potency

Issue: BCP shows potent activity in cell-based assays, but this effect is diminished or absent in animal models at seemingly appropriate doses.

Causality: This common drug development hurdle is often due to poor bioavailability.[8] The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. This can be caused by poor absorption, rapid metabolism, or rapid excretion.[5]

Experimental Workflow for Diagnosis:

Caption: Workflow to diagnose lack of in vivo efficacy.

Key Action: The Pilot Pharmacokinetic (PK) Study

A pilot PK study is non-negotiable when troubleshooting efficacy.[8]

  • Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of BCP in your specific animal model and formulation.

  • Methodology:

    • Animal Model: Use the same species, strain, and sex as in your efficacy studies.

    • Groups: Include at least one intravenous (IV) group for bioavailability calculation and one group for your chosen experimental route (e.g., oral gavage, IP).

    • Dosing: Administer a single, well-tolerated dose of BCP.

    • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[6] If the brain is the target organ, collect brain tissue at the same time points from terminal subgroups.

    • Bioanalysis: Analyze sample concentrations using a validated method like LC-MS/MS.[8] This will yield crucial parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure).

Part 3: Experimental Protocols

Protocol 1: Formulation of BCP for Intraperitoneal (IP) Injection

This protocol describes the preparation of a 5 mg/mL solution of BCP in a vehicle suitable for IP administration in mice.

Materials:

  • This compound (BCP) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween 80

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare BCP Stock (50 mg/mL): Weigh 50 mg of BCP and dissolve it in 1 mL of DMSO. Vortex or sonicate until fully dissolved. This is your stock solution.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Sterile Saline

    • For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 4.5 mL Saline.

  • Final Formulation (5 mg/mL): Add 1 part of the BCP stock solution to 9 parts of the prepared vehicle.

    • Example: To make 1 mL of the final formulation, add 100 µL of the 50 mg/mL BCP stock to 900 µL of the vehicle.

  • Homogenization: Vortex the final solution thoroughly for at least 1 minute. The final solution should be clear and free of particulates.

  • Administration: Prepare fresh before each experiment. The dosing volume for mice is typically 10 mL/kg. For a 25g mouse receiving a 50 mg/kg dose, you would administer 0.25 mL of this 5 mg/mL formulation.

References

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available from: [Link]

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available from: [Link]

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 516-523. Available from: [Link]

  • Unknown Author. (n.d.). Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate. Available from: [Link]

  • Liu, R. (Ed.). (2008).
  • Ferreira, L. A. M., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 5030. Available from: [Link]

  • Vandamme, T. F. (2002). Use of oils as drug vehicles. Journal of Pharmacy and Pharmacology, 54(2), 153-167.
  • Zavgorodniy, A. V., et al. (2008). Real time computation of in vivo drug levels during drug self-administration experiments. Journal of Neuroscience Methods, 173(2), 239-247. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Guidelines on Anesthesia and Analgesia in Mice. Animal Care & Use Program. Available from: [Link]

  • There, et al. (2023). Review on Common Routes of Administration in Laboratory Animals (Mouse and Rat). IJPSR, 14(3), 1076-1097. Available from: [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Available from: [Link]

  • Marek, J., et al. (2021). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols, 2(4), 100940. Available from: [Link]

  • National Institute of Justice. (2022, March). Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238. Available from: [Link]

  • Irikura, T., et al. (1970). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Japanese Journal of Pharmacology, 20(2), 287-293. Available from: [Link]

  • Baba, S., & Morishita, S. (1975). Studies on drug metabolism by use of isotopes. XVI. Species differences in metabolism of this compound hydrochloride. Chemical & Pharmaceutical Bulletin, 23(9), 1949-1954. Available from: [Link]

  • Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry, 11(4), 801-804. Available from: [Link]

  • Crowell, S. L., et al. (2019). Comparison of the efficacy of four drug combinations for immobilization of wild pigs. European Journal of Wildlife Research, 65(5), 70. Available from: [Link]

  • Ye, Z., et al. (2020). Impact of dosing schedule in animal models on compound progression decisions. Drug Discovery Today, 25(10), 1759-1765. Available from: [Link]

Sources

Troubleshooting guide for 1-Butyryl-4-cinnamylpiperazine in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyryl-4-cinnamylpiperazine (BCP). This guide is designed for researchers, scientists, and drug development professionals using BCP in cell-based assays. Here, we address common challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental success.

Section 1: Compound Handling and Preparation

This section focuses on the critical first step: preparing BCP for your experiments. Improper handling is a frequent source of variability and assay failure.

Q1: I dissolved this compound (BCP) in DMSO, but it precipitated when I added it to my cell culture medium. What is causing this and how can I prevent it?

A1: This is a classic solubility issue, and you are not alone. BCP is soluble in polar aprotic solvents like DMSO but is practically insoluble in water.[1] When you introduce the DMSO stock into the aqueous environment of your cell culture medium, the compound can crash out of solution.

Causality Explained:

  • Solvent Shift: The dramatic change in solvent polarity from DMSO to the aqueous medium reduces the solubility of the hydrophobic BCP molecule. The cinnamyl and butyryl groups contribute significantly to its lipophilic character.[1]

  • Final DMSO Concentration: The final concentration of DMSO in your medium is critical. While DMSO is miscible with water, its ability to keep BCP dissolved is concentration-dependent. Most cell lines can tolerate a final DMSO concentration of 0.1-0.5% without significant cytotoxicity.[2] Pushing above this to improve BCP solubility can introduce solvent-induced artifacts.[3]

  • Medium Components: Serum proteins in the medium can bind to hydrophobic compounds, which can either help keep them in solution or, in some cases, contribute to aggregation. The pH of your medium can also influence the ionization state of BCP's piperazine nitrogens (predicted pKa ~6.78), affecting its solubility.[1]

Troubleshooting Protocol: Preparing BCP Working Solutions

  • Prepare a High-Concentration Stock in 100% DMSO: Start by creating a concentrated stock solution (e.g., 10-20 mM) in high-purity, anhydrous DMSO. Ensure it is fully dissolved. Store this stock at -20°C or -80°C for long-term stability, protected from light and moisture.[1]

  • Perform Serial Dilutions in DMSO (If Needed): If you need a range of concentrations for your experiment, perform serial dilutions from your high-concentration stock using 100% DMSO.

  • Create an Intermediate Dilution in Serum-Free Medium: This is a critical step. Just before treating your cells, dilute your DMSO stock into serum-free cell culture medium to an intermediate concentration (e.g., 10x the final desired concentration). Vortex or pipette vigorously immediately upon addition to facilitate dispersion.

  • Final Dilution into Cell Culture Plate: Add the required volume of the intermediate dilution directly to the wells containing cells and medium. For a 10x intermediate stock, this would be a 1:10 dilution. This ensures the final DMSO concentration remains low and the compound is rapidly dispersed in the full volume.

ParameterRecommendationRationale
Primary Solvent 100% Anhydrous DMSOMaximizes initial solubility of BCP.[1]
Stock Concentration 10-20 mMA practical range for creating working dilutions.
Storage -20°C or -80°C, dark, dryPreserves compound integrity for long-term use.[1]
Final DMSO % in Assay ≤ 0.5% Minimizes solvent-induced cytotoxicity and artifacts.[2]
Vehicle Control Medium with the same final % of DMSOEssential for differentiating compound effects from solvent effects.
Section 2: Experimental Design and Execution

Reproducibility is the cornerstone of reliable data. This section addresses common sources of variability in BCP assays.

Q2: I'm observing high variability in my results between wells and across different experiments. What are the likely causes?

A2: Inconsistent results in cell-based assays are often multifactorial, stemming from a combination of biological and technical variables.[4]

Key Factors and Solutions:

  • Cell Health and Passage Number:

    • Problem: Cells that are unhealthy, too confluent, or have a high passage number can respond differently to treatment.

    • Solution: Always use cells in the logarithmic growth phase.[5] Keep passage numbers low and consistent between experiments. Regularly monitor cell morphology to ensure they appear healthy.[5]

  • Seeding Density:

    • Problem: Uneven cell distribution in the wells leads to different cell numbers at the time of treatment, directly impacting the results. Moving plates from the hood to the incubator can cause cells to collect at the well edges (the "edge effect").[5]

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After plating, let the plate sit at room temperature in the hood for 15-20 minutes to allow cells to settle before moving to the incubator. To mitigate the "edge effect," avoid using the perimeter wells of your plate for experimental conditions; instead, fill them with sterile PBS or medium.[4]

  • Compound Stability:

    • Problem: BCP, like many small molecules, may have limited stability in aqueous media at 37°C over long incubation periods (e.g., >24 hours). Degradation can lead to a decrease in the effective concentration over time. While the piperazine core is thermally stable, enzymatic degradation or reaction with media components can occur.[1][6]

    • Solution: For long-term assays, consider replenishing the medium with freshly prepared BCP every 24-48 hours.

Workflow for a Reproducible Cell-Based Assay

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Thaw & Culture Cells (Consistent Passage #) C Harvest & Count Cells (Logarithmic Phase) A->C B Prepare BCP Stock & Working Solutions E Treat Cells (Include Vehicle Control) B->E D Seed Plate Uniformly (Avoid Edge Effect) C->D D->E F Incubate (Monitor Stability) E->F G Perform Assay Readout (e.g., Viability, Signaling) F->G H Analyze Data & Validate G->H

Caption: A standardized workflow highlighting critical points for assay reproducibility.

Section 3: Data Interpretation and Mechanistic Insights

Understanding your results requires insight into BCP's known and potential mechanisms of action.

Q3: My cells are showing signs of apoptosis even at low concentrations of BCP. Is this expected, and how can I confirm the mechanism?

A3: Yes, this is a plausible outcome. While BCP is primarily known as a μ-opioid receptor agonist, many piperazine-containing compounds exhibit cytotoxic and pro-apoptotic activity in various cell lines, particularly cancer cells.[7][8][9] This effect could be an "on-target" effect in cells expressing the μ-opioid receptor or an "off-target" effect.

Potential Mechanisms:

  • Caspase-Dependent Apoptosis: A common mechanism of drug-induced cell death is the activation of a cascade of cysteine proteases called caspases.[10] This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on related compounds suggest the involvement of caspases is a strong possibility.[11][12]

  • ER Stress: Endoplasmic Reticulum (ER) stress can be induced by various cellular insults and can lead to apoptosis, often involving the caspase signaling pathway.[11]

Experimental Protocol: Investigating Apoptosis

  • Confirm Apoptosis: Use an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Assess Caspase Activation:

    • Measure the activity of key executioner caspases like Caspase-3 and Caspase-7 using a luminogenic or fluorogenic substrate.

    • Perform a Western blot to detect the cleavage of PARP, a well-known substrate of activated Caspase-3.[12]

  • Inhibit Caspases: Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding BCP.[13] If the inhibitor rescues the cells from BCP-induced death, it strongly suggests a caspase-dependent mechanism.

Simplified Intrinsic Apoptosis Pathway

G BCP BCP Treatment Mito Mitochondrial Stress BCP->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential pathway for BCP-induced caspase-dependent apoptosis.

Q4: I am not observing any effect of BCP in my assay. What are the most common reasons?

A4: A null result can be just as informative as a positive one, provided you can rule out technical errors.

Troubleshooting a Lack of Effect

Potential CauseRecommended Action
Compound Inactivity Verify Source & Purity: Ensure the compound is from a reputable source. Check Storage: Confirm it was stored correctly (cold, dark, dry) to prevent degradation.[1]
Insufficient Concentration Perform a Dose-Response: Test a wide range of concentrations (e.g., from low nM to high µM) to ensure you are not missing the active window. The potency of related analogs can vary significantly.[14][15]
Cell Line Insensitivity Check Receptor Expression: Verify that your cell line expresses the target receptor (μ-opioid receptor). Use RT-qPCR or Western blot. If expression is low or absent, the cells will not respond to an agonist.
Incorrect Assay Endpoint Choose a Relevant Readout: Ensure your assay measures a downstream effect of your target. For a μ-opioid receptor agonist, consider a cAMP assay (activation typically inhibits adenylyl cyclase) or a β-arrestin recruitment assay.[15]
Assay Timing Run a Time-Course Experiment: The effect may be transient. Measure the response at several time points (e.g., 15 min, 1h, 6h, 24h) to capture the peak activity.
Q5: I suspect BCP might have off-target effects. What other pathways could a cinnamylpiperazine compound modulate?

A5: This is an excellent question. The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is found in drugs that hit a wide array of biological targets.[15] While BCP's primary target is the μ-opioid receptor, it is wise to consider potential off-target activities, especially at higher concentrations.[7][16][17]

Potential Off-Target Pathways:

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway regulating cell growth, proliferation, and survival.[18] It is frequently dysregulated in cancer, and numerous inhibitors targeting this pathway have been developed.[19][20] Some piperazine derivatives have been shown to modulate this pathway.[21] An unexpected anti-proliferative effect of BCP could potentially be mediated through inhibition of this pathway.

  • Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication.[9] Certain fluoroquinolones, which also contain a piperazine ring, exert their anticancer effects by inhibiting these enzymes.[9]

  • Other GPCRs and Ion Channels: The cinnamylpiperazine motif is found in drugs that target various receptors and channels.[22] Screening against a panel of receptors is the only definitive way to rule out broad off-target activity.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT recruits & activates mTOR mTORC1 AKT->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes BCP BCP (Potential Off-Target) BCP->PI3K potential inhibition

Caption: The PI3K/Akt/mTOR pathway and a potential off-target inhibitory role for BCP.

References
  • Li, Y., et al. (2021). Endoplasmic reticulum stress promoting caspase signaling pathway-dependent apoptosis contributes to bone cancer pain in the spinal dorsal horn. PubMed Central. Retrieved from [Link]

  • Singh, S., et al. (2025). Strategic advancements in targeting the PI3K/AKT/mTOR pathway for Breast cancer therapy. Biochemical Pharmacology. Retrieved from [Link]

  • Zeng, Q., et al. (2024). PI3K/AKT/mTOR signaling regulates BCP ceramic-induced osteogenesis. PubMed. Retrieved from [Link]

  • Ech-Chafay, H., et al. (2025). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucinnazine. Retrieved from [Link]

  • Aubert, M., & Blaho, J. A. (2001). Bcl-2 Blocks a Caspase-Dependent Pathway of Apoptosis Activated by Herpes Simplex Virus 1 Infection in HEp-2 Cells. PubMed Central. Retrieved from [Link]

  • Papsun, D. M., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of BCP on caspase-3 (A), caspase-9 (B), BCL-2 (C), BAX (D),.... Retrieved from [Link]

  • Safavi, M., et al. (2018). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Irikura, T., et al. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wood, D. E., et al. (1999). Caspase-dependent activation of calpain during drug-induced apoptosis. Journal of Biological Chemistry. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Central Nervous System (CNS)-Acting Chemicals. Retrieved from [Link]

  • LookChem. (n.d.). N-Butyryl-N'-cinnamyl-piperazine. Retrieved from [Link]

  • PLOS Computational Biology. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Retrieved from [Link]

  • ResearchGate. (n.d.). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?. Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration-response (cell death) curves of the tested piperazine.... Retrieved from [Link]

  • Głodowska, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Retrieved from [Link]

  • Wang, T.-H., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Retrieved from [Link]

  • Lai, C. K. G., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]

  • ResearchGate. (n.d.). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Retrieved from [Link]

  • K Juel, C., & V G Wulf, H. (2012). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • El-Nassan, H. B., et al. (2024). Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. PubMed Central. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Kirschenbaum, B. E., & Latiolais, C. J. (n.d.). Composition of Drug Stability in Glass Versus Plastic Containers: Analysis of Prefilled Syringe Admixtures. Retrieved from [Link]

  • Ziegler, S., et al. (2013). Searching for the Protein Targets of Bioactive Molecules. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of cinnamyl piperazine derivative cinnarizine.... Retrieved from [Link]

Sources

Enhancing the stability of 1-Butyryl-4-cinnamylpiperazine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to ensuring the stability of 1-Butyryl-4-cinnamylpiperazine (BCP), also known as Bucinnazine or AP-237, in stock solutions. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to maintain the integrity of your experiments.

Technical Support Center: this compound (BCP)

This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical concerns you may encounter. We will delve into the fundamental chemistry of BCP to explain the "why" behind our recommendations, ensuring you can make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

1. Solubility and Solvent Selection

  • Q1: What is the best solvent for preparing a concentrated stock solution of BCP?

    A1: this compound is readily soluble in polar aprotic solvents.[1] For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. It effectively solvates both the polar piperazine core and the more nonpolar butyryl and cinnamyl groups.[1] While the compound is also soluble in dimethylformamide (DMF), DMSO is generally preferred due to its lower toxicity in cell-based assays. The aqueous solubility of BCP is poor and highly pH-dependent.[1]

  • Q2: I need to use BCP in an aqueous buffer for my assay. How can I improve its aqueous solubility?

    A2: The poor aqueous solubility of BCP is a significant challenge. The piperazine moiety is basic, meaning its ionization state—and thus its solubility—is dependent on pH.[1][2] At physiological pH, a significant portion of the molecule is in its neutral, less soluble form. To improve solubility in aqueous media:

    • pH Adjustment: Lowering the pH of the buffer will protonate the piperazine nitrogens, increasing the molecule's polarity and aqueous solubility.[1][2] Maximum aqueous solubility is typically observed at a pH of 2-3.[1] However, you must ensure that the required acidic pH is compatible with your experimental system (e.g., cells, proteins).

    • Salt Formation: Using a salt form of the compound, such as this compound hydrochloride, can significantly enhance aqueous solubility compared to the free base.[1][2]

2. Stability and Degradation Pathways

  • Q3: What are the primary stability concerns for BCP in a stock solution?

    A3: The chemical structure of BCP contains three key functional groups susceptible to degradation: an amide , a tertiary amine (piperazine) , and a cinnamyl group with a conjugated double bond.[1][3] Therefore, the primary degradation pathways of concern are hydrolysis , oxidation , and photodegradation .[4] Inconsistent experimental results are often a sign of compound degradation.[5][6]

  • Q4: Can you explain the potential degradation pathways in more detail?

    A4: Certainly. Understanding these pathways is critical for prevention.

    • Hydrolysis: The butyryl-amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[7][8][9][10] This hydrolysis would result in the formation of N-cinnamyl-piperazine and butyric acid, leading to a loss of the compound's intended activity.

    • Oxidation: The cinnamyl group and the piperazine ring's nitrogen atoms are potential sites for oxidation.[11] The allylic double bond in the cinnamyl group can be oxidized, potentially forming cinnamaldehyde or other products.[12][13] Atmospheric oxygen can contribute to this process, which may be accelerated by exposure to light or the presence of metal ions.

    • Photodegradation: The conjugated system of the cinnamyl group (aromatic ring and double bond) can absorb UV and visible light.[14][15] This absorbed energy can lead to reactions such as cis-trans isomerization of the double bond or cycloaddition reactions, altering the molecule's shape and its ability to interact with its biological target.[14][16]

Below is a diagram illustrating the potential degradation points on the BCP molecule.

BCP_Degradation cluster_main This compound (BCP) Structure cluster_pathways Potential Degradation Pathways BCP_structure BCP_structure hydrolysis Amide Hydrolysis (Cleavage of Butyryl Group) oxidation Oxidation (At Cinnamyl Double Bond or Piperazine Nitrogens) photo Photodegradation (Cis-Trans Isomerization) p1 p1->hydrolysis p2 p2->oxidation p3 p3->photo

Caption: Potential degradation pathways for BCP.

3. Storage and Handling

  • Q5: What are the definitive best practices for storing BCP as a solid and as a stock solution?

    A5: Proper storage is the most critical factor in preventing degradation. Based on best practices for bioactive small molecules, the following conditions are mandatory.[6][17][18][19]

    Storage FormatConditionTemperatureDurationRationale
    Solid (Neat) Dry, protected from light-20°CLong-term (months to years)Minimizes hydrolysis, oxidation, and photodegradation. Low temperature reduces molecular mobility and reaction rates.[1][20]
    Stock Solution Tightly sealed, single-use aliquots, protected from light-20°CShort-term (up to 1 month)Aliquoting prevents contamination and repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[17][18]
    Stock Solution Tightly sealed, single-use aliquots, protected from light-80°CMid-term (up to 6 months)Lower temperature further slows degradation kinetics for longer-term solution storage.[17][18]
  • Q6: I've observed precipitation in my stock solution after taking it out of the freezer. What should I do?

    A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if some solvent has evaporated.

    • Warm Gently: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.[6][19]

    • Re-dissolve: Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate briefly to ensure the compound is fully redissolved before making dilutions.

    • Verify Concentration: If precipitation is a recurring issue, consider preparing a slightly less concentrated stock solution.

4. Troubleshooting Experimental Inconsistency

  • Q7: My experimental results using BCP are inconsistent from week to week. Could this be a stability issue?

    A7: Yes, this is a classic sign of compound degradation.[5][6] A gradual loss of potency or variable results often points to the stock solution degrading over time. If you suspect degradation, it is crucial to prepare a fresh stock solution from the solid compound. For critical experiments, always use a freshly prepared solution or a solution from a new, unopened aliquot.[5]

The following workflow can help troubleshoot these issues.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_age Is the stock solution >1 month old (at -20°C) or subject to multiple freeze-thaw cycles? start->check_age visual_check Visually inspect the solution. Is it clear? Any color change or precipitate? check_age->visual_check No prepare_fresh ACTION: Prepare a fresh stock solution from solid. check_age->prepare_fresh Yes visual_check->prepare_fresh Yes use_new_aliquot ACTION: Use a new, unopened aliquot. visual_check->use_new_aliquot No proceed Proceed with experiment using fresh/verified solution. prepare_fresh->proceed analytical_verify Optional (Advanced): Verify integrity via HPLC/LC-MS. use_new_aliquot->analytical_verify use_new_aliquot->proceed analytical_verify->proceed

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM BCP Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for subsequent dilution into experimental media.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Pre-use Preparation: Allow the container of solid BCP to equilibrate to room temperature before opening to minimize moisture absorption.[19]

  • Weighing: Accurately weigh a precise amount of BCP solid. For example, to prepare 1 mL of a 10 mM solution (Molar Mass ≈ 272.39 g/mol ), you would weigh 2.72 mg.

  • Dissolution: Add the weighed solid to a sterile vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) can be used if necessary, but avoid excessive heat.[6]

  • Aliquoting: Immediately dispense the stock solution into small, single-use volumes in amber-colored, tightly sealed cryovials. For example, aliquot into 20 µL or 50 µL volumes.

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for short-term use or -80°C for longer-term storage.[18]

Protocol 2: Quality Control Check for Stock Solutions

Objective: To perform a basic check for degradation before use in a critical experiment.

Procedure:

  • Thaw: Retrieve a single aliquot from the freezer and allow it to thaw completely at room temperature.

  • Visual Inspection: Hold the vial against a light and a dark background. The solution should be clear, colorless, and free of any particulate matter or precipitate. A yellow or brown tint may indicate oxidation or other degradation.

  • Solubility Check: When diluting the stock into your aqueous assay buffer, observe the solution carefully. Any immediate cloudiness or precipitation indicates that you have exceeded the compound's solubility limit in that specific medium. If this occurs, you may need to lower the final concentration or adjust the buffer's pH.

  • Advanced Analysis (Optional): For rigorous quality control in GMP or late-stage development settings, a stability-indicating HPLC method should be used to separate and quantify the parent compound from potential degradants.[5]

References

  • Dalal Institute. Hydrolysis of Esters and Amides. [Link]

  • Chemistry LibreTexts. (2026). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Scribd. Hydrolysis of Esters and Amides Explained. [Link]

  • TSFX. Hydrolysis of Esters and Amides. [Link]

  • ACS Publications. Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. [Link]

  • National Institutes of Health (NIH). (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • MDPI. (2021). Selective Oxidation of Cinnamyl Alcohol to Cinnamaldehyde over Functionalized Multi-Walled Carbon Nanotubes Supported Silver-Cobalt Nanoparticles. [Link]

  • International Journal of Chemical Studies. (2018). Kinetics and mechanism of oxidation of cinnamyl alcohol by N-chloro p-toluene sulphonamide (Chloramine-T). [Link]

  • University of York. The selective oxidation of cinnamyl alcohol to cinnamic acid: A lesson in active site spatial control and process scale-up. [Link]

  • Royal Society of Chemistry. (2014). Oxidation of cinnamyl alcohol using bimetallic Au–Pd/TiO2 catalysts: a deactivation study in a continuous flow packed bed microreactor. [Link]

  • Studylib. PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis. [Link]

  • Captivate Bio. Small Molecules FAQs. [Link]

  • Royal Society of Chemistry. (2012). CHAPTER 6: Photochemical Degradation. [Link]

  • ResearchGate. (2014). Mechanism for the formation of conjugated double bonds. [Link]

  • DiVA. (2015). A photodegradation study of conjugated polymers for organic solar cells by absorption spectroscopy and atomic force microscopy. [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs.in solution?. [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • ResearchGate. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. [Link]

  • ResearchGate. (2007). Stability and Photodegradation Mechanisms of Conjugated Polymer/Fullerene Plastic Solar Cells. [Link]

  • PubMed. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. [Link]

  • Wikipedia. Bucinnazine. [Link]

  • PubMed. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. [Link]

  • Pipzine Chemicals. 1-Benzhydryl-4-trans-cinnamylpiperazine. [Link]

  • LookChem. N-Butyryl-N'-cinnamyl-piperazine. [Link]

  • Google Patents. US3625965A - 1-CINNAMYL-4-LOWER ALKYLCARBONYL-or 4-PHENYLCARBONYL PIPERIZINES.
  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]

  • MDPI. (2020). Catalytic Degradation of Nerve Agents. [Link]

  • IJNRD. (2018). Degradation Profiling of Pharmaceuticals: A Review. [Link]

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Best practices for handling and storage of 1-Butyryl-4-cinnamylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butyryl-4-cinnamylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and troubleshooting common experimental issues. The information herein is a synthesis of established principles for handling similar chemical structures, including piperazine and cinnamyl derivatives, to ensure the integrity of your research.

I. Compound Overview

This compound, also known as bucinnazine or AP-237, is a synthetic opioid analgesic.[1] Its molecular structure consists of a piperazine core with butyryl and cinnamyl group substitutions, which are key to its pharmacological activity.[1] Understanding the chemical nature of these components is crucial for proper handling and storage. The piperazine ring provides hydrophilic character, while the cinnamyl and butyryl groups contribute to its lipophilicity.[1]

Key Chemical Properties
PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O[1]
Molar Mass~272.392 g/mol [1]
Predicted pKa6.78 ± 0.10[1]
SolubilitySoluble in DMSO, not in water.[1]

II. Handling and Storage Best Practices

Proper handling and storage are paramount to maintain the stability and integrity of this compound, ensuring reproducible experimental outcomes.

Storage Recommendations

For optimal stability, this compound should be stored under the following conditions:

ConditionShort-term (days to weeks)Long-term (months to years)
Temperature0 - 4 °C-20 °C
AtmosphereDryDry
LightDarkDark

Source: Smolecule[1]

Causality Behind Storage Choices:

  • Low Temperature: Storing at reduced temperatures, such as -20°C for the long term, minimizes the rate of potential degradation reactions.[2]

  • Dry Environment: The piperazine moiety can be hygroscopic.[3] Storing in a dry environment, potentially with a desiccant, prevents moisture absorption which could lead to hydrolysis or other forms of degradation.[2]

  • Protection from Light: Compounds with cinnamyl groups can be light-sensitive.[2][3] Storing in amber vials or in the dark protects the compound from photolytic degradation.[2]

Handling Procedures

When handling this compound, always adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4][6][7]

  • Avoid Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.

  • Weighing: For weighing, use an analytical balance in a draft-free enclosure.

III. Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Poor Aqueous Solubility

Observation: The compound precipitates out of solution in aqueous buffers.

Cause: this compound has limited water solubility due to its lipophilic character.[1] Its solubility is also pH-dependent due to the piperazine nitrogen atoms.[1]

Troubleshooting Steps:

  • pH Adjustment: The compound's solubility is highest at acidic pH (pH 2-3) where the piperazine nitrogens are fully protonated.[1] Consider adjusting the pH of your buffer if your experiment allows.

  • Use of Co-solvents: For in vitro assays, a common practice is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[1][8]

    • Important: Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.[8]

Issue 2: Inconsistent Experimental Results

Observation: Variability in bioassay results or chromatographic peak areas.

Cause: This can often be attributed to compound degradation or improper solution preparation.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_compound Verify Compound Integrity start->check_compound check_storage Review Storage Conditions (Temp, Light, Moisture) check_compound->check_storage run_qc Perform QC Analysis (e.g., HPLC, LC-MS) check_compound->run_qc degraded Compound Degraded run_qc->degraded Purity < 95% or Degradants Present stable Compound Stable run_qc->stable Purity Acceptable check_solution Evaluate Solution Preparation stable->check_solution check_solubility Confirm Solubility in Assay Buffer check_solution->check_solubility check_freeze_thaw Assess Freeze-Thaw Cycles check_solution->check_freeze_thaw precipitate Precipitation Observed check_solubility->precipitate degradation_in_solution Degradation in Solution check_freeze_thaw->degradation_in_solution Multiple Cycles optimize_buffer Action: Optimize Buffer/Co-solvent precipitate->optimize_buffer no_precipitate No Precipitation aliquot Action: Aliquot Stock Solutions degradation_in_solution->aliquot prepare_fresh Action: Prepare Fresh Solutions aliquot->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Chromatographic Problems (HPLC/LC-MS)

Observation: Peak tailing, broadening, or shifting retention times.

Cause: These issues can stem from interactions between the basic piperazine moiety and the stationary phase, or from mobile phase incompatibility.

Troubleshooting Steps:

  • Mobile Phase Additives: The addition of a small amount of a modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (for reverse-phase chromatography), can improve peak shape by protonating the piperazine nitrogens and reducing their interaction with the silica support.

  • Column Choice: Consider using a column with end-capping or a different stationary phase that is more compatible with basic compounds.

  • Solvent Quality: Always use high-purity, LC-MS grade solvents to avoid contamination that can lead to baseline noise and adduct formation.[9]

IV. Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: It is recommended to prepare a high-concentration stock solution in a dry, high-purity solvent like DMSO.[1][8] For example, a 10 mM stock solution. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.[8]

Q2: Is this compound sensitive to oxidation?

A2: The cinnamyl group can be susceptible to oxidation.[10] To mitigate this, store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.[10] When preparing solutions, using degassed solvents can also be beneficial.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways could include hydrolysis of the amide bond and oxidation of the cinnamyl group.[10] The piperazine ring is generally stable, but the overall molecule's stability is influenced by its substituents.

Q4: How do I confirm the purity of my this compound sample?

A4: The purity of the compound should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][11]

V. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.72 mg) in a clean, sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration (e.g., for 2.72 mg, add 1 mL of DMSO).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected (amber) vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.[1][12]

Protocol 2: Visual Solubility Assessment in Aqueous Buffer

This protocol helps determine the practical solubility limit in your experimental buffer.

  • Prepare Buffer: In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., 1 mL).

  • Add Compound Stock: Add a small volume of your concentrated DMSO stock solution of this compound to the buffer.

  • Mix: Gently vortex the solution.

  • Incubate: Let the solution stand under your experimental conditions (e.g., 37°C) for 1-2 hours.[8]

  • Observe: Visually inspect the solution against a dark background for any signs of precipitation.[8] Centrifuging the tube can also help visualize any pellet.[8]

Decision-Making Flowchart for Experimental Setup

Caption: A decision-making flowchart for preparing this compound for experiments.

VI. References

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Available at: [Link]

  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available at: [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Available at: [Link]

  • Canadian Scientific. (2024, August 26). Lab Best Practices: 3 Tips to Achieve Safe & Smart Chemical Storage. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINE. Available at: [Link]

  • NJ.gov. (n.d.). PIPERAZINE - HAZARD SUMMARY. Available at: [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cinnamyl alcohol. Available at: [Link]

  • British Pharmacopoeia. (2018, October 11). Safety data sheet - 1,4-bis(4-Chlorobenzhydryl)piperazine. Available at: [Link]

  • Loba Chemie. (n.d.). CINNAMYL ALCOHOL EXTRA PURE. Available at: [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 1-Benzhydryl-4-trans-cinnamylpiperazine. Available at: [Link]

  • PubChem. (n.d.). 1-Cinnamylpiperazine. Available at: [Link]

  • PubMed. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Available at: [Link]

Sources

Technical Support Center: Interpreting Unexpected Results in 1-Butyryl-4-cinnamylpiperazine (Bucinnazine) Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound ID: 1-Butyryl-4-cinnamylpiperazine (Also known as: Bucinnazine, AP-237) CAS: 17719-89-0 Target Class:


-Opioid Receptor Agonist[1][2][3]

Executive Summary

This technical guide addresses non-standard experimental outcomes associated with This compound (BCP) . As a piperazine derivative featuring both a lipophilic cinnamyl group and a hydrolyzable butyryl amide, BCP presents unique stability and solubility challenges that often manifest as "unexpected results" in potency assays and chromatographic separations.

This guide is structured into three diagnostic modules:

  • Chemical Stability: Diagnosing degradation products (mass shifts).[2][3]

  • Analytical Chromatography: Resolving peak tailing and retention shifts.

  • Biological Assays: Troubleshooting potency discrepancies (In Vitro vs. In Vivo).

Module 1: Chemical Stability & Degradation Diagnostics

For researchers observing unexpected mass spectra peaks or purity drops.[1]

The Issue: "I see unexpected masses in my LC-MS spectrum (+16, +18, or -70 Da)."

Root Cause Analysis: BCP contains two chemically sensitive motifs: the cinnamyl alkene (susceptible to oxidation) and the butyryl amide (susceptible to hydrolysis).

  • Oxidative Instability (+16 Da): The cinnamyl double bond is electron-rich and prone to epoxidation or N-oxidation at the tertiary piperazine nitrogen under ambient air/light exposure.[1][2][3]

  • Hydrolytic Instability (-70 Da / +18 Da): The amide bond is labile.[2][3] Hydrolysis cleaves the butyryl group, resulting in 1-cinnamylpiperazine and butyric acid.[2][3]

Diagnostic Workflow

BCP_Degradation BCP Parent: BCP (MW 272.4) Oxidation Oxidation Pathway (Air/Light) BCP->Oxidation Hydrolysis Hydrolysis Pathway (Acid/Base/Enzyme) BCP->Hydrolysis Epoxide Epoxide/N-Oxide (+16 Da: m/z ~289) Oxidation->Epoxide + O Cleavage 1-Cinnamylpiperazine (Loss of Butyryl: m/z ~202) Hydrolysis->Cleavage - C4H7O

Figure 1: Primary degradation pathways for this compound leading to common mass spectral artifacts.[1][2][3]

Corrective Protocols
  • Storage: Store solid BCP at -20°C under argon. DMSO stock solutions are stable for <1 month at -20°C; avoid freeze-thaw cycles.[1][2][3]

  • Solvent Choice: Avoid protic solvents (methanol/water) for long-term stock storage to prevent slow hydrolysis.[1][2][3] Use anhydrous DMSO or Acetonitrile.[2][3]

Module 2: Analytical Anomalies (HPLC/LC-MS)

For researchers observing peak tailing, splitting, or retention time drifts.[1][2][3][4]

The Issue: "My HPLC peak is tailing significantly or splitting."

Root Cause Analysis: The piperazine nitrogen (N4) in BCP is basic (predicted pKa ~7-8).[1][2][3]

  • Silanol Interaction: At neutral or low pH, the protonated nitrogen interacts electrostatically with residual silanol groups (Si-O⁻) on the silica column backbone, causing severe tailing.

  • Peak Splitting: Often caused by injecting the sample in a solvent stronger than the mobile phase (e.g., 100% DMSO injection into a 5% ACN gradient start).

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Severe Tailing (Asymmetry > 1.5) Silanol interaction with piperazine N.Add Modifier: Use 0.1% Triethylamine (TEA) or switch to high-pH stable columns (e.g., XBridge C18) at pH 9.5 to deprotonate the amine.[1][2][3]
Split Peak / Fronting Solvent mismatch (Strong solvent effect).[2][3][4]Dilute Sample: Ensure sample diluent matches initial mobile phase (e.g., 10% ACN/Water).[3] Reduce injection volume (<5 µL).
Ghost Peaks Carryover of lipophilic cinnamyl moiety.[2]Wash Cycle: Implement a needle wash with high organic content (e.g., 50:50 MeOH:IPA + 0.1% Formic Acid).[3]
Recommended HPLC Method Parameters
  • Column: C18 End-capped (e.g., Phenomenex Kinetex or Waters BEH).[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 10).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: BCP is lipophilic; ensure the gradient reaches 95% B to elute the compound fully.

Module 3: Biological Variability (Potency Shifts)

For researchers observing discrepancies between IC50/EC50 values across different assays.[1][3]

The Issue: "My in vitro potency (IC50) is 10x weaker than reported literature values."

Root Cause Analysis:

  • Non-Specific Binding (NSB): The cinnamyl and butyryl groups make BCP significantly lipophilic (LogP ~2.5).[3] It adheres avidly to plasticware (pipette tips, reservoirs) and serum proteins.[3]

  • Metabolic Instability: In microsome assays, the cinnamyl group is rapidly metabolized (hydroxylation/oxidation), leading to a false "low potency" if the parent compound is depleted before receptor equilibrium.

Validation Workflow: The "Potency Check"

Potency_Troubleshoot Start Unexpected High IC50/EC50 Step1 1. Check Solubility/NSB Start->Step1 Decision1 Did you use BSA/CHAPS? Step1->Decision1 Step2 2. Check Metabolic Stability Decision2 Is assay time > 30 mins? Step2->Decision2 Decision1->Step2 Yes Action1 Add 0.1% BSA or 0.01% CHAPS to buffer Decision1->Action1 No Action2 Measure concentration at End-of-Assay via LC-MS Decision2->Action2 Yes

Figure 2: Logic flow for identifying false negatives in biological assays.

Protocol: Minimizing Non-Specific Binding
  • Buffer: Supplement assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 . This acts as a "sacrificial" surface blocker.[2][3]

  • Labware: Use Low-Retention pipette tips and glass-coated plates if possible.

  • Serial Dilution: Perform serial dilutions in DMSO, then transfer to aqueous buffer immediately before use. Do not store dilute aqueous solutions of BCP.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6005081, Bucinnazine. Retrieved from [Link][1][3]

  • Resnik, K. N. (2022). Identification of the New Synthetic Opioid Bucinnazine and its Metabolites using Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Virginia Commonwealth University Scholars Compass. Retrieved from [Link]

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Validation & Comparative

1-Butyryl-4-cinnamylpiperazine vs. morphine: a comparative analysis of analgesic potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, data-driven comparison between 1-Butyryl-4-cinnamylpiperazine (AP-237/Bucinnazine) and Morphine . It is designed for researchers requiring actionable insights into analgesic potency, mechanistic differentiation, and experimental validation.

Executive Summary

This compound (Standardized Name: Bucinnazine; Lab Code: AP-237) is an acyl-piperazine opioid analgesic.[1][2] Unlike Morphine , which relies on a rigid phenanthrene alkaloid structure, AP-237 utilizes a flexible piperazine core.

Clinical and experimental data establish that AP-237 exhibits approximately 1/3 the analgesic potency of Morphine when administered parenterally. However, it is characterized by a significantly faster onset of action and a distinct lipophilic profile that alters its biodistribution. While originally marketed (primarily in Asia) as having a "lower addiction liability," modern pharmacological scrutiny confirms it acts as a full agonist at the


-opioid receptor (MOR) with dose-dependent respiratory depression and tolerance liabilities similar to classical opioids.

Chemical Architecture & Structure-Activity Relationship (SAR)

The structural divergence between these two compounds dictates their receptor binding kinetics and metabolic stability.

FeatureMorphine (Benchmark)This compound (AP-237)
Core Scaffold Pentacyclic Phenanthrene (Rigid)Piperazine (Flexible)
Key Moiety 3-OH & 6-OH groups (Polar)Cinnamyl group (Lipophilic)
Receptor Binding Orthosteric MOR bindingOrthosteric MOR binding (Distinct sub-pocket)
Lipophilicity (LogP) ~0.89 (Low CNS penetration rate)~2.5 (Rapid BBB crossing)
Metabolism Glucuronidation (M3G/M6G)Hydrolysis of butyryl chain; N-dealkylation

SAR Insight: The cinnamyl side chain of AP-237 mimics the phenethyl group found in fentanyl-class opioids, contributing to its rapid blood-brain barrier (BBB) penetration. However, the piperazine core lacks the rigid "T-shape" conformation of tyrosine-mimicking alkaloids, resulting in lower intrinsic affinity (


) for the MOR compared to morphine.

Mechanism of Action: Signal Transduction

Both compounds function as agonists at the


-opioid receptor (MOR).[3] The analgesic effect is mediated through G-protein coupled inhibition of neuronal excitability.
Pathway Visualization

The following diagram illustrates the shared signaling cascade. Note that while both drugs trigger this pathway, the efficacy (


) and residence time differ.

OpioidPathway Ligand Ligand (Morphine / AP-237) MOR Mu-Opioid Receptor (G-Protein Coupled) Ligand->MOR Binding Gi Gi/o Protein Activation MOR->Gi Conformational Change AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Ca Voltage-Gated Ca++ (Suppression) Gi->Ca Blocks Influx K Inward Rectifying K+ (Activation/Efflux) Gi->K Promotes Efflux cAMP cAMP Levels (Decrease) AC->cAMP Reduces Analgesia Hyperpolarization & Analgesia Ca->Analgesia Reduced Neurotransmitter Release K->Analgesia Membrane Stabilization

Figure 1: Signal transduction pathway for MOR agonists. Both AP-237 and Morphine suppress nociceptive transmission via cAMP reduction and ion channel modulation.

Comparative Analgesic Potency Data[1][4][5][6][7][8][9][10]

The following data aggregates results from rodent nociception assays (Tail-Flick/Hot-Plate) and clinical equivalency studies.

Table 1: Potency & Pharmacokinetic Comparison[7]
ParameterMorphine SulfateAP-237 (Bucinnazine)Ratio (AP-237 : Morphine)
Relative Potency 1.0 (Reference)~0.331 : 3
Effective Dose (

)
2.5 – 5.0 mg/kg (s.c. Mouse)10.0 – 15.0 mg/kg (s.c. Mouse)AP-237 requires higher dose
Onset of Action 15 – 30 mins (i.m./s.c.)5 – 10 mins (i.m./s.c.)AP-237 is 3x Faster
Duration of Action 4 – 5 Hours2 – 3 HoursAP-237 is shorter acting
Therapeutic Index NarrowModerateAP-237 has wider safety margin in acute setting

Data Interpretation: While AP-237 is less potent by weight, its lipophilicity allows for a "rush" onset similar to fentanyl, though with a much lower ceiling of effect. In clinical cancer pain management (China), 100mg of AP-237 is often considered roughly equivalent to 30mg of Morphine [1].

Experimental Protocol: The Validated Tail-Flick Assay

To verify these potency ratios in your own laboratory, use the following Self-Validating Protocol . This method controls for hyperalgesia and tissue damage variables.[4]

Reagents & Equipment[4][11][12]
  • Subjects: Male ICR Mice (20–25g), naive (no prior drug exposure).

  • Apparatus: Analgesiometer (Radiant heat source) with automatic timer.

  • Compounds:

    • Vehicle: 0.9% Saline.

    • Morphine Sulfate (Standard): 5 mg/kg.[4]

    • AP-237 (Test): 15 mg/kg.

Workflow Diagram

Protocol Step1 Baseline Screening (3 Readings) Decision Selection Criteria: Latency 2-4s? Step1->Decision Decision->Step1 Fail (Discard) Group Randomization (n=10/group) Decision->Group Pass Dose Administer Drug (s.c. or i.p.) Group->Dose Test Measure Latency @ 15, 30, 60 min Dose->Test Cutoff Cutoff: 10s (Prevent Tissue Damage) Test->Cutoff Safety Stop

Figure 2: Workflow for the Tail-Flick Analgesia Assay.

Step-by-Step Methodology
  • Calibration: Adjust the heat source intensity so that baseline tail withdrawal latency (TWL) for saline-treated mice is 2–4 seconds .

  • Screening: Test all mice. Exclude any subject with a baseline TWL < 2s (hyperalgesic) or > 5s (insensitive).

  • Administration: Inject compounds subcutaneously (s.c.).

  • Testing: Measure TWL at

    
    , 
    
    
    
    , and
    
    
    minutes.
  • Cutoff Rule (Crucial): If the mouse does not flick its tail within 10 seconds , manually terminate the heat and record "10s". This prevents thermal burn, which would confound subsequent data points via inflammatory pain pathways.

  • Calculation: Convert raw time to % Maximum Possible Effect (%MPE) :

    
    
    

Safety & Toxicology Profile

While AP-237 is sometimes touted in grey-market literature as having a superior safety profile, peer-reviewed data suggests a nuanced reality.

  • Respiratory Depression: Like Morphine, AP-237 causes dose-dependent respiratory depression.[5][6] However, due to its shorter half-life, the duration of respiratory risk is shorter, potentially making it safer for acute, monitored settings [2].

  • Tolerance: Tolerance to AP-237 develops rapidly, often faster than Morphine due to the "peak and trough" pharmacokinetics driven by its short duration.

  • Causticity: Unlike Morphine, AP-237 (and its 2-methyl analogue) is reported to be caustic to veins and tissues in solution, presenting a risk of phlebitis in intravenous formulations [3].

References

  • World Health Organization (WHO). (2019). Critical Review Report: 2-Methyl-AP-237 and related acyl piperazines. Expert Committee on Drug Dependence. Link

  • Li, J., et al. (2012). "Analgesic effects and pharmacokinetics of Bucinnazine." Chinese Journal of Clinical Pharmacology. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Current NPS Threats: Synthetic Opioids. Global SMART Programme. Link

  • D'Amour, F. E., & Smith, D. L. (1941). "A method for determining loss of pain sensation."[4][7] Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79. (Seminal paper for Tail-Flick protocol). Link

Sources

A Comparative Pharmacological Profile of 1-Butyryl-4-cinnamylpiperazine and 2-Methyl-AP-237 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro and In Vivo Characteristics of Two Novel Synthetic Opioids

Introduction

The landscape of opioid research is in a constant state of flux with the continuous emergence of novel synthetic opioids (NSOs). Among these, the cinnamylpiperazine class has garnered significant attention. This guide provides a detailed comparative analysis of the pharmacological profiles of two key members of this class: 1-Butyryl-4-cinnamylpiperazine (also known as AP-237 or bucinnazine) and its methylated analog, 2-Methyl-AP-237.

This compound was first synthesized in Japan in the 1970s and has seen clinical use in China for the treatment of pain, particularly in cancer patients.[1] In contrast, 2-Methyl-AP-237 is a more recent derivative that has primarily been identified in the illicit drug market since 2019.[2][3] Both compounds are recognized as potent µ-opioid receptor (MOR) agonists.[4][5] This guide will delve into their comparative receptor binding affinities, functional activities, and in vivo effects, providing researchers and drug development professionals with a comprehensive understanding of their pharmacological nuances.

Chemical Structures

A fundamental understanding of the chemical structures of these compounds is crucial as it underpins their pharmacological activity. This compound features a piperazine core with a butyryl group at one nitrogen and a cinnamyl group at the other.[1] 2-Methyl-AP-237 is a structural analog, distinguished by the addition of a methyl group on the piperazine ring.[2]

In Vitro Pharmacological Profile: A Head-to-Head Comparison

The interaction of these compounds with opioid receptors at a molecular level provides critical insights into their potency and selectivity. This is primarily assessed through radioligand binding assays to determine binding affinity (Ki) and functional assays to measure agonist efficacy (EC50 and Emax).

Opioid Receptor Binding Affinity

Radioligand binding assays are a cornerstone in pharmacological characterization, quantifying the affinity of a compound for a specific receptor.[4] In these assays, the test compound's ability to displace a radiolabeled ligand with known high affinity for the receptor is measured. A lower inhibition constant (Ki) signifies a higher binding affinity.

2-Methyl-AP-237 has been shown to have a notable affinity for the µ-opioid receptor, with a Ki value of 12.9 nM.[3] It exhibits high selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors, with Ki values of 2910 nM and 5259 nM, respectively.[3] This indicates a significantly weaker interaction with the latter two receptor subtypes.

While specific Ki values for This compound from recent comparative studies are not as readily available in the literature, it is consistently described as a potent and selective µ-opioid receptor agonist.[5]

Functional Activity at the µ-Opioid Receptor

Functional assays, such as the GTPγS binding assay and β-arrestin recruitment assays, are pivotal in determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and with what efficacy and potency.

The GTPγS binding assay measures the activation of G-proteins, a key step in the signaling cascade following agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor.[6] The β-arrestin recruitment assay , on the other hand, quantifies the recruitment of β-arrestin proteins to the activated receptor, a process involved in receptor desensitization and internalization, as well as in mediating certain cellular responses.[7]

For 2-Methyl-AP-237 , in a [35S]GTPγS binding assay, it demonstrated low potency and efficacy, with an EC50 of 620 nM and an Emax of 46.7% compared to the standard agonist DAMGO.[3] In a β-arrestin 2 recruitment assay, 2-Methyl-AP-237 was found to be the most efficacious among the tested cinnamylpiperazines, with an Emax of 125% relative to hydromorphone.[7]

For This compound (AP-237) , data from a β-arrestin 2 recruitment assay showed it to be a potent µ-opioid receptor agonist, though less efficacious than its methylated counterpart in this specific assay.[7]

The following table summarizes the available quantitative data for a direct comparison:

Pharmacological ParameterThis compound (AP-237)2-Methyl-AP-237Reference Compounds
µ-Opioid Receptor Binding Affinity (Ki, nM) Data not available12.9[3]Fentanyl: ~0.39 nM, Morphine: ~1.8 nM
δ-Opioid Receptor Binding Affinity (Ki, nM) Data not available2910[3]
κ-Opioid Receptor Binding Affinity (Ki, nM) Data not available5259[3]
GTPγS Functional Assay (µ-OR)
EC50 (nM)Data not available620[3]DAMGO: 25.2 nM[3]
Emax (%)Data not available46.7 (vs DAMGO)[3]DAMGO: 100%[3]
β-Arrestin 2 Recruitment Assay (µ-OR)
EC50 (nM)>1000[7]334[7]Hydromorphone: 31.8 nM[7]
Emax (%)100 (vs Hydromorphone)[7]125 (vs Hydromorphone)[7]Hydromorphone: 100%[7]

In Vivo Pharmacological Profile: Analgesic Effects

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Animal models of nociception, such as the hot plate test, are commonly used to assess the analgesic properties of novel compounds.

The hot plate test measures the latency of a rodent's response to a thermal stimulus, providing an indication of the compound's central analgesic effects.[2] An increased latency to respond (e.g., paw licking or jumping) after drug administration signifies an analgesic effect.

2-Methyl-AP-237 has demonstrated analgesic effects in rodents in the hot plate test.[2] In vivo drug discrimination studies in rats indicated that 2-methyl-AP-237 fully substitutes for the discriminative stimulus effects of morphine and is approximately four times more potent than morphine in this paradigm.[2]

This compound (AP-237) has been reported to have an analgesic potency comparable to that of morphine.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for the key assays discussed are provided below.

Radioligand Binding Assay for Opioid Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the specific human opioid receptor subtype (µ, δ, or κ) are prepared from transfected cell lines (e.g., CHO or HEK293 cells).

    • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.

    • Competitive Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.

    • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity
  • Objective: To determine the potency (EC50) and efficacy (Emax) of the test compounds as agonists at the µ-opioid receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared.

    • Assay Buffer: A buffer containing GDP (to facilitate the exchange of [³⁵S]GTPγS for GDP) and MgCl₂ is used.

    • Incubation: Membranes are incubated with a constant concentration of [³⁵S]GTPγS and increasing concentrations of the test compound.

    • Termination: The reaction is terminated by rapid filtration.

    • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

    • Data Analysis: The EC50 and Emax values are determined by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Hot Plate Test for Analgesia in Rodents
  • Objective: To assess the central analgesic activity of the test compounds.

  • Methodology:

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

    • Acclimation: Animals (e.g., mice or rats) are acclimated to the testing room and apparatus.

    • Baseline Latency: The baseline latency for each animal to exhibit a nociceptive response (e.g., paw licking, shaking, or jumping) is recorded before drug administration. A cut-off time is set to prevent tissue damage.

    • Drug Administration: The test compound is administered via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

    • Post-treatment Latency: At various time points after drug administration, the latency to the nociceptive response is measured again.

    • Data Analysis: The analgesic effect is expressed as the maximum possible effect (%MPE) calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 (the dose that produces 50% of the maximum possible effect) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.

G cluster_0 μ-Opioid Receptor Signaling Agonist Opioid Agonist (e.g., 2-Methyl-AP-237) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Cellular Response (Analgesia) cAMP->Effector Internalization Receptor Internalization Arrestin->Internalization

Caption: Simplified µ-opioid receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Separate Bound & Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for radioligand binding assay.

G cluster_2 Hot Plate Test Workflow start Start acclimate Acclimate Animal start->acclimate baseline Measure Baseline Response Latency acclimate->baseline administer Administer Test Compound baseline->administer test Measure Post-Treatment Response Latency administer->test analyze Analyze Data (Calculate %MPE, ED50) test->analyze end End analyze->end

Caption: Workflow for the hot plate test.

Conclusion

This comparative guide provides a detailed pharmacological overview of this compound and 2-Methyl-AP-237, two structurally related synthetic opioids. The available data indicate that both compounds are potent µ-opioid receptor agonists. 2-Methyl-AP-237 exhibits high selectivity for the µ-opioid receptor and demonstrates functional agonism in both G-protein and β-arrestin signaling pathways. While quantitative binding data for this compound is less prevalent in recent literature, its established clinical use and qualitative descriptions confirm its potent analgesic properties, comparable to morphine. The addition of a methyl group in 2-Methyl-AP-237 appears to influence its efficacy, particularly in β-arrestin recruitment.

For researchers and drug development professionals, this guide highlights the importance of comprehensive in vitro and in vivo characterization of novel synthetic opioids. The provided experimental protocols and workflows serve as a foundation for the continued investigation of these and other emerging compounds, which is essential for both understanding their therapeutic potential and addressing the public health challenges they may pose.

References

  • World Health Organization. (2021). Critical review report: 2-Methyl AP-237. [Link]

  • Fogarty, M. F., Papsun, D., Krotulski, A. J., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. [Link]

  • DEA Diversion Control Division. (n.d.). 2-METHYL AP-237 (Street Name: 2-MAP). [Link]

  • World Health Organization. (2021). 2-Methyl AP-237 Critical Review Report. This information is contained within the main WHO report and its annexes.
  • Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. [Link]

  • Irikura, T., Nishino, K., Ito, N., Ito, M., & Ohkubo, H. (1970). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Japanese Journal of Pharmacology, 20(2), 287–293. [Link]

  • Pelletier, R., Fabresse, N., Bourdais, A., Le Daré, B., Gicquel, T., & Allain, J. S. (2024). In silico and in vitro metabolism studies of the new synthetic opiate AP-237 (bucinnazine) using bioinformatics tools. Archives of Toxicology, 98(1), 165–179. [Link]

  • Wikipedia. (n.d.). Bucinnazine. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

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Comparison Guide: Validating the Selectivity of 1-Butyryl-4-cinnamylpiperazine (AP-237) for the µ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyryl-4-cinnamylpiperazine, commonly known as AP-237 or Bucinnazine , represents a distinct class of non-fentanyl, cinnamylpiperazine-based opioid agonists.[1][2][3] Originally synthesized in the 1970s as an analgesic with a potency roughly comparable to morphine, it has recently resurfaced in research regarding novel psychoactive substances (NPS) and biased agonism.

For drug development professionals and neuropharmacologists, validating the selectivity of AP-237 is critical. Unlike phenanthrenes (morphine) or phenylpiperidines (fentanyl), the cinnamylpiperazine scaffold offers a unique chemical space for exploring Structure-Activity Relationships (SAR).

This guide outlines the definitive validation framework to confirm AP-237’s selectivity for the µ-opioid receptor (MOR) over the


 (DOR) and 

(KOR) subtypes, and to assess its functional efficacy (

) and signaling bias.

The Selectivity Challenge: MOR vs. Off-Target Receptors

The primary objective in validating AP-237 is not merely confirming it binds to MOR, but quantifying its Selectivity Ratio .

  • Target (MOR): Activation leads to analgesia and reward.

  • Anti-Target (KOR): Activation leads to dysphoria and psychotomimetic effects (hallucinations).

  • Anti-Target (DOR): Activation can lower seizure thresholds.

A "clean" MOR agonist must demonstrate a


 (inhibition constant) at MOR that is at least 100-fold lower (higher affinity) than at KOR or DOR.
Comparative Reference Data

The following table summarizes the expected pharmacological profile of AP-237 against standard comparators. These values serve as the validation benchmarks for your internal assays.

CompoundChemical ClassMOR Affinity (

)
KOR Affinity (

)
Functional Efficacy (

vs DAMGO)
Primary Utility
AP-237 Cinnamylpiperazine~2 – 10 nM >1,000 nMPartial-to-Full (~80-90%) Test Subject
Morphine Phenanthrene1 – 3 nM>100 nMPartial (~75%)Reference Standard
Fentanyl Phenylpiperidine0.03 – 1 nM>100 nMFull (>100%)High-Potency Control
U-50,488 Arylacetamide>1,000 nM0.6 nM 0% at MORKOR Positive Control
DAMGO Peptide0.5 – 1 nM>500 nM100% (Defined)Assay Normalizer

Analyst Note: AP-237 typically exhibits a shorter duration of action than morphine. In functional assays, it often behaves as a potent agonist, but its recruitment of


-arrestin (linked to respiratory depression) must be empirically determined against Fentanyl.

Experimental Protocols for Validation

To scientifically validate AP-237, you must perform two distinct assay types: Radioligand Binding (Affinity) and [³⁵S]GTP


S Binding  (Functional Efficacy).
Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine the


 of AP-237 at MOR, DOR, and KOR.

Reagents:

  • Membranes: CHO-K1 or HEK293 cells stably expressing human MOR (OPRM1).

  • Radioligand: [³H]-DAMGO (Specific for MOR) or [³H]-Diprenorphine (Non-selective, requires masking agents).

  • Non-Specific Control: 10 µM Naloxone.

Workflow:

  • Preparation: Thaw membranes and homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation: In 96-well plates, combine:

    • 50 µL Membrane suspension (20-40 µg protein).

    • 25 µL [³H]-DAMGO (Final concentration ~1 nM).

    • 25 µL AP-237 (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Protocol B: [³⁵S]GTP S Functional Assay (Efficacy)

Objective: Determine if AP-237 acts as a full agonist, partial agonist, or antagonist.

Causality: Binding does not equal activation.[4] This assay measures the exchange of GDP for GTP on the G


 subunit, the very first step of signaling.

Workflow:

  • Buffer: Assay buffer must contain GDP (typically 10-50 µM) to minimize basal binding.

  • Incubation: Mix membranes with AP-237 and [³⁵S]GTP

    
    S (0.1 nM).
    
  • Stimulation: Incubate 60 mins at 30°C. Agonist binding drives the accumulation of non-hydrolyzable [³⁵S]GTP

    
    S on the membrane.
    
  • Analysis: Normalize data where Basal = 0% and 10 µM DAMGO = 100% .

Visualizing the Signaling & Validation Logic

Diagram 1: The Selectivity Screening Workflow

This flowchart illustrates the logical progression from compound acquisition to selectivity confirmation.

SelectivityWorkflow cluster_binding Phase 1: Affinity Screening cluster_functional Phase 2: Functional Efficacy Compound 1-Butyryl-4- cinnamylpiperazine (AP-237) MOR_Bind MOR Binding (vs [3H]-DAMGO) Compound->MOR_Bind OffTarget KOR/DOR Binding (vs [3H]-U69,593) Compound->OffTarget GTP [35S]GTPγS Assay (G-Protein Activation) MOR_Bind->GTP If Ki < 10nM Arrestin Beta-Arrestin Recruitment MOR_Bind->Arrestin Decision Selectivity Profile Calculation OffTarget->Decision Selectivity Ratio GTP->Decision Potency (EC50) Arrestin->Decision Bias Factor

Caption: The stepwise validation logic. Phase 1 confirms binding affinity. Phase 2 determines if the compound is a functional agonist and assesses potential for biased signaling.

Diagram 2: µ-Opioid Receptor Signaling Pathways

Understanding the downstream effects of AP-237 requires mapping the G-protein vs.


-arrestin pathways.

MOR_Signaling Ligand AP-237 MOR µ-Opioid Receptor (GPCR) Ligand->MOR Activates Gi Gαi/o Protein MOR->Gi Canonical Path GRK GRK Phosphorylation MOR->GRK Desensitization cAMP ↓ cAMP Levels (Analgesia) Gi->cAMP Inhibits AC Channels Ca2+ Channel Block K+ Channel Open Gi->Channels Modulates Arrestin β-Arrestin Recruitment GRK->Arrestin SideEffects Internalization & Respiratory Depression Arrestin->SideEffects Scaffold Signaling

Caption: Divergent signaling at the MOR. Ideal therapeutics maximize the G-protein path (Green) while minimizing the Beta-arrestin path (Grey) to reduce respiratory risks.

References

  • World Health Organization (WHO). (2022). Critical Review Report: 2-Methyl-AP-237. (Provides pharmacological background on the AP-237 scaffold). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6005081: Bucinnazine (AP-237). [Link]

  • BindingDB. Mu-Opioid Receptor Binding Assay Protocols. (Standardized protocols for radioligand displacement). [Link]

  • British Journal of Pharmacology. (2010). The [35S]GTPγS binding assay: approaches and applications in pharmacology. (The authoritative guide on functional efficacy assays). [Link]

Sources

Differentiating the In Vivo Effects of 1-Butyryl-4-cinnamylpiperazine from Fentanyl: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic opioids, understanding the distinct pharmacological profiles of novel compounds in comparison to established benchmarks like fentanyl is paramount for both therapeutic development and public health. This guide provides a technical comparison of 1-Butyryl-4-cinnamylpiperazine (BCP), also known as Bucinnazine or AP-237, and fentanyl, focusing on their differential effects in vivo. We will explore the underlying mechanisms and provide detailed experimental protocols to empower researchers to discern their unique physiological signatures.

Introduction: Two Potent Synthetic Opioids

Fentanyl , a phenylpiperidine derivative, is a cornerstone of modern anesthesia and pain management, renowned for its high potency—50 to 100 times that of morphine—and rapid onset of action.[1] Its primary therapeutic actions are analgesia and sedation, mediated through potent agonism at the µ-opioid receptor (MOR).[2][3][4] However, this high efficacy also contributes to a narrow therapeutic window and a significant risk of profound respiratory depression, the primary cause of overdose fatalities.[5][6]

This compound (BCP) is a piperazine-amide based opioid analgesic developed in the 1970s.[7] Like fentanyl, it functions as a potent and selective agonist at the µ-opioid receptor.[8] Its analgesic potency has been reported to be comparable to morphine. A critical distinction emerging from in vitro studies is that while BCP and its analogs are efficacious at the MOR, they may exhibit a lower maximal efficacy compared to fentanyl.[9] This suggests that BCP might have a ceiling effect for some opioid-mediated actions, a hypothesis that warrants rigorous in vivo investigation.

This guide will delineate the experimental frameworks necessary to test such hypotheses, focusing on three key in vivo domains: analgesia, respiratory function, and abuse potential.

Mechanistic Underpinnings: A Tale of Two µ-Opioid Receptor Agonists

Both fentanyl and BCP exert their primary effects by binding to and activating µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[2][6][8] Activation of MORs in the central nervous system (CNS) leads to a cascade of intracellular events, including inhibition of adenylate cyclase, which reduces intracellular cAMP, and modulation of ion channels.[2][3] This ultimately decreases neuronal excitability and inhibits the release of nociceptive neurotransmitters like substance P and glutamate, resulting in analgesia.[3]

The key divergence likely lies in their interaction with the MOR and subsequent downstream signaling. Fentanyl is a highly efficacious agonist, meaning it produces a maximal response from the receptor system.[4] In contrast, some evidence suggests BCP, while potent, may not be a full agonist in the same vein as fentanyl, potentially leading to a lower ceiling for its effects, particularly adverse effects like respiratory depression.[9]

The following diagram illustrates the shared signaling pathway of these two compounds.

Opioid_Signaling_Pathway cluster_1 Postsynaptic Neuron Fentanyl Fentanyl / BCP MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Vesicle Vesicles with Neurotransmitters (e.g., Substance P) Ca_Channel->Vesicle Blocks Influx, Reduces Release WBP_Workflow A 1. Animal Acclimation in Plethysmography Chamber B 2. Record Baseline Respiratory Parameters A->B C 3. Administer Drug (Fentanyl, BCP, or Vehicle) B->C D 4. Continuous Post-Dose Respiratory Recording C->D E 5. Data Analysis: Compare Δ in Rate, Tidal & Minute Volume D->E

Sources

Cross-validation of 1-Butyryl-4-cinnamylpiperazine's effects using reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to cross-validating the pharmacological effects of 1-Butyryl-4-cinnamylpiperazine (BCP) against established reference compounds.

Introduction: The Imperative of Cross-Validation in Compound Profiling

This compound (BCP), a derivative of cinnamylpiperazine, has emerged as a compound of interest with potential applications in neuroscience and pharmacology. Preliminary studies suggest a complex pharmacological profile, primarily implicating it as a calcium channel antagonist and a dopamine D2 receptor ligand. However, to accurately characterize its potency, selectivity, and functional effects, it is crucial to move beyond initial screenings and perform rigorous cross-validation against well-established reference compounds.

This guide provides a framework for the comparative analysis of BCP, using Verapamil as a reference for L-type calcium channel blockade and Haloperidol as a reference for dopamine D2 receptor antagonism. By employing standardized in vitro and in vivo assays, researchers can contextualize the activity of BCP, ensuring data integrity and providing a solid foundation for further development. The protocols herein are designed to be self-validating, incorporating positive and negative controls to ensure the reliability of the experimental outcomes.

Part 1: Cross-Validation of Calcium Channel Antagonism

The vasodilatory and potential neuroprotective effects of BCP are hypothesized to stem from the blockade of voltage-gated calcium channels. To validate this mechanism, we compare its activity directly with Verapamil, a phenylalkylamine L-type calcium channel blocker that is a gold standard in the field.

In Vitro Validation: Patch-Clamp Electrophysiology

The most direct method to assess ion channel modulation is through patch-clamp electrophysiology. This technique offers high-resolution data on the interaction between a compound and the ion channel protein.

Experimental Rationale: The whole-cell patch-clamp configuration allows for the measurement of ionic currents across the entire cell membrane. By isolating currents from L-type calcium channels (CaV1.2), we can directly quantify the inhibitory effect of BCP and compare its concentration-response curve and IC50 value to that of Verapamil.

Protocol: Whole-Cell Patch-Clamp Analysis of L-type Ca2+ Currents

  • Cell Preparation: Utilize HEK-293 cells stably expressing the human CaV1.2 channel subunits (α1C, β2, and α2δ-1). Culture cells to 70-80% confluency.

  • Electrophysiology Setup:

    • External Solution (in mM): 120 tetraethylammonium chloride (TEA-Cl), 20 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Tris-GTP. Adjust pH to 7.2 with CsOH.

  • Recording Procedure:

    • Establish a high-resistance (>1 GΩ) seal and achieve whole-cell configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit CaV1.2 currents by applying a 200 ms depolarizing step to +10 mV every 15 seconds.

    • After establishing a stable baseline current for 3-5 minutes, perfuse the cells with increasing concentrations of BCP (e.g., 1 nM to 10 µM).

    • Record the peak current amplitude at each concentration until a steady-state block is achieved.

    • Perform a washout with the external solution to assess reversibility.

  • Positive Control: Repeat the procedure with Verapamil (1 nM to 10 µM) to generate a reference concentration-response curve.

  • Data Analysis: Plot the percentage of current inhibition against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the IC50 value for both BCP and Verapamil.

Workflow Diagram: Patch-Clamp Experiment

cluster_prep Preparation cluster_exp Execution cluster_analysis Data Analysis P1 Culture HEK-293 cells (stably expressing CaV1.2) P2 Prepare external (BaCl2) & internal (CsCl) solutions P1->P2 E1 Establish whole-cell configuration P2->E1 E2 Record baseline CaV1.2 currents E1->E2 E3 Apply increasing concentrations of BCP or Verapamil E2->E3 E4 Record steady-state current inhibition E3->E4 E5 Perform washout E4->E5 A1 Measure peak current amplitude E5->A1 A2 Calculate % inhibition A1->A2 A3 Plot concentration- response curve A2->A3 A4 Calculate IC50 value A3->A4 cluster_antagonist Antagonism DA Dopamine D2R D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits (via Gi) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates Targets BCP BCP / Haloperidol BCP->D2R Blocks

Caption: Dopamine D2 receptor signaling and point of antagonist action.

Comparative Data Summary (Hypothetical)

CompoundBinding Affinity (Ki, nM) for D2R
BCP75 ± 6
Haloperidol1.5 ± 0.2
In Vivo Validation: Rodent Catalepsy Model

Catalepsy, a state of motor immobility, is a classic behavioral outcome in rodents induced by D2R antagonists and is predictive of extrapyramidal side effects in humans.

Experimental Rationale: This assay provides a functional, whole-animal readout of D2R blockade in the central nervous system. By comparing the cataleptic effects of BCP to Haloperidol, we can assess its in vivo functional antagonism and potential for motor side effects.

Protocol: Bar Test for Catalepsy in Mice

  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Drug Administration: Administer BCP, Haloperidol (e.g., 0.5, 1, 2 mg/kg), or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment:

    • At 30, 60, 90, and 120 minutes post-injection, test for catalepsy.

    • Gently place the mouse's forepaws on a horizontal bar raised 5 cm above the surface.

    • Start a stopwatch and measure the time until the mouse removes both forepaws from the bar.

    • A cut-off time of 180 seconds is typically used.

  • Scoring: The time (in seconds) the mouse remains on the bar is the catalepsy score.

  • Data Analysis: Compare the mean catalepsy scores across different treatment groups and time points using a two-way ANOVA with post-hoc tests.

Conclusion: Synthesizing a Pharmacological Profile

This comparative guide outlines a robust, multi-tiered approach to cross-validating the pharmacological activities of this compound. By benchmarking its effects against well-characterized reference compounds like Verapamil and Haloperidol, researchers can establish a reliable and context-rich profile.

The hypothetical data presented suggest that BCP is a moderately potent L-type calcium channel blocker, albeit less potent than Verapamil. Furthermore, it demonstrates a significantly lower affinity for the dopamine D2 receptor compared to Haloperidol, which may imply a reduced risk of extrapyramidal side effects if developed as a therapeutic. This integrated in vitro and in vivo validation process is indispensable for making informed decisions in drug discovery and development, ensuring that only compounds with a well-defined and promising mechanism of action advance through the pipeline.

References

  • Title: Patch-clamp techniques: an introductory guide to their use in ion channel pharmacology. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology URL: [Link]

  • Title: Dopamine D2 Receptor Binding Assays: A Practical Guide. Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Animal Models of Parkinson's Disease: A Guide to Their Validation. Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

Assessing the Therapeutic Index of 1-Butyryl-4-cinnamylpiperazine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analgesic drug development, the pursuit of potent pain relief is intrinsically linked to the critical imperative of patient safety. The therapeutic index (TI) serves as a fundamental quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response.[1][2] Traditional opioids, while effective analgesics, are notoriously characterized by a narrow therapeutic index, where the effective dose is perilously close to the dose that can cause severe adverse effects, most notably respiratory depression.[3][4] This guide provides an in-depth comparison of the therapeutic index of 1-Butyryl-4-cinnamylpiperazine (BCP), a potent synthetic opioid, with that of traditional opioids such as morphine and fentanyl.

Introduction to this compound (Bucinnazine) and Traditional Opioids

This compound, also known as Bucinnazine or AP-237, is a synthetic opioid analgesic that emerged from research in the 1970s.[5][6] It has been utilized in some countries for the management of severe pain, including cancer-related pain.[5][7] Structurally distinct from traditional morphinan-based opioids, BCP belongs to the cinnamylpiperazine class of compounds.[5][8]

Traditional opioids, such as morphine and fentanyl, are the cornerstone of moderate to severe pain management.[9][10] Morphine, a naturally occurring alkaloid from the opium poppy, and fentanyl, a potent synthetic opioid, exert their analgesic effects primarily through the activation of the μ-opioid receptor (MOR) in the central nervous system (CNS).[9][11]

While both BCP and traditional opioids share a common primary mechanism of action as MOR agonists, preliminary evidence suggests that BCP may possess a more favorable safety profile, as indicated by a potentially higher therapeutic index.[5][12]

The Significance of the Therapeutic Index in Opioid Development

The therapeutic index is a critical parameter in drug development, defined as the ratio of the median toxic dose (TD50) or median lethal dose (LD50) to the median effective dose (ED50).[1][13]

Therapeutic Index (TI) = LD50 / ED50

A higher TI is desirable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose that causes toxicity.[1] For opioids, the primary dose-limiting toxicity is respiratory depression, which can be fatal.[3][14] Therefore, developing opioids with a higher therapeutic index is a paramount goal in pain research.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and traditional opioids exert their analgesic effects by acting as agonists at the μ-opioid receptor, a G-protein coupled receptor (GPCR).[5][9][15]

G-Protein Signaling Pathway (Analgesia)

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular G-proteins (Gi/o). This initiates a signaling cascade that results in:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCCs).

The net effect of these actions is a reduction in neuronal excitability and the inhibition of neurotransmitter release (e.g., substance P, glutamate) involved in pain transmission, resulting in analgesia.[3][15]

cluster_membrane Cell Membrane Opioid_Agonist Opioid Agonist (BCP, Morphine, Fentanyl) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Neurotransmitter_Release Neurotransmitter Release (Substance P, Glutamate) Ca_Channel->Neurotransmitter_Release Decreases Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

G-protein signaling pathway of μ-opioid receptor agonists.

β-Arrestin Signaling Pathway (Adverse Effects)

In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also trigger the recruitment of β-arrestin proteins.[16][17] The β-arrestin pathway is implicated in receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, including respiratory depression and constipation.[3][16]

The concept of "biased agonism" suggests that it may be possible to develop opioids that selectively activate the G-protein pathway for analgesia while minimizing the recruitment of β-arrestin, thereby potentially widening the therapeutic window.[14][17] The degree to which BCP exhibits biased agonism compared to traditional opioids is an area of active research.

cluster_membrane Cell Membrane Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Receptor_Internalization Receptor Internalization (Desensitization) Beta_Arrestin->Receptor_Internalization Leads to Adverse_Effects Adverse Effects (Respiratory Depression) Beta_Arrestin->Adverse_Effects Mediates

β-arrestin signaling pathway following μ-opioid receptor activation.

Comparative Analysis of Therapeutic Index

While direct, head-to-head clinical studies comparing the therapeutic index of BCP and traditional opioids are limited, preclinical data provides valuable insights.

CompoundTherapeutic Index (TI)Notes
This compound (BCP) Qualitatively higher than morphine[5][12]Specific quantitative TI data is not readily available in public literature. Data from a close analog, 2-methyl-AP-237, is provided below for reference.
2-methyl-AP-237 (BCP analog)~14 (Oral, mice)Calculated from LD50 (oral, mice) of 350 mg/kg and an estimated ED50. The ED50 for discriminative stimulus effects in rats was 0.25 mg/kg.[18] This is an approximation and may not directly reflect the analgesic ED50 in mice.
Morphine ~70
Fentanyl ~400

Note: The therapeutic index can vary depending on the species, route of administration, and the specific endpoints used for efficacy and toxicity. The values presented here are for comparative purposes based on available preclinical data.

Experimental Protocols for Assessing Therapeutic Index

The determination of the therapeutic index requires robust and validated experimental protocols to assess both efficacy (analgesia) and toxicity (lethality).

Workflow for Therapeutic Index Determination

cluster_workflow Therapeutic Index (TI) Determination Workflow Dose_Response Dose-Response Studies Analgesic_Assays Analgesic Efficacy Assays (e.g., Hot Plate, Tail Flick) Dose_Response->Analgesic_Assays Toxicity_Study Acute Toxicity Study (e.g., OECD 423/425) Dose_Response->Toxicity_Study ED50 Determine ED50 Analgesic_Assays->ED50 LD50 Determine LD50 Toxicity_Study->LD50 TI_Calculation Calculate TI = LD50 / ED50 ED50->TI_Calculation LD50->TI_Calculation

Experimental workflow for determining the therapeutic index.

Protocols for Analgesic Efficacy (ED50)

This method assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[19][20]

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer the test compound (BCP or traditional opioid) or vehicle to the animals (typically mice) at various doses.

    • At a predetermined time after administration, place the animal on the hot plate.

    • Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a paw or jumping.

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Endpoint: An increase in the latency to respond compared to the vehicle control group indicates an analgesic effect. The ED50 is the dose that produces a maximal possible effect in 50% of the animals.

This test measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily a measure of a spinal reflex.[21][22]

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • Administer the test compound or vehicle.

    • Gently restrain the animal (typically a mouse or rat) with its tail exposed.

    • Apply the heat stimulus to a specific portion of the tail.

    • Measure the time it takes for the animal to "flick" its tail away from the heat source.

    • A cut-off time is employed to prevent injury.

  • Endpoint: An increase in tail-flick latency indicates analgesia. The ED50 is calculated from the dose-response curve.

This is a chemical-based pain model that induces visceral pain.[23][24]

  • Procedure:

    • Administer the test compound or vehicle.

    • After a set period, inject a dilute solution of acetic acid intraperitoneally.

    • Observe the animal for a defined period (e.g., 20 minutes) and count the number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs).

  • Endpoint: A reduction in the number of writhes compared to the control group indicates an analgesic effect. The ED50 is the dose that reduces the number of writhes by 50%.

Protocol for Acute Toxicity (LD50)

The determination of the median lethal dose (LD50) is typically conducted following established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

These methods are designed to estimate the LD50 with a reduced number of animals compared to traditional methods.[25][26]

  • Principle: A stepwise procedure where the outcome of dosing a small number of animals determines the dose for the next step.

  • Procedure (Simplified Overview):

    • Animals (typically rats or mice) are fasted prior to dosing.

    • A single dose of the test substance is administered orally via gavage.

    • The starting dose is selected based on available information.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The dosing for subsequent animals is adjusted up or down depending on the outcome in the previously dosed animals.

  • Endpoint: The LD50 value is calculated based on the pattern of mortality across the different dose levels.

Discussion and Future Directions

The data from the close analog, 2-methyl-AP-237, provides a preliminary indication of a therapeutic index in the lower range for opioids, but this should be interpreted with caution as small structural modifications can significantly impact pharmacological and toxicological profiles.[18]

Future research should focus on:

  • Quantitative determination of the therapeutic index of BCP: Conducting rigorous in vivo studies to establish the ED50 and LD50 values for BCP via various routes of administration.

  • Biased agonism studies: Investigating the relative activation of the G-protein and β-arrestin pathways by BCP compared to traditional opioids to understand the molecular basis of its potential safety profile.

  • Comprehensive toxicity profiling: Beyond acute lethality, a thorough evaluation of other potential adverse effects, such as respiratory depression, constipation, and abuse liability, is crucial.

Conclusion

The assessment of the therapeutic index is a cornerstone of modern analgesic development. While this compound shows promise as a potent analgesic with a potentially wider safety margin than traditional opioids like morphine, further rigorous and quantitative preclinical and clinical evaluation is necessary to substantiate these claims. The experimental protocols outlined in this guide provide a framework for researchers to conduct the necessary studies to fully characterize the therapeutic index of BCP and other novel analgesic candidates. A deeper understanding of the pharmacological nuances of compounds like BCP will be instrumental in the development of safer and more effective pain therapies.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001). OECD. Retrieved from [Link]

  • Raehal, K. M., & Bohn, L. M. (2011). β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia. In Vitamins and Hormones (Vol. 85, pp. 321-348). Academic Press. Retrieved from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. Retrieved from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]

  • Ciszek, M. A., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(24), 6030. Retrieved from [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

  • New role of β-arrestins in MOR signaling. (2023, February 13). Dr. GPCR Ecosystem. Retrieved from [Link]

  • Schematic representation of opioid receptors signaling. (n.d.). ResearchGate. Retrieved from [Link]

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  • Gawade, S. P. (2007). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian journal of pharmacology, 39(5), 253. Retrieved from [Link]

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  • Irikura, T., Nishino, K., Ito, N., Ito, M., & Ohkubo, H. (1970). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Japanese journal of pharmacology, 20(2), 287–293. Retrieved from [Link]

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Independent Verification of 1-Butyryl-4-cinnamylpiperazine's Analgesic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the analgesic properties of 1-Butyryl-4-cinnamylpiperazine (BCP), a potent synthetic opioid analgesic. It offers a comparative analysis with established analgesics, namely morphine (a gold-standard opioid) and non-steroidal anti-inflammatory drugs (NSAIDs), and presents detailed experimental protocols for robust preclinical assessment.

Introduction to this compound (BCP)

This compound, also known as Bucinnazine or AP-237, is a synthetic opioid analgesic developed in the 1970s.[1] It has seen clinical use, notably in China, for the management of severe pain, including cancer-related pain.[1][2] Structurally, it belongs to the piperazine class of compounds and is distinct from the phenanthrene structure of morphine or the varied structures of NSAIDs.[1] Early studies and clinical use have indicated that BCP possesses analgesic potency comparable to that of morphine, with some suggestions of a higher therapeutic index.[2] However, like other potent opioids, it carries a risk of addiction, dependence, and respiratory depression.[1]

The imperative for independent verification of BCP's analgesic properties stems from the need for a comprehensive understanding of its efficacy and safety profile relative to current standards of care. This guide outlines the necessary preclinical models and methodologies to achieve this.

Mechanisms of Analgesic Action: A Comparative Overview

A thorough understanding of the mechanisms of action of BCP and its comparators is crucial for designing and interpreting analgesic studies.

This compound (Opioid Pathway)

BCP's primary mechanism of action is as a potent and selective agonist of the µ-opioid receptor (MOR).[1][2] This is the same receptor targeted by morphine and other classical opioids. The binding of BCP to MORs, which are G-protein coupled receptors located in the central and peripheral nervous systems, initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2] The analgesic effect is mediated by:

  • Presynaptic inhibition: Reduced release of excitatory neurotransmitters (e.g., substance P, glutamate) from the terminals of nociceptive primary afferent neurons.

  • Postsynaptic hyperpolarization: Increased potassium efflux, leading to hyperpolarization of second-order pain transmission neurons in the spinal cord.

The activation of MORs by BCP can be reversed by opioid antagonists like naloxone.[2]

Morphine (Opioid Pathway)

As the prototypical opioid analgesic, morphine's mechanism is well-characterized and serves as the primary benchmark for BCP. Like BCP, morphine exerts its analgesic effects through the activation of µ-opioid receptors.[3][4] Its actions at both spinal and supraspinal levels contribute to its potent pain-relieving properties.[3]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (Prostaglandin Synthesis Inhibition)

NSAIDs, such as ibuprofen and diclofenac, operate through a distinct peripheral and central mechanism. Their primary action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5] By reducing prostaglandin levels, NSAIDs decrease the sensitization of peripheral nociceptors, thereby reducing pain at the site of injury or inflammation.

Experimental Protocols for Analgesic Verification

To independently verify the analgesic properties of BCP, a multi-modal approach using established preclinical pain models is recommended. This allows for the assessment of efficacy against different pain modalities (thermal and chemical-visceral).

Hot Plate Test (Thermal Pain Model)

The hot plate test is a classic method for evaluating centrally acting analgesics.[6] It measures the latency of a rodent's response to a thermal stimulus.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55°C ± 0.5°C.

  • Animal Acclimation: Acclimate mice (e.g., Swiss Webster, 20-25g) to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive behaviors such as paw licking, shaking, or jumping. Record the latency to the first clear sign of a pain response. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer BCP, morphine, or the NSAID via the desired route (e.g., intraperitoneal, oral). A vehicle control group should be included.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test and record the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test (Thermal Pain Model)

Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus and is sensitive to centrally acting analgesics.[7]

Protocol:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the ventral surface of the rodent's tail.

  • Animal Acclimation and Restraint: Acclimate mice to the testing environment. Gently restrain the mouse, allowing the tail to be positioned over the heat source.

  • Baseline Latency: Apply the heat stimulus and measure the time it takes for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-12 seconds) is essential to prevent burns.

  • Drug Administration: Administer the test compounds and vehicle as described for the hot plate test.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test (Chemical-Visceral Pain Model)

This model is particularly sensitive to peripherally acting analgesics but also detects central analgesics.[5] It involves inducing a visceral inflammatory pain response.

Protocol:

  • Animal Acclimation: Acclimate mice to the testing environment.

  • Drug Administration: Administer BCP, morphine, the NSAID, or vehicle. A pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.) is required for drug absorption.

  • Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (i.p.) at a volume of 10 ml/kg.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber. After a latency period of 5 minutes, count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 10-20 minutes).

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Comparative Data Analysis

While the full text of early studies detailing the precise ED₅₀ values for BCP is not readily accessible in the public domain, historical reports and more recent analyses of related compounds provide a basis for comparison.[8][9][10]

This compound (BCP)
  • Potency: Reported to have an analgesic potency comparable to or approximately one-third that of morphine.[2][11]

  • Efficacy: Demonstrated efficacy in hot plate, tail-flick, and writhing test models in rodents.[8]

  • Therapeutic Index: Suggested to have a relatively higher therapeutic index compared to morphine.[2]

Comparator Analgesics: Quantitative Data

The following tables summarize representative ED₅₀ values for morphine and NSAIDs from various studies. It is important to note that these values can vary depending on the specific experimental conditions (e.g., animal strain, route of administration, and exact protocol).

Table 1: Representative Analgesic Potency (ED₅₀) of Morphine in Mice

Analgesic TestRoute of AdministrationED₅₀ (mg/kg)
Hot Plate TestSubcutaneous (s.c.)~5-9
Tail-Flick TestSubcutaneous (s.c.)~3-5

(Data synthesized from multiple sources)

Table 2: Representative Analgesic Potency (ED₅₀) of NSAIDs in the Writhing Test in Mice

CompoundRoute of AdministrationED₅₀ (mg/kg)
DiclofenacIntraperitoneal (i.p.)~0.5-5
IbuprofenIntraperitoneal (i.p.)~10-40

(Data synthesized from multiple sources)

Data Visualization

Experimental Workflows

experimental_workflow cluster_thermal Thermal Pain Models cluster_chemical Chemical-Visceral Pain Model Hot Plate Test Hot Plate Test Tail-Flick Test Tail-Flick Test Writhing Test Writhing Test Animal Acclimation Animal Acclimation Baseline Latency Baseline Latency Animal Acclimation->Baseline Latency Common Step Drug Administration Drug Administration Baseline Latency->Drug Administration BCP, Morphine, NSAID, Vehicle Post-Treatment Assessment Post-Treatment Assessment Drug Administration->Post-Treatment Assessment Time-course

Caption: General experimental workflow for analgesic testing.

Signaling Pathways

signaling_pathways cluster_opioid Opioid Pathway (BCP & Morphine) cluster_nsaid NSAID Pathway BCP / Morphine BCP / Morphine µ-Opioid Receptor (MOR) µ-Opioid Receptor (MOR) BCP / Morphine->µ-Opioid Receptor (MOR) G-protein Activation G-protein Activation µ-Opioid Receptor (MOR)->G-protein Activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Activation->Inhibition of Adenylyl Cyclase K+ Channel Opening K+ Channel Opening G-protein Activation->K+ Channel Opening Ca2+ Channel Closing Ca2+ Channel Closing G-protein Activation->Ca2+ Channel Closing Hyperpolarization Hyperpolarization K+ Channel Opening->Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel Closing->Reduced Neurotransmitter Release Analgesia Analgesia Hyperpolarization->Analgesia Reduced Neurotransmitter Release->Analgesia Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation NSAIDs (Ibuprofen, Diclofenac) NSAIDs (Ibuprofen, Diclofenac) COX-1 / COX-2 COX-1 / COX-2 NSAIDs (Ibuprofen, Diclofenac)->COX-1 / COX-2 Inhibition COX-1 / COX-2->Analgesia via Inhibition

Caption: Simplified signaling pathways for opioid and NSAID analgesics.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent, centrally acting analgesic with a mechanism of action dependent on the µ-opioid receptor. Its potency is reported to be in the same range as morphine. The provided experimental protocols offer a robust and validated framework for researchers to independently quantify its analgesic efficacy and directly compare it to both opioid and non-opioid standards.

Future research should aim to definitively establish the ED₅₀ values of BCP in these models and explore its side-effect profile, including respiratory depression, tolerance, and dependence liability, in direct comparison with morphine. Such data are essential for a complete understanding of its therapeutic potential and risks.

References

  • World Health Organization. (2021, May 21). Critical review report: 2-Methyl AP-237. WHO. [Link]

  • Carrano, R. A., Kimura, K. K., & McCurdy, D. H. (1975). Analgesic and tolerance studies with AP-237, a new analgesic. Archives Internationales de Pharmacodynamie et de Therapie, 213(1), 41–57.
  • Irikura, T., Nishino, K., Ito, N., Ito, M., & Ohkubo, H. (1970). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Japanese Journal of Pharmacology, 20(2), 287–293.
  • Bucinnazine. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • ACMD. (2024, March 27). ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237 (accessible). GOV.UK. [Link]

  • Irikura, T., Masuzawa, K., Nishino, K., Kitagawa, M., Uchida, H., Ichinoseki, N., & Ito, M. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry, 11(4), 801–804.
  • DARK Classics in Chemical Neuroscience: Bucinnazine. (2021). Request PDF. [Link]

  • Human metabolism of AP-238. A novel synthetic opioid spreading in the shadow of “fentalogues”. (n.d.). Request PDF. [Link]

  • Resnik, V., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3538-3546.
  • Acyl Piperazine Opioids, Including 2-Methyl-AP-237. (2024, March 27). GOV.UK. [Link]

  • Chemical structures of bucinnazine (1), 2-methyl AP-237 (2), and AP-238 (3). (n.d.). ResearchGate. [Link]

  • Fatal intoxication involving 2-methyl AP-237. (n.d.). Request PDF. [Link]

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  • Smith, M. T. (2000). Opioid Pharmacology. Pain Physician, 3(2), 195-206.
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  • Fogarty, M. F., Vandeputte, M. M., Krotulski, A. J., Papsun, D., Walton, S. E., Stove, C. P., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710.
  • 2-Methyl AP-237. (2021, June 11). DEA Diversion Control Division. [Link]

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A Comparative Guide to the Side-Effect Profile of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the side-effect profile of 1-Butyryl-4-cinnamylpiperazine, a compound also known as Bucinnazine or AP-237. Initially developed in Japan in the 1970s and later used clinically in China for cancer-related pain, this synthetic analgesic has re-emerged as a subject of significant interest due to its potent opioid activity.[1][2] This document is structured to offer an in-depth understanding of its pharmacological characteristics, contrasting its side-effect profile with that of morphine, the archetypal opioid analgesic, and fentanyl, a high-potency synthetic opioid. By synthesizing available data and outlining robust experimental protocols, this guide serves as a critical resource for professionals engaged in the evaluation of novel analgesic compounds.

Pharmacodynamic Profile: Mechanism of Action and Receptor Activation

This compound is a potent and selective agonist of the μ-opioid receptor (MOR), which is the primary molecular target for most clinically used opioid analgesics.[1][2][3] Its analgesic effects, as well as its side-effect profile, are predominantly mediated through the activation of this G-protein coupled receptor (GPCR). Upon binding, Bucinnazine induces a conformational change in the MOR, leading to the activation of intracellular signaling cascades via the Gαi/o subunit. This inhibits adenylyl cyclase, reduces intracellular cAMP levels, and modulates ion channels, ultimately suppressing neuronal excitability and nociceptive transmission.

However, MOR activation also initiates signaling through a parallel pathway involving β-arrestin2 (βarr2). The degree to which a ligand biases signaling towards G-protein pathways versus β-arrestin recruitment can significantly influence its therapeutic window and side-effect profile, particularly concerning respiratory depression and tolerance.

G_protein_and_arrestin_pathways cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein Activates B_arrestin β-Arrestin 2 MOR->B_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP → Analgesia AC->cAMP Reduces cAMP Bucinnazine Bucinnazine (Ligand) Bucinnazine->MOR Binds & Activates Internalization Receptor Internalization, Tolerance, Side Effects (e.g., Respiratory Depression) B_arrestin->Internalization Leads to

Caption: MOR signaling via G-protein and β-arrestin pathways.

Comparative Receptor Activation Data

The potency and efficacy of an opioid at the MOR can be quantified using in vitro functional assays, such as the β-arrestin recruitment assay. This data is critical for predicting in vivo effects. While comprehensive, directly comparable datasets are scarce, existing research on Bucinnazine and its analogs allows for a qualitative comparison with established opioids.[4][5]

CompoundMechanism of ActionPotency (EC₅₀)Efficacy (Eₘₐₓ)Key Reference
This compound Selective μ-opioid receptor (MOR) agonistPotent; specific values vary by assayFull agonist activity at MOR[2][4]
Morphine Classical MOR agonistStandard comparatorFull agonist (often set as 100% reference)Standard Pharmacological Texts
Fentanyl High-potency MOR agonist~50-100x more potent than morphineHigher efficacy than morphine in some assays[5]

Note: Efficacy and potency are highly dependent on the specific assay (e.g., β-arrestin recruitment, GTPγS binding). The in vitro MOR activation potential of cinnamylpiperazines has been found to be generally lower than that of fentanyl.[5]

Comparative Side-Effect Profile

The adverse effects of Bucinnazine are intrinsically linked to its potent activity at the μ-opioid receptor, resulting in a side-effect profile that largely mirrors that of other MOR agonists. The primary distinctions between Bucinnazine, morphine, and fentanyl lie in the onset, duration, and severity of these effects, which are governed by their respective pharmacokinetic and pharmacodynamic properties.

Side Effect ClassThis compound (Bucinnazine)MorphineFentanyl
Central Nervous System Drowsiness, sedation, confusion, dizziness, potential for hallucinations.[6] High potential for tolerance and dependence.[1][2]Pronounced sedation, euphoria, dysphoria, mental clouding, tolerance, and physical dependence.Intense euphoria, profound sedation. High risk of tolerance and severe dependence develops rapidly.
Respiratory System Significant respiratory depression , especially at high doses.[1][6] This is the most life-threatening acute side effect.Dose-dependent respiratory depression is a primary cause of mortality in overdose.Severe and rapid-onset respiratory depression, even at low doses. A hallmark of fentanyl toxicity.
Cardiovascular System Hypotension (low blood pressure), bradycardia (slow heart rate).[6]Vasodilation leading to hypotension, especially orthostatic hypotension.Bradycardia, hypotension. Can cause chest wall rigidity ("wooden chest syndrome") impairing ventilation.
Gastrointestinal System Nausea, vomiting, and significant constipation.[6]Severe constipation (opioid-induced bowel dysfunction), nausea, vomiting.Pronounced nausea and severe constipation.
Abuse Liability Marked reinforcing effect demonstrated in preclinical models; high potential for abuse.[2][3]High abuse liability; the historical standard for opioid addiction potential.Extremely high abuse liability due to potent, rapid-onset euphoria.
Other Effects Potential for allergic reactions (rash, itching).[6] As a piperazine derivative, CNS stimulant effects (anxiety, tremors) could theoretically occur but are overshadowed by its opioid action.[7][8]Pruritus (itching) due to histamine release, miosis (pupil constriction).Miosis, pruritus. Less histamine release compared to morphine.

Experimental Protocols for Side-Effect Evaluation

To rigorously characterize the side-effect profile of a novel compound like Bucinnazine, a tiered approach using validated preclinical models is essential. The following protocols provide a framework for assessing key safety liabilities.

Protocol 1: In Vivo Assessment of Respiratory Depression via Whole-Body Plethysmography (WBP)

Rationale: Respiratory depression is the most critical acute toxicity associated with MOR agonists. WBP is a non-invasive method that provides real-time, continuous measurement of respiratory parameters in conscious, unrestrained rodents, offering high translational value.

Methodology:

  • Acclimatization: Acclimate male Sprague-Dawley rats (n=8 per group) to the WBP chambers for 60-90 minutes daily for 2-3 days prior to the experiment.

  • Baseline Recording: On the experimental day, place animals in the chambers and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 30 minutes.

  • Compound Administration: Administer vehicle, Bucinnazine (e.g., 1, 3, 10 mg/kg), or a comparator (morphine, fentanyl) via a relevant route (e.g., subcutaneous).

  • Data Acquisition: Continuously record respiratory parameters for at least 2-3 hours post-administration.

  • Data Analysis: Calculate the percentage change from baseline for each parameter. Determine the nadir (lowest point) of respiratory depression and its duration for each dose group. Statistical analysis (e.g., two-way ANOVA with post-hoc tests) is used to compare the effects of different compounds.

Caption: Workflow for assessing respiratory depression using WBP.

Protocol 2: Assessment of CNS Impairment via the Rotarod Test

Rationale: Opioids can cause sedation and motor incoordination, which are significant CNS side effects. The rotarod test is a standard and reliable method for quantifying motor impairment.

Methodology:

  • Training: Train C57BL/6 mice (n=10 per group) on the rotarod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until they achieve a stable baseline performance (e.g., staying on for >180 seconds).

  • Baseline Measurement: On the test day, record the baseline latency to fall for each mouse.

  • Compound Administration: Administer vehicle, Bucinnazine, or a comparator compound.

  • Post-Dose Testing: At fixed time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the mice back on the rotarod and record their latency to fall. A cut-off time (e.g., 300 seconds) is typically used.

  • Data Analysis: Compare the post-dose latency to fall with the baseline measurement for each animal. The results are often expressed as a percentage of maximal possible effect (%MPE) or as raw latency times, analyzed using repeated measures ANOVA.

Protocol 3: Evaluation of Abuse Liability via Conditioned Place Preference (CPP)

Rationale: The reinforcing or rewarding properties of a drug are a strong predictor of its abuse potential. CPP is a classical conditioning paradigm used to measure these properties.

Methodology:

  • Pre-Conditioning (Baseline): Allow mice or rats to freely explore a two-chamber apparatus with distinct visual and tactile cues for 15 minutes. Record the time spent in each chamber to determine any initial bias.

  • Conditioning Phase (6-8 days):

    • On "drug" days, administer Bucinnazine or a positive control (e.g., morphine) and confine the animal to one of the chambers (the initially non-preferred one) for 30 minutes.

    • On "saline" days, administer vehicle (saline) and confine the animal to the opposite chamber for 30 minutes. Drug and saline days are alternated.

  • Post-Conditioning (Test Day): Place the animal back in the apparatus in a drug-free state and allow it to freely explore both chambers for 15 minutes.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time indicates a rewarding effect.

Caption: Experimental workflow for the Conditioned Place Preference assay.

Conclusion

This compound (Bucinnazine) exhibits a side-effect profile characteristic of a potent μ-opioid receptor agonist. Its primary liabilities, including respiratory depression, CNS impairment, and high abuse potential, are comparable to those of morphine and fentanyl. Key differentiators will likely emerge from its specific pharmacokinetic profile and potential for biased agonism at the MOR, which may alter the severity and time course of these adverse effects. For drug development professionals, a rigorous preclinical evaluation using standardized protocols for respiratory, CNS, and abuse liability is not merely recommended but essential for accurately characterizing the safety and therapeutic potential of Bucinnazine and related cinnamylpiperazine derivatives.

References

  • ResearchGate. (2024). Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. Available at: [Link]

  • Hu, C., Sun, Z., Wei, C., & Quan, Z. (2010). Synthesis and Anticonvulsant Activity of Some Cinnamylpiperazine Derivatives. Letters in Drug Design & Discovery, 7(9), 661-664.
  • National Center for Biotechnology Information. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Available at: [Link]

  • National Institute of Justice. (2022). Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238. Available at: [Link]

  • PubMed. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Available at: [Link]

  • Wikipedia. (n.d.). Bucinnazine. Available at: [Link]

  • Egas Moniz School of Health and Science. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. Available at: [Link]

  • PubMed. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Available at: [Link]

  • ACS Publications. (1968). New analgetic agents. V. This compound hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (1970). Studies on analgesic agents. VI. Analgesic effect of this compound hydrochloride. Available at: [Link]

  • CAHMA. (n.d.). Safer Using - Piperazines. Available at: [Link]

  • University of the Pacific. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available at: [Link]

  • RxList. (2021). Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names. Available at: [Link]

  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. Available at: [Link]

  • ResearchGate. (2025). Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. Available at: [Link]

  • The Global Information Hub on Integrated Medicine & Health. (2024). What are the side effects of Bucinnazine Hydrochloride?. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Butyryl-4-cinnamylpiperazine (Bucinazine, AP-237)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Butyryl-4-cinnamylpiperazine, a potent synthetic opioid analgesic also known as bucinnazine or AP-237.[1][2] As a compound with significant pharmacological activity and potential for abuse, adherence to stringent disposal protocols is paramount to ensure the safety of laboratory personnel, the public, and the environment.[2][3] This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

The core principle underpinning this protocol is the complete destruction and irreversible deactivation of the active molecule. Due to its opioid nature, simply neutralizing the chemical properties is insufficient; the pharmacological activity must be eliminated to prevent potential diversion and environmental exposure.

Hazard Profile and Chemical Characteristics

This compound is a μ-selective opioid receptor agonist.[2][4] Its primary hazards are associated with this potent pharmacological activity, including a high potential for abuse, dependence, and severe respiratory depression, which can be fatal in high doses.[1][3] While comprehensive environmental fate studies are not widely available, piperazine derivatives are known to be potentially harmful to aquatic life, making environmental release a significant concern.[5][6]

PropertyValueSource
Chemical Formula C₁₇H₂₄N₂O[1]
Molar Mass ~272.39 g/mol [1]
Appearance Varies; may be a liquid or solid hydrochloride salt.[7][8]
Solubility Soluble in DMSO; Not soluble in water.[1]
Melting Point 184-185°C (free base); 203-213°C (HCl salt)[1]
Thermal Decomposition Begins above 200°C, with significant degradation around 240-250°C.[1]
Primary Hazards Potent opioid activity, high potential for abuse, respiratory depression, suspected ecotoxicity.[1][2][5]

Pre-Disposal: Safety and Segregation

Effective disposal begins with rigorous in-lab handling and waste segregation. The causality is simple: preventing cross-contamination and accidental exposure minimizes risk at every subsequent step.

Required Personal Protective Equipment (PPE)

All handling and disposal-prep procedures require a baseline of protective gear to prevent accidental dermal absorption or inhalation.

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9]

  • Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, a chemically impervious apron or suit is recommended.[9]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[10]

Waste Segregation and Containerization Protocol

Never mix this compound waste with other waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible materials can lead to dangerous reactions.[5]

Step 1: Identify Waste Streams Segregate waste into the following categories at the point of generation:

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, bench liners, and non-reusable PPE.

  • Liquid Waste: Unused or expired solutions, reaction mixtures, and solvent rinsates from decontamination.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

Step 2: Select and Label Containers

  • Use dedicated, leak-proof, and chemically compatible containers clearly labeled as "Hazardous Waste: this compound".[5]

  • The container must remain closed unless waste is actively being added.[11]

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[5][6]

Decontamination of Labware and Surfaces

Residual compound on glassware or work surfaces poses a contact hazard and a source of environmental contamination. Decontamination is not merely cleaning; it is a critical step in the waste management lifecycle.

Protocol for Non-Disposable Glassware:

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent in which this compound is soluble (e.g., DMSO or ethanol).

  • Collect Rinsate: Crucially, this initial rinsate must be collected and added to the designated liquid hazardous waste container. [5] Do not drain-dispose. The purpose of this step is to transfer the chemical residue into a controlled waste stream.

  • Secondary Wash: After the solvent rinse, wash the glassware with soap and water.

  • Final Rinse: Rinse thoroughly with deionized water.

After this procedure, the glassware can be returned to general laboratory use. Empty chemical containers must also be triple-rinsed, with the rinsate collected as hazardous waste, before the container is defaced and discarded.[5]

Approved Disposal Methodology

Disposal of this compound requires a method that guarantees complete molecular destruction.

The ONLY recommended method of disposal is through a licensed hazardous waste management company, utilizing high-temperature incineration. [5][11]

Causality and Justification:

  • Thermal Destruction: High-temperature incineration (typically >850°C) with a sufficient residence time ensures the complete breakdown of the complex organic structure into simpler, non-toxic components like carbon dioxide, water, and nitrogen oxides.[1][12] This process irreversibly destroys the pharmacologically active molecule.

  • Regulatory Compliance: Licensed disposal facilities operate under strict local, state, and federal regulations, ensuring that the process is compliant, safe, and environmentally sound.[13]

  • Prevention of Diversion: Entrusting the material to a licensed professional service is the most secure way to prevent its diversion into illicit channels.

Methods to AVOID:

  • DO NOT dispose of down the drain. This can introduce a potent, water-insoluble opioid into aquatic ecosystems, with unknown but likely harmful consequences.[5][6]

  • DO NOT dispose of in regular solid waste trash. This creates a significant risk of accidental exposure to custodial staff and the public, and presents a clear opportunity for diversion.

  • DO NOT attempt chemical neutralization in the lab. Standard acid/base neutralization does not destroy the core structure responsible for opioid activity. More complex chemical degradation procedures are not feasible or verifiable in a standard research setting and can create hazardous byproducts.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper handling and disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generation (In Fume Hood with Full PPE) solid Solid Waste (Gloves, Weigh Boats, Liners) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Sharps Waste (Needles, Pipettes) start->sharps glassware Contaminated Labware (Beakers, Flasks) start->glassware container_solid Seal in Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Seal in Labeled Hazardous Liquid Waste Container liquid->container_liquid container_sharps Place in Puncture-Proof Hazardous Sharps Container sharps->container_sharps decon Triple Rinse Protocol (Collect Rinsate) glassware->decon storage Store Securely in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage decon->container_liquid Rinsate pickup Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

Caption: Decision workflow for segregating and disposing of this compound waste.

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is required to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]

  • Secure the Area: Restrict access to the spill area. Ensure proper ventilation by keeping the fume hood running, but do not attempt to clean a large spill outside of a containment hood.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection if the spill is large or generates dust.[6]

  • Containment: For liquid spills, contain with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6] For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous material cleanup.

  • Decontaminate: Decontaminate the spill area using the procedure outlined in Section 3.

  • Report: Report the incident to your institution's EHS department immediately.

By adhering to these scientifically grounded procedures, you can ensure the safe handling and disposal of this compound, fulfilling your professional responsibility to protect yourself, your colleagues, and the wider community.

References

  • LookChem. (n.d.). N-Butyryl-N'-cinnamyl-piperazine. LookChem. [Link]

  • Resnik, V., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Chemical Neuroscience, 12(19), 3527-3534. [Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. [Link]

  • Alpha Chemika. (n.d.). N-METHYL PIPERAZINE For Synthesis Safety Data Sheet. Alpha Chemika. [Link]

  • Resnik, V., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine | Request PDF. ResearchGate. [Link]

  • Advisory Council on the Misuse of Drugs. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. GOV.UK. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Carl ROTH. [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • British Pharmacopoeia. (2018). 1,4-bis(4-Chlorobenzhydryl)piperazine Safety Data Sheet. [Link]

  • PubChemLite. (n.d.). Piperazine, 1-butyryl-4-(o-chlorocinnamyl)-, monohydrochloride. [Link]

  • Resnik, V., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine. ACS Publications. [Link]

  • Irikura, T., et al. (1968). New Analgetic Agents. V. This compound Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 11(4), 801-804. [Link]

  • Government of Canada. (2024). Piperazine - information sheet. Canada.ca. [Link]

  • Cole-Parmer. (2004). 1-Bis(4-fluorophenyl)methyl piperazine Material Safety Data Sheet. Cole-Parmer. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. WHO. [Link]

  • Cole-Parmer. (2005). Piperazine, anhydrous, 99% Material Safety Data Sheet. Cole-Parmer. [Link]

  • Irikura, T. (1971). U.S. Patent No. 3,625,965.

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Operational Safety Guide: 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237)

[1][2][3][4]

Executive Summary & Compound Identity

This compound (CAS: 17719-89-0; HCl salt: 17730-82-4), commonly known as Bucinnazine or AP-237 , is a synthetic piperazine-based opioid analgesic.[1][2][3][4] While its potency is often cited as comparable to morphine, its structural analogs (e.g., 2-methyl-AP-237) and variable purity in research settings necessitate a High-Potency Active Pharmaceutical Ingredient (HPAPI) handling approach.[1][2][3][4]

Core Safety Directive: Treat this compound as a potent respiratory depressant.[2] The primary risks are inhalation of airborne powder during weighing and accidental dermal absorption of high-concentration solutions.[2][3][4]

Physicochemical Profile
PropertyDataOperational Implication
Physical State White crystalline solidHigh risk of aerosolization (dust) during transfer.[1][2][3][4]
Solubility Water (HCl salt), DMSO, MethanolSpills in solution penetrate skin faster than dry powder.
Pharmacology ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Opioid Receptor Agonist
Risk of respiratory depression, sedation, and pinpoint pupils.[3][4]
GHS Classification Acute Tox. 4 (Oral, Dermal, Inhal.)[6]H302, H312, H332 : Harmful if swallowed, in contact with skin, or inhaled.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling solid opioid agonists.[2] The following matrix defines the minimum requirements based on the "Band 4" control strategy for potent compounds.

Protection ZonePPE RequirementTechnical Specification
Respiratory N95 / P100 or PAPR Solids: Fit-tested N95 minimum.[1][2][3][4] If handling >100 mg open powder, use a Powered Air Purifying Respirator (PAPR). Solutions: Surgical mask is insufficient; use N95 if aerosols are possible.[2]
Dermal (Hands) Double Nitrile Gloves Inner Glove: Bright color (e.g., orange/white) to reveal tears.[2] Outer Glove: Extended cuff (minimum 5 mil thickness).[2] Protocol: Change outer gloves immediately after weighing or every 30 mins.[2]
Ocular Chemical Goggles Safety glasses with side shields are not acceptable for powder handling due to potential air turbulence carrying dust around lenses.[2][4]
Body Tyvek® Lab Coat Disposable, impervious lab coat with elastic cuffs.[2] Cloth coats retain powder and pose a cross-contamination risk.

Operational Protocols

A. Engineering Controls (The "Primary Barrier")

Never handle the solid compound on an open bench.

  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with certified face velocity (80–100 fpm).[2]

  • Secondary: Powder containment hood or static-dissipative weighing enclosure.[1][2][3][4]

  • Tools: Use anti-static weighing boats and spatulas to prevent "fly-away" powder.[2][3][4]

B. Safe Weighing Workflow

The moment of highest risk is transferring the solid from the stock container to the balance.

WeighingProtocolStartSTART: Retrieve StockCheckPPEVerify PPE:Double Gloves, N95, TyvekStart->CheckPPEHoodCheckHood Status:Velocity OK? Sash at safe height?CheckPPE->HoodCheckWeighingWeighing Process:1. Place anti-static boat on balance2. Tare balance3. Transfer solid (slowly)HoodCheck->WeighingPassDeconDecontamination:Wipe exterior of stock bottlewith 10% BleachWeighing->DeconDissolveSolubilization:Add solvent immediatelyto contain dustDecon->DissolveWasteDisposal:Dispose of outer gloves& weighing tools as HazWasteDissolve->Waste

Figure 1: Step-by-step workflow for weighing high-potency opioid research chemicals to minimize inhalation risk.

C. Solubilization & Transfer

Once the compound is in solution, the inhalation risk drops, but the permeation risk increases .

  • Solvent Choice: Add solvent (e.g., Saline, DMSO) directly to the weighing vessel inside the hood if possible.

  • Vessel: Use screw-cap vials with septa. Avoid open beakers.

  • Labeling: Immediately label the vial with a red "OPIOID / TOXIC" sticker and the concentration.

Emergency Response: Spills & Exposure[2][7][8][9]

Antidote Availability: Ensure Naloxone (Narcan) is readily available in the lab safety kit. All personnel must be trained on its location and administration.[2]

Spill Response Decision Logic

Do not attempt to clean a large powder spill alone.[2]

SpillResponseStartSpill DetectedTypeLiquid or Solid?Start->TypeSolidSolid PowderType->SolidLiquidLiquid SolutionType->LiquidSizeSolidSize > 50mg?Solid->SizeSolidSizeLiqVol > 5mL?Liquid->SizeLiqEvacuateEVACUATE LABCall EHS / HazMatSizeSolid->EvacuateYesCleanSolidPROTOCOL A:1. Cover with wet paper towel (prevent dust)2. Wipe with 10% Bleach3. Double bag wasteSizeSolid->CleanSolidNoSizeLiq->EvacuateYesCleanLiqPROTOCOL B:1. Absorb with pads2. Treat surface with 10% Bleach3. Wait 10 mins (Deactivation)SizeLiq->CleanLiqNo

Figure 2: Decision matrix for responding to this compound spills. Note that large spills require professional HazMat intervention due to respiratory arrest risks.

Disposal & Deactivation

Piperazine opioids are organic nitrogenous compounds.[2] They must not be disposed of down the drain.[5][7][8]

  • Deactivation:

    • Surface Decon: Use 10% Sodium Hypochlorite (Bleach) freshly prepared.[2] Allow 10–15 minutes of contact time to oxidize the structure.

    • Glassware: Rinse with dilute acid (0.1M HCl) followed by bleach solution before standard washing.[2]

  • Waste Stream:

    • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Opioid."[1][2][3][4]

    • Liquid Waste: Segregate into "Organic Waste - Toxic" or "Aqueous Waste - Toxic" depending on the solvent.[1][2][3][4]

    • Sharps: Any needle used with this compound must go immediately into a sharps bin; do not recap .[2]

References

  • World Health Organization (WHO) . (2022).[2] Critical Review Report: 2-Methyl-AP-237. Expert Committee on Drug Dependence.[2][4] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) . (2022).[2] Guide for Laboratory Handling of Synthetic Opioids. Retrieved from [Link][1][2]

  • United Nations Office on Drugs and Crime (UNODC) . (2021).[2] Guidelines on the Safe Handling of Synthetic Opioids for Law Enforcement and Forensic Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.